molecular formula C14H28O2 B1598504 11-Methyltridecanoic acid CAS No. 29709-05-5

11-Methyltridecanoic acid

Cat. No.: B1598504
CAS No.: 29709-05-5
M. Wt: 228.37 g/mol
InChI Key: JIPTZBYHWFNYFB-UHFFFAOYSA-N
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Description

Anteisomyristic acid is a long-chain fatty acid.
11-Methyltridecanoic acid has been reported in Chondrosia reniformis, Myrmekioderma rea, and Agelas with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-methyltridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-3-13(2)11-9-7-5-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPTZBYHWFNYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398798
Record name 11-Methyltridecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29709-05-5
Record name 11-Methyltridecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Methyltridecanoic acid
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Foundational & Exploratory

Microbial Origins of 11-Methyltridecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial sources of 11-methyltridecanoic acid, an anteiso-branched-chain fatty acid (anteiso-C14:0). The document details the identification of microbial producers, quantitative analysis of their fatty acid profiles, and the experimental protocols required for such investigations. Furthermore, it elucidates the biosynthetic pathways and regulatory mechanisms governing the production of this and other branched-chain fatty acids in bacteria.

Microbial Sources of this compound

This compound is a saturated fatty acid with a methyl branch on the antepenultimate carbon atom. Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, particularly Gram-positive species, where they play a crucial role in maintaining membrane fluidity.[1] Several bacterial genera are known to produce a variety of BCFAs, including anteiso forms, making them potential sources of this compound.

Key microbial genera known to produce branched-chain fatty acids include:

  • Bacillus: Species within this genus, such as Bacillus subtilis, are well-documented producers of BCFAs, which can constitute up to 90% of their total fatty acids.[2] The fatty acid profile is often dominated by iso- and anteiso-fatty acids with 15 and 17 carbons.[3]

  • Stenotrophomonas: Stenotrophomonas maltophilia is characterized by a high abundance of iso-15:0 fatty acid.[4][5]

  • Listeria: Listeria monocytogenes utilizes BCFAs to adapt its membrane fluidity in response to environmental changes, such as temperature shifts.[6] At lower temperatures, the proportion of anteiso-fatty acids, particularly anteiso-C15:0, increases significantly.[7]

  • Streptomyces: Various species of Streptomyces produce a range of iso- and anteiso-fatty acids.[1][8][9][10]

  • Desulfovibrio and Desulfotomaculum: Certain sulfate-reducing bacteria, such as Desulfovibrio gigas and Desulfotomaculum nigrificans, have been shown to contain anteiso-fatty acids.[11]

Quantitative Data on Fatty Acid Composition

The following tables summarize the cellular fatty acid composition of selected microbial species known to produce branched-chain fatty acids. While specific quantification of this compound (anteiso-C14:0) is not always reported, the presence of other anteiso-fatty acids suggests its likely, albeit sometimes minor, presence.

Table 1: Fatty Acid Composition of Bacillus subtilis ONU551 [2][12]

Fatty AcidAbbreviationPercentage of Total Fatty Acids (%)
12:0Lauric acid0.36
14:0 iso12-methyltridecanoic acid0.52
14:0Myristic acid0.28
15:0 iso13-methyltetradecanoic acid34.72
15:0 anteiso12-methyltetradecanoic acid33.72
16:0 iso14-methylpentadecanoic acid1.85
16:0Palmitic acid1.30
17:0 iso15-methylhexadecanoic acid7.11
17:0 anteiso14-methylhexadecanoic acid10.24
15:1 w5c1.85
16:1 w11c1.21
16:1 w7c alcohol1.08
17:1 iso w10c3.18
Σ17:1 iso I/anteiso B2.57
Total Branched-Chain 88.16

Table 2: Fatty Acid Composition of Stenotrophomonas maltophilia CCUG 41684 [13]

Fatty AcidAbbreviationPercentage of Total Fatty Acids (%)
10:0Capric acid0.5
11:0 ISO3.2
11:0 ISO 3OH1.6
13:0 ISO0.5
12:0 3OH2.4
14:0 ISO12-methyltridecanoic acid1.0
14:0Myristic acid3.6
13:0 ISO 3OH2.9
13:0 2OH0.3
15:1 ISO F1.4
15:0 ISO13-methyltetradecanoic acid37.4
15:0 ANTEISO12-methyltetradecanoic acid12.9
15:0Pentadecanoic acid0.6
16:0 ISO14-methylpentadecanoic acid1.2
16:1 w9c3.0
16:1 w7c11.7
16:0Palmitic acid5.2
17:1 w9c ISO4.5
17:0 ISO15-methylhexadecanoic acid2.2
18:2 w6,9c/18:0 ANTE0.7
18:1 w9c1.2
18:1 w7c /12t/9t0.6

Experimental Protocols

The identification and quantification of this compound and other fatty acids from microbial sources are typically achieved through a series of steps involving cell harvesting, lipid extraction, derivatization, and chromatographic analysis.

Microbial Cultivation and Cell Harvesting
  • Cultivation: Grow the microbial strain of interest in a suitable liquid medium and under optimal conditions (temperature, aeration, etc.) to the desired growth phase (e.g., late exponential or stationary phase).

  • Harvesting: Centrifuge the culture broth to pellet the microbial cells.

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) or deionized water to remove residual medium components. Repeat the washing step as necessary.

  • Lyophilization (Optional): For dry weight determination and long-term storage, the cell pellet can be freeze-dried (lyophilized).

Lipid Extraction and Saponification

This step releases the fatty acids from complex lipids.

  • Saponification Reagent: Prepare a saponification reagent (e.g., 15% (w/v) sodium hydroxide (B78521) in 50% (v/v) methanol).

  • Saponification: Add the saponification reagent to the cell pellet.

  • Heating: Heat the mixture in a boiling water bath for approximately 30 minutes with intermittent vigorous vortexing.[14] This process hydrolyzes the ester linkages in lipids, releasing the fatty acids as sodium salts.

Methylation of Fatty Acids

Fatty acids are converted to their more volatile methyl esters (FAMEs) for gas chromatography analysis.

  • Methylation Reagent: Use a suitable methylation reagent, such as 1.25 M HCl in methanol (B129727) or a solution of boron trifluoride (BF₃) in methanol.[10]

  • Methylation Reaction: After cooling the saponified mixture, add the methylation reagent.

  • Heating: Heat the mixture at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 10 minutes).[14]

Extraction of Fatty Acid Methyl Esters (FAMEs)
  • Extraction Solvent: Use a non-polar solvent, such as a mixture of hexane (B92381) and methyl tert-butyl ether.

  • Extraction: Add the extraction solvent to the cooled reaction mixture and mix thoroughly by gentle rotation or inversion.

  • Phase Separation: Allow the phases to separate. The upper organic phase contains the FAMEs.

  • Washing (Optional): The organic phase can be washed with a dilute base solution (e.g., 1.2 M NaOH) to remove any remaining acidic components.[14]

  • Collection: Carefully transfer the upper organic phase containing the FAMEs to a clean vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A capillary column suitable for FAME analysis, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[8]

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

  • Temperature Program: A programmed temperature gradient is employed to separate the FAMEs. A typical program might be:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 2-4°C/minute.

    • Hold at 240°C for 10 minutes.[8][10]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-430.[8]

  • Identification: FAMEs are identified by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries.

  • Quantification: The relative abundance of each fatty acid is determined by integrating the peak area of its corresponding FAME in the chromatogram. Absolute quantification can be achieved by using an internal standard (e.g., heptadecanoic acid) of a known concentration.[10]

Biosynthesis and Regulation of Branched-Chain Fatty Acids

The biosynthesis of anteiso-branched-chain fatty acids, including this compound, is initiated from the branched-chain amino acid isoleucine.

Biosynthetic Pathway

The pathway involves the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as the primer for the fatty acid synthase (FAS) system.

BCFA_Biosynthesis cluster_precursor Precursor Synthesis cluster_fas Fatty Acid Elongation Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BcaT methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto_beta_methylvalerate->methylbutyryl_CoA BCKD Acyl_ACP Acyl-ACP (C4) methylbutyryl_CoA->Acyl_ACP FabH Malonyl_CoA Malonyl_CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Malonyl_ACP->Acyl_ACP Elongation_Cycles Elongation Cycles (addition of 2C units) Acyl_ACP->Elongation_Cycles Anteiso_C14_ACP anteiso-C14:0-ACP Elongation_Cycles->Anteiso_C14_ACP Anteiso_C14_0 This compound Anteiso_C14_ACP->Anteiso_C14_0 Thioesterase BcaT BcaT BCKD BCKD FabD FabD FabH FabH Thioesterase Thioesterase

Caption: Biosynthesis of this compound from isoleucine.

The key enzymes in this pathway are:

  • Branched-chain amino acid transaminase (BcaT): Catalyzes the conversion of isoleucine to its corresponding α-keto acid.

  • Branched-chain α-keto acid dehydrogenase (BCKD) complex: Converts the α-keto acid to 2-methylbutyryl-CoA.

  • β-ketoacyl-ACP synthase III (FabH): Initiates fatty acid synthesis by condensing the primer (2-methylbutyryl-CoA) with malonyl-ACP. The specificity of FabH for different branched-chain acyl-CoA primers is a major determinant of the final BCFA profile.[9]

Regulatory Mechanisms

The synthesis of branched-chain fatty acids is tightly regulated to maintain membrane homeostasis. This regulation occurs at the transcriptional level.

BCFA_Regulation cluster_regulation Transcriptional Regulation of BCFA Biosynthesis Genes cluster_environmental Environmental Signals FapR FapR (Repressor) fab_operon fab Operon (BCFA biosynthesis genes) FapR->fab_operon represses Malonyl_CoA Malonyl-CoA Malonyl_CoA->FapR inhibits Transcription Transcription fab_operon->Transcription Low_Temp Low Temperature Anteiso_Production Increased anteiso-BCFA Production Low_Temp->Anteiso_Production induces

Caption: Regulation of branched-chain fatty acid biosynthesis.

In Gram-positive bacteria like Bacillus subtilis, the FapR protein acts as a key transcriptional repressor of the genes involved in fatty acid biosynthesis (fab genes).[15] The activity of FapR is modulated by the intracellular concentration of malonyl-CoA , an important precursor in fatty acid synthesis. When malonyl-CoA levels are high, it binds to FapR, causing it to dissociate from the DNA and allowing the transcription of the fab genes to proceed.

Environmental factors, such as temperature, also play a significant role in regulating the composition of branched-chain fatty acids. For instance, a decrease in temperature often leads to an increased proportion of anteiso-fatty acids to maintain membrane fluidity.[3]

Conclusion

This compound is a component of the complex mixture of branched-chain fatty acids found in the cell membranes of numerous bacterial species. While its direct quantification is not always a primary focus in fatty acid profiling studies, its presence can be inferred in microorganisms that produce other anteiso-fatty acids. The identification and quantification of this and other BCFAs rely on well-established protocols involving lipid extraction, derivatization, and GC-MS analysis. Understanding the microbial sources and the biosynthetic and regulatory pathways of these fatty acids is crucial for various applications, from microbial taxonomy and physiology to the development of novel antimicrobial agents and the bio-production of specialty chemicals. Further research focusing on the specific quantification of anteiso-C14:0 in a wider range of microbial species would be beneficial for a more comprehensive understanding of its distribution and biological significance.

References

An In-depth Technical Guide to the Biosynthesis of 11-Methyltridecanoic Acid in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyltridecanoic acid is a saturated, branched-chain fatty acid belonging to the anteiso series. In numerous bacterial species, particularly Gram-positive bacteria like Bacillus subtilis, branched-chain fatty acids are major constituents of membrane phospholipids.[1][2][3] The presence and relative abundance of specific branched-chain fatty acids, such as this compound, play a crucial role in maintaining the fluidity and function of the cell membrane, especially in response to environmental cues like temperature changes.[3][4] Understanding the biosynthesis of these fatty acids is of significant interest for bacterial physiology, taxonomy, and as a potential target for the development of novel antimicrobial agents.[5] This guide provides a comprehensive overview of the this compound biosynthesis pathway in bacteria, with a focus on the core biochemical reactions, key enzymes, quantitative data, and detailed experimental protocols.

The Biosynthesis Pathway of this compound

The synthesis of this compound, an anteiso-C15 fatty acid, follows the general mechanism of the bacterial fatty acid synthase II (FASII) system, which is characterized by a series of discrete, monofunctional enzymes.[5] The key distinction in the synthesis of branched-chain fatty acids lies in the initial priming step, where a branched-chain short-acyl-CoA is utilized instead of acetyl-CoA, the primer for straight-chain fatty acids.

The overall pathway can be divided into three main stages:

  • Primer Biosynthesis: The journey begins with the amino acid L-isoleucine, which is converted into 2-methylbutyryl-CoA. This molecule serves as the specific primer for the synthesis of anteiso-fatty acids with an odd number of carbon atoms.

  • Initiation of Fatty Acid Synthesis: The primer, 2-methylbutyryl-CoA, is condensed with malonyl-ACP in a reaction catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH). This is a critical step that determines the incorporation of the branched-chain starter unit.

  • Elongation Cycles: The initial condensation product undergoes a series of four enzymatic reactions: reduction, dehydration, and a second reduction. This cycle is repeated, with each turn adding two carbon atoms from malonyl-ACP, until the final chain length of 13 carbons (for this compound) is achieved.

Below is a graphical representation of the biosynthesis pathway:

This compound Biosynthesis cluster_primer Primer Biosynthesis cluster_initiation Initiation cluster_elongation Elongation Cycles (x5) L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-Methylbutyryl-CoA BCKDH beta-keto-4-methylhexanoyl-ACP beta-keto-4-methylhexanoyl-ACP 2-Methylbutyryl-CoA->beta-keto-4-methylhexanoyl-ACP FabH (Malonyl-ACP) beta-hydroxy-4-methylhexanoyl-ACP beta-hydroxy-4-methylhexanoyl-ACP beta-keto-4-methylhexanoyl-ACP->beta-hydroxy-4-methylhexanoyl-ACP FabG (NADPH) trans-2-enoyl-4-methylhexanoyl-ACP trans-2-enoyl-4-methylhexanoyl-ACP beta-hydroxy-4-methylhexanoyl-ACP->trans-2-enoyl-4-methylhexanoyl-ACP FabZ 4-methylhexanoyl-ACP 4-methylhexanoyl-ACP trans-2-enoyl-4-methylhexanoyl-ACP->4-methylhexanoyl-ACP FabI (NADH) ... ... 4-methylhexanoyl-ACP->... 11-Methyltridecanoyl-ACP 11-Methyltridecanoyl-ACP ...->11-Methyltridecanoyl-ACP Final Product This compound This compound 11-Methyltridecanoyl-ACP->this compound Acyl-ACP Thioesterase

Figure 1: Biosynthesis pathway of this compound.

Key Enzymes and Their Characteristics

The biosynthesis of this compound is orchestrated by a suite of enzymes, with the initiating enzyme, FabH, playing a pivotal role in determining the branched-chain nature of the final product.

EnzymeGeneFunctionSubstratesProducts
Branched-chain amino acid transaminase (BCAT) ilvECatalyzes the initial step in the degradation of L-isoleucine.L-isoleucine, α-ketoglutarateα-keto-β-methylvalerate, L-glutamate
Branched-chain α-keto acid dehydrogenase (BCKDH) pdhA, B, C, DA multi-enzyme complex that catalyzes the oxidative decarboxylation of branched-chain α-keto acids.α-keto-β-methylvalerate, CoA, NAD+2-methylbutyryl-CoA, CO2, NADH
β-ketoacyl-ACP synthase III (FabH) fabHCatalyzes the initial condensation reaction of fatty acid synthesis, with a preference for branched-chain acyl-CoA primers in many bacteria.[6]2-methylbutyryl-CoA, malonyl-ACPβ-keto-4-methylhexanoyl-ACP, CO2, ACP
β-ketoacyl-ACP reductase (FabG) fabGReduces the β-keto group of the growing acyl chain.β-ketoacyl-ACP, NADPHβ-hydroxyacyl-ACP, NADP+
β-hydroxyacyl-ACP dehydratase (FabZ) fabZDehydrates the β-hydroxyacyl-ACP intermediate.β-hydroxyacyl-ACPtrans-2-enoyl-acyl-ACP, H2O
Enoyl-ACP reductase (FabI) fabIReduces the double bond of the trans-2-enoyl-acyl-ACP intermediate.trans-2-enoyl-acyl-ACP, NADHAcyl-ACP, NAD+

Table 1: Key Enzymes in this compound Biosynthesis

Quantitative Data

The substrate specificity of FabH is a critical determinant for the production of branched-chain fatty acids.[6] Studies on FabH from Bacillus subtilis (bFabH1 and bFabH2) have demonstrated their preference for branched-chain primers over acetyl-CoA, the primer for straight-chain fatty acids.

EnzymePrimer SubstrateRelative Activity (%)
bFabH1 Acetyl-CoA2.5
Isobutyryl-CoA100
2-Methylbutyryl-CoA80
bFabH2 Acetyl-CoA20
Isobutyryl-CoA100
2-Methylbutyryl-CoA95
eFabH (E. coli) Acetyl-CoA100
Isobutyryl-CoA< 1
2-Methylbutyryl-CoA< 1

Table 2: Substrate Specificity of Bacillus subtilis FabH Homologs Compared to E. coli FabH. Data adapted from Choi et al. (2000).[6] The activity is shown relative to the most active substrate for each enzyme.

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography (GC)

This protocol outlines the general steps for the extraction, derivatization, and analysis of total fatty acids from bacterial cultures.

GC_Analysis_Workflow Bacterial_Culture Bacterial_Culture Cell_Harvesting Cell_Harvesting Bacterial_Culture->Cell_Harvesting Centrifugation Saponification Saponification Cell_Harvesting->Saponification NaOH, Methanol, Heat Methylation Methylation Saponification->Methylation HCl, Methanol, Heat Extraction Extraction Methylation->Extraction Hexane/MTBE GC_Analysis GC_Analysis Extraction->GC_Analysis FAMEs

Figure 2: Workflow for the analysis of bacterial fatty acids.

A. Cell Culture and Harvest:

  • Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (e.g., late exponential or stationary phase).

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and repeat the centrifugation step.

  • The cell pellet can be stored at -80°C or used immediately.

B. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

  • To the cell pellet, add 1 ml of saponification reagent (e.g., 15% w/v NaOH in 50% v/v methanol).

  • Incubate at 100°C for 30 minutes in a sealed tube with intermittent vortexing.

  • Cool the tube to room temperature and add 2 ml of methylation reagent (e.g., 6 N HCl in methanol).

  • Incubate at 80°C for 10 minutes.

  • Rapidly cool the tube in an ice-water bath.

C. Extraction of FAMEs:

  • Add 1.25 ml of an extraction solvent mixture (e.g., hexane:methyl tert-butyl ether, 1:1 v/v).

  • Mix thoroughly by gentle inversion for 10 minutes.

  • Centrifuge at a low speed to separate the phases.

  • Transfer the upper organic phase containing the FAMEs to a clean vial.

  • The extracted FAMEs are now ready for analysis by gas chromatography.

D. Gas Chromatography Analysis:

  • Inject a small volume (e.g., 1 µl) of the FAMEs extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a HP-5ms) and a flame ionization detector (FID).

  • Use a temperature program to separate the FAMEs based on their boiling points and polarity. A typical program might be:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 250°C at a rate of 10°C/minute.

    • Hold at 250°C for 5 minutes.

  • Identify the peaks corresponding to different fatty acids by comparing their retention times with those of known standards.

  • Quantify the amount of each fatty acid by integrating the peak areas.

In Vitro Assay for FabH Activity

This protocol describes a method to measure the activity of purified FabH enzyme.

FabH_Assay_Workflow Reaction_Mix Prepare reaction mix: - Buffer - Malonyl-CoA - Acyl-CoA primer - [14C]-Acetyl-CoA (if used) - Acyl Carrier Protein (ACP) - FabD (for malonyl-ACP synthesis) Initiate_Reaction Initiate_Reaction Reaction_Mix->Initiate_Reaction Add purified FabH Incubation Incubation Initiate_Reaction->Incubation 37°C Stop_Reaction Stop_Reaction Incubation->Stop_Reaction e.g., add acid Product_Analysis Product_Analysis Stop_Reaction->Product_Analysis e.g., Scintillation counting or Electrophoresis

Figure 3: Workflow for the in vitro FabH enzyme assay.

A. Reagents:

  • Purified FabH enzyme

  • Purified Acyl Carrier Protein (ACP)

  • Purified Malonyl-CoA:ACP transacylase (FabD)

  • Malonyl-CoA

  • Branched-chain acyl-CoA primer (e.g., 2-methylbutyryl-CoA)

  • Radiolabeled substrate (e.g., [1-¹⁴C]acetyl-CoA or [2-¹⁴C]malonyl-CoA)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Scintillation cocktail and scintillation counter

B. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ACP, FabD, malonyl-CoA, and the acyl-CoA primer in a microcentrifuge tube. If using a radiolabeled primer like [1-¹⁴C]acetyl-CoA, it will be added here. If using a radiolabeled extender like [2-¹⁴C]malonyl-CoA, unlabeled primer will be used.

  • Pre-incubate the mixture at 37°C for 5 minutes to allow for the formation of malonyl-ACP.

  • Initiate the reaction by adding the purified FabH enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a small volume of a strong acid (e.g., 10% trichloroacetic acid).

  • The product, a β-ketoacyl-ACP, can be quantified. If a radiolabeled substrate was used, the product can be separated from the unreacted substrate (e.g., by precipitation and filtration) and the radioactivity measured using a scintillation counter. Alternatively, the products can be analyzed by conformationally sensitive gel electrophoresis.[6]

Conclusion

The biosynthesis of this compound in bacteria is a well-defined pathway that is a variation of the conserved fatty acid synthase II system. The key determinant for the synthesis of this anteiso-fatty acid is the substrate specificity of the initiating enzyme, β-ketoacyl-ACP synthase III (FabH), for 2-methylbutyryl-CoA derived from isoleucine. The subsequent elongation of the fatty acid chain proceeds through the canonical FASII cycle. The quantitative data available highlights the enzymatic basis for the prevalence of branched-chain fatty acids in certain bacterial species. The provided experimental protocols offer a starting point for researchers to investigate this pathway further. A deeper understanding of the regulation and inhibition of this pathway holds promise for the development of novel strategies to combat bacterial pathogens.

References

The Pivotal Role of Anteiso-Fatty Acids in Bacterial Membrane Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs), particularly those of the anteiso-series, are integral components of the cell membranes of numerous bacterial species. Unlike the straight-chain fatty acids that predominate in eukaryotes, anteiso-fatty acids possess a methyl branch at the antepenultimate carbon atom, a structural feature that imparts unique biophysical properties to the bacterial membrane. This technical guide provides an in-depth exploration of the physiological significance of anteiso-fatty acids in bacteria. It delves into their biosynthesis, their critical role in modulating membrane fluidity as a response to environmental stressors, and their emerging connection to complex cellular processes, including virulence. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical and signaling pathways to serve as a comprehensive resource for researchers in microbiology and drug development.

Introduction

The bacterial cell membrane is a dynamic and highly organized structure that is essential for cell viability, acting as a selective barrier and a platform for numerous vital cellular processes. The composition of the membrane's lipid bilayer is a key determinant of its physical properties and functional integrity. In many bacteria, particularly Gram-positive species, branched-chain fatty acids (BCFAs) of the iso and anteiso series are major constituents of membrane phospholipids[1][2].

Anteiso-fatty acids, with their characteristic methyl group located on the third-to-last carbon of the acyl chain, introduce a steric hindrance that disrupts the orderly packing of fatty acid chains within the membrane bilayer. This disruption leads to a lower melting point and an increase in membrane fluidity compared to their straight-chain or even iso-branched counterparts[3]. This ability to modulate membrane fluidity is not a passive characteristic but a finely tuned adaptive mechanism that allows bacteria to thrive in diverse and often harsh environments.

This guide will provide a detailed overview of the current understanding of the physiological roles of anteiso-fatty acids in bacterial membranes, with a focus on their synthesis, their impact on membrane biophysics, and their influence on cellular functions critical for bacterial survival and pathogenicity.

Biosynthesis of Anteiso-Fatty Acids

The de novo synthesis of anteiso-fatty acids in bacteria shares the core enzymatic machinery of the type II fatty acid synthesis (FASII) pathway with straight-chain fatty acid synthesis. The key distinction lies in the initial priming step of the synthetic process[2][4].

While straight-chain fatty acid synthesis is typically initiated with an acetyl-CoA primer, the biosynthesis of anteiso-fatty acids utilizes branched-chain acyl-CoA primers. Specifically, 2-methylbutyryl-CoA, derived from the metabolism of the amino acid isoleucine, serves as the precursor for odd-numbered anteiso-fatty acids[5]. The conversion of branched-chain amino acids to their corresponding α-keto acids and subsequent oxidative decarboxylation to acyl-CoA primers is catalyzed by the branched-chain α-keto acid dehydrogenase (Bkd) complex[5][6]. The initial condensation reaction is carried out by β-ketoacyl-acyl carrier protein synthase III (FabH), which exhibits a preference for these branched-chain primers in bacteria that produce high levels of BCFAs[5].

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Anteiso_Fatty_Acid_Biosynthesis cluster_amino_acid_metabolism Amino Acid Metabolism cluster_primer_synthesis Primer Synthesis cluster_fasII Fatty Acid Synthesis II (FASII) Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto_beta_methylvalerate->methylbutyryl_CoA Bkd complex (Oxidative Decarboxylation) Elongation_Cycle Elongation Cycle (FabG, FabZ, FabI) methylbutyryl_CoA->Elongation_Cycle FabH (Condensation) Malonyl_ACP Malonyl-ACP Malonyl_ACP->Elongation_Cycle Anteiso_Fatty_Acids Anteiso-Fatty Acids (e.g., anteiso-C15:0, anteiso-C17:0) Elongation_Cycle->Anteiso_Fatty_Acids Chain Elongation

Caption: Biosynthesis pathway of anteiso-fatty acids in bacteria.

Role in Modulating Membrane Fluidity and Stress Response

The primary and most well-characterized function of anteiso-fatty acids is the regulation of membrane fluidity. The methyl branch in the anteiso position creates a kink in the fatty acid chain, which disrupts the tight packing of the lipid acyl chains. This leads to a more disordered and fluid membrane state[3]. Bacteria exploit this property to adapt to various environmental stresses, most notably changes in temperature and pH.

Temperature Adaptation

At low temperatures, the kinetic energy of lipid molecules decreases, leading to a more ordered and rigid membrane, which can impair the function of membrane-embedded proteins and transport processes. To counteract this, many bacteria, particularly psychrotolerant species like Listeria monocytogenes, increase the proportion of anteiso-fatty acids in their membranes. This "homeoviscous adaptation" maintains the membrane in a fluid, liquid-crystalline state, which is essential for survival and growth at low temperatures[7].

pH Stress Tolerance

Changes in external pH can also impact membrane integrity and function. Studies in Listeria monocytogenes have shown that in alkaline conditions, the proportion of branched-chain fatty acids, including anteiso forms, increases. Conversely, in acidic conditions, the levels of these fatty acids tend to decrease. The modulation of the anteiso- to iso-fatty acid ratio appears to be a crucial mechanism for adaptation to pH stress.

Quantitative Data on Anteiso-Fatty Acid Composition

The relative abundance of anteiso-fatty acids can vary significantly between bacterial species and in response to environmental conditions. The following tables summarize quantitative data from studies on Listeria monocytogenes and Bacillus subtilis.

Table 1: Fatty Acid Composition of Listeria monocytogenes at Different Growth Temperatures

Fatty AcidGrowth Temperature (°C)Percentage (%)Reference
anteiso-C15:03746.6[8]
anteiso-C17:03734.7[8]
iso-C15:0379.3[8]
anteiso/iso ratio 37 5.1 [8]
anteiso-C15:010increased[8]
Total anteiso-fatty acids 10 90.7 [8]
anteiso/iso ratio 10 13.0 [8]

Table 2: Fatty Acid Composition of Bacillus subtilis Δbkd Mutant Supplemented with Different Precursors

SupplementPredominant BCFA TypeDPH Anisotropy (Arbitrary Units)Implied Membrane FluidityReference
2-methylbutyric acid (MB)anteisoLowerHigher[9]
Isobutyric acid (IB)isoHigherLower[9]

Impact on Membrane Protein Function and Virulence

The fluidity of the bacterial membrane, significantly influenced by anteiso-fatty acids, has profound implications for the function of membrane-associated proteins and, consequently, for cellular processes such as virulence.

Membrane Protein Function

A fluid membrane is crucial for the proper folding, conformational changes, and lateral diffusion of integral and peripheral membrane proteins. By maintaining membrane fluidity, especially under stress conditions, anteiso-fatty acids ensure the optimal functioning of essential membrane protein complexes involved in processes like cellular respiration and nutrient transport[10].

Regulation of Virulence

Emerging evidence suggests a direct link between membrane composition and the regulation of virulence in pathogenic bacteria. In Listeria monocytogenes, a deficiency in anteiso-fatty acids leads to a significant reduction in the production of the key virulence factor, listeriolysin O (LLO)[6][11]. It is hypothesized that the altered membrane fluidity impacts the activity of the master virulence regulator, PrfA[6]. This suggests that the physical state of the membrane can act as a signal that is transduced to the gene regulatory machinery.

In Staphylococcus aureus, the regulation of virulence is a complex process involving two-component systems and the SarA protein family, which respond to various environmental signals[12][13][14]. While a direct link to anteiso-fatty acids is still under investigation, it is plausible that changes in membrane properties, influenced by the BCFAs that are abundant in this species, play a role in modulating the activity of these regulatory systems.

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Virulence_Regulation_Pathway cluster_membrane Bacterial Membrane cluster_regulation Virulence Regulation Anteiso_FAs High Anteiso-Fatty Acid Content Membrane_Fluidity Optimal Membrane Fluidity Anteiso_FAs->Membrane_Fluidity Maintains PrfA_activity PrfA Activity Membrane_Fluidity->PrfA_activity Modulates Virulence_Gene_Expression Virulence Gene Expression (e.g., hly for LLO) PrfA_activity->Virulence_Gene_Expression Activates Virulence_Factors Virulence Factor Production (e.g., Listeriolysin O) Virulence_Gene_Expression->Virulence_Factors Leads to GC_MS_Workflow Start Bacterial Cell Pellet Lipid_Extraction Lipid Extraction (e.g., Bligh and Dyer) Start->Lipid_Extraction Saponification_Methylation Saponification & Methylation to FAMEs Lipid_Extraction->Saponification_Methylation FAMEs_Extraction FAMEs Extraction (Hexane) Saponification_Methylation->FAMEs_Extraction GC_MS_Analysis GC-MS Analysis FAMEs_Extraction->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis End Fatty Acid Profile Data_Analysis->End

References

The Role of 11-Methyltridecanoic Acid in Microbial Adaptation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microorganisms exhibit remarkable adaptability to a wide array of environmental challenges, a feat largely attributable to their ability to modify the composition of their cellular membranes. The fluidity and integrity of the microbial cell membrane are critical for survival, influencing nutrient transport, signal transduction, and resistance to external stressors. A key strategy employed by many bacteria to modulate membrane fluidity is the alteration of their fatty acid composition. Among the various types of fatty acids, branched-chain fatty acids (BCFAs) play a pivotal role in this adaptive response. This technical guide focuses on the function of a specific anteiso-BCFA, 11-methyltridecanoic acid (anteiso-C14:0), and related BCFAs in microbial adaptation, providing an in-depth overview of the underlying mechanisms, supporting quantitative data, and detailed experimental protocols.

Core Function of this compound and other BCFAs in Microbial Adaptation

The primary function of this compound and other BCFAs in microbial adaptation is the maintenance of optimal membrane fluidity in response to environmental fluctuations, particularly temperature stress.[1][2][3]

Homeoviscous Adaptation

Bacteria strive to maintain a constant level of membrane viscosity, a concept known as homeoviscous adaptation. When faced with a decrease in temperature, the lipids in the cell membrane tend to pack more tightly, leading to a gel-like state that impairs membrane function. To counteract this, bacteria incorporate fatty acids with lower melting points into their membrane phospholipids. BCFAs, especially anteiso-isomers like this compound, have significantly lower melting points compared to their straight-chain counterparts. The methyl branch in anteiso-BCFAs disrupts the orderly packing of the acyl chains, thereby increasing the fluidity of the membrane and ensuring its proper function at low temperatures.[2][4][5]

In psychrotolerant organisms like Listeria monocytogenes, the ability to grow at refrigeration temperatures is critically dependent on a high content of BCFAs in the cell membrane.[6] Studies on cold-sensitive mutants of L. monocytogenes have revealed that a deficiency in the synthesis of anteiso-C15:0 and anteiso-C17:0 impairs their growth at low temperatures.[4]

Quantitative Data on BCFA Composition in Response to Temperature

The adaptation to lower temperatures is quantitatively reflected in the changes in the fatty acid profile of bacterial membranes. The proportion of anteiso-BCFAs, such as this compound's close homolog anteiso-C15:0, generally increases as the growth temperature decreases.

OrganismGrowth Temperature (°C)iso-C15:0 (%)anteiso-C15:0 (%)anteiso-C17:0 (%)Reference
Listeria monocytogenes 37134132[7]
5Not specified>70Significantly decreased[7]
Bacillus subtilis 37HighLowNot specified[2][3]
15 (Cold Shock)DecreasedIncreasedIncreased[2][3]

Table 1: Changes in Branched-Chain Fatty Acid Composition of Listeria monocytogenes and Bacillus subtilis at Different Growth Temperatures. Note: this compound is anteiso-C14:0, and while specific data for this exact fatty acid is not always reported individually, the trend for anteiso-BCFAs is a reliable indicator of its behavior.

Biosynthesis of this compound and other Anteiso-BCFAs

The biosynthesis of anteiso-BCFAs, including this compound, is initiated from branched-chain amino acids. Specifically, isoleucine serves as the precursor for the synthesis of odd-numbered anteiso-fatty acids.

The pathway begins with the conversion of isoleucine to 2-methylbutyryl-CoA, which then acts as a primer for the fatty acid synthase (FASII) system. The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) plays a crucial role in selecting this branched-chain primer over the straight-chain primer, acetyl-CoA.[8][9] Subsequent elongation cycles, involving the condensation of malonyl-ACP, lead to the formation of the final anteiso-BCFA.

Anteiso-BCFA Biosynthesis Pathway Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto_beta_methylvalerate->methylbutyryl_CoA FabH FabH methylbutyryl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Elongation_Cycle Fatty Acid Elongation Cycle (FASII System) Anteiso_BCFA Anteiso-Branched-Chain Fatty Acid (e.g., this compound) Elongation_Cycle->Anteiso_BCFA FabH->Elongation_Cycle

Caption: Biosynthesis pathway of anteiso-branched-chain fatty acids.

Signaling and Regulation of BCFA Synthesis

The regulation of BCFA synthesis in response to environmental cues is a complex process. While a direct signaling pathway specifically for this compound has not been fully elucidated, the general mechanisms of membrane fluidity sensing provide valuable insights.

In Bacillus subtilis, a two-component system comprising the sensor kinase DesK and the response regulator DesR is responsible for sensing changes in membrane fluidity.[10] When the membrane becomes more rigid due to a temperature drop, DesK autophosphorylates and subsequently transfers the phosphate (B84403) group to DesR. Phosphorylated DesR then acts as a transcriptional activator for the des gene, which encodes a fatty acid desaturase that introduces double bonds into existing fatty acids to increase membrane fluidity. Although this system regulates desaturation rather than BCFA synthesis, it provides a paradigm for how bacteria can sense the physical state of their membrane and trigger a genetic response to adapt. It is hypothesized that similar membrane-sensing mechanisms may regulate the activity or expression of enzymes involved in BCFA biosynthesis, such as FabH.[8]

Membrane Fluidity Sensing and Response cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DesK_inactive DesK (Kinase inactive) DesK_active DesK-P (Kinase active) DesK_inactive->DesK_active Autophosphorylation DesR DesR DesK_active->DesR Phosphotransfer DesR_P DesR-P DesR->DesR_P des_gene des gene DesR_P->des_gene Transcriptional Activation Desaturase Fatty Acid Desaturase des_gene->Desaturase Transcription & Translation Membrane_rigidity Increased Membrane Rigidity Desaturase->Membrane_rigidity Increases Fluidity Temp_drop Temperature Drop Temp_drop->Membrane_rigidity

Caption: A model for membrane fluidity sensing in Bacillus subtilis.

Experimental Protocols: Analysis of this compound

The analysis of this compound and other fatty acids in microbial samples is typically performed by gas chromatography-mass spectrometry (GC-MS) after conversion of the fatty acids to their more volatile methyl esters (FAMEs).

Lipid Extraction

A modified Bligh and Dyer method is commonly used for total lipid extraction from bacterial cells.

  • Materials:

  • Procedure:

    • To a pellet of approximately 50-100 mg of bacterial cells, add 1 ml of methanol and vortex thoroughly to lyse the cells.

    • Add 2 ml of chloroform and vortex for 2 minutes.

    • Add 0.8 ml of 0.9% NaCl solution and vortex for another 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Acid-catalyzed transesterification is a common method for preparing FAMEs.

  • Materials:

    • Dried lipid extract

    • 2% H₂SO₄ in methanol

    • Hexane (B92381)

    • Saturated NaHCO₃ solution

    • Heating block or water bath

  • Procedure:

    • To the dried lipid extract, add 2 ml of 2% H₂SO₄ in methanol.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Cool the tube to room temperature.

    • Add 1 ml of hexane and 1 ml of saturated NaHCO₃ solution to neutralize the acid and extract the FAMEs.

    • Vortex for 30 seconds and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, holding for 2 minutes, then ramping to 250°C at a rate of 5°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards and by matching with mass spectral libraries (e.g., NIST).

  • Quantification: For quantitative analysis, an internal standard (e.g., methyl tridecanoate (B1259635) if not naturally present in the sample) is added to the sample before extraction.[11]

GC-MS Analysis Workflow Start Bacterial Cell Pellet Extraction Lipid Extraction (Bligh & Dyer) Start->Extraction Derivatization Derivatization to FAMEs (Acid-catalyzed transesterification) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis End Fatty Acid Profile Data_Analysis->End

Caption: General workflow for the analysis of bacterial fatty acids using GC-MS.

Conclusion

This compound, as a representative of anteiso-branched-chain fatty acids, is a crucial component of the microbial toolkit for adaptation to environmental stress, particularly low temperatures. Its incorporation into the cell membrane enhances fluidity, ensuring the continued functionality of this vital cellular barrier. Understanding the biosynthesis and regulation of BCFAs opens avenues for the development of novel antimicrobial strategies that target these adaptive mechanisms. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate role of these fascinating molecules in the microbial world.

References

Technical Guide: 11-Methyltridecanoic Acid (iso-C14:0) as a Biomarker for Specific Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Branched-Chain Fatty Acids in Bacterial Chemotaxonomy

The analysis of cellular fatty acid composition is a cornerstone of bacterial chemotaxonomy and identification.[1][2] Bacterial membranes are composed of a diverse array of lipids, and the specific profile of fatty acid methyl esters (FAMEs) can serve as a reliable fingerprint for a given species under standardized growth conditions.[3]

Among the most informative fatty acids are the branched-chain fatty acids (BCFAs), which are particularly prominent in the cell membranes of many bacterial species, especially Gram-positive bacteria.[3][4] BCFAs, such as those in the iso and anteiso series, are crucial for maintaining membrane fluidity and function, particularly in response to environmental stressors like temperature changes.[5][6]

This guide focuses on 11-methyltridecanoic acid , a saturated branched-chain fatty acid. By standard chemical nomenclature, this compound is more commonly known in microbiological literature as iso-tetradecanoic acid (iso-C14:0) . It is characterized by a methyl group on the penultimate carbon atom of a 13-carbon chain. Its presence and relative abundance can be a key indicator for the identification of specific bacterial genera and species.

Bacterial Specificity and Quantitative Abundance of iso-C14:0

The utility of iso-C14:0 as a biomarker stems from its variable distribution across the bacterial kingdom. While it is a component in many species, its concentration is significantly elevated in certain bacteria, making it a valuable target for identification. The following table summarizes the relative abundance of iso-C14:0 in the total fatty acid profile of select bacterial species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Bacterial SpeciesGram TypeRelative Abundance of iso-C14:0 (% of Total Fatty Acids)Reference Context
Bacillus subtilisPositive1.0 - 5.0%A common soil bacterium where BCFAs are major components.[1][7]
Staphylococcus aureusPositive5.0 - 15.0%A major human pathogen; BCFAs are critical for its membrane function.[8]
Listeria monocytogenesPositive< 5.0%Known for its high content of BCFAs, though anteiso-C15:0 is often more dominant, especially at low temperatures.[6][9]
Xanthomonas campestrisNegativeVariable, typically presentA plant pathogen where BCFAs are linked to the synthesis of diffusible signal factors.[10]
Aureispira marinaNegativePresent, but not a major componentA marine gliding bacterium with a complex lipid profile including 2-hydroxy fatty acids.[11]

Note: The exact percentage can vary based on growth conditions, temperature, and culture medium.

Biosynthesis of iso-C14:0

The synthesis of branched-chain fatty acids in bacteria is distinct from the pathway for straight-chain fatty acids. It begins with branched-chain alpha-keto acids, which are derived from the metabolism of branched-chain amino acids.[7][10] The synthesis of iso fatty acids, including iso-C14:0, typically utilizes precursors derived from leucine.

The key steps are:

  • Primer Synthesis: The process is initiated by the branched-chain α-keto acid decarboxylase (BCKA) enzyme, which decarboxylates an α-keto acid (e.g., α-ketoisocaproate from leucine) to form a branched-chain acyl-CoA primer (e.g., isovaleryl-CoA).[7][12]

  • Chain Elongation: This branched primer is then elongated by the fatty acid synthase (FASII) system. In each cycle, a two-carbon unit is added from malonyl-CoA.[12]

  • Termination: The elongation process continues until the final chain length is achieved, resulting in iso-C14:0.

The following diagram illustrates the biosynthetic pathway leading to iso-series branched-chain fatty acids.

G cluster_0 Amino Acid Metabolism cluster_1 BCFA Primer Synthesis cluster_2 Fatty Acid Elongation (FASII System) Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Transamination Isovaleryl_CoA Isovaleryl-CoA (Primer for iso-odd series) a_KIC->Isovaleryl_CoA BCKA Decarboxylase Elongation Repetitive condensation with Malonyl-CoA (+ 2C per cycle) Isovaleryl_CoA->Elongation iso_C14_0 iso-C14:0 (this compound) Elongation->iso_C14_0 G Culture Bacterial Culture (Standardized Conditions) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Saponify Saponification (NaOH, Methanol, 100°C) Harvest->Saponify Add Internal Standard Methylate Methylation (HCl, Methanol, 80°C) Saponify->Methylate Extract FAME Extraction (Hexane/MTBE) Methylate->Extract Analyze GC-MS Analysis Extract->Analyze Data Data Processing (Peak ID & Quantification) Analyze->Data Report Biomarker Report (% iso-C14:0) Data->Report

References

Natural occurrence of 11-Methyltridecanoic acid in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Natural Occurrence, Quantification, and Biological Significance of a Key Bacterial Biomarker

For Immediate Release

This technical guide delves into the natural occurrence of 11-methyltridecanoic acid, an anteiso-branched-chain fatty acid, in various environmental milieus. Primarily of bacterial origin, this molecule serves as a critical biomarker for microbial community analysis and offers insights into the functioning of microscopic ecosystems. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its presence in the environment, detailed experimental protocols for its analysis, and a look into its potential biological roles.

Quantitative Presence in Environmental Samples

This compound (anteiso-C14:0) is a component of the complex mixture of fatty acids found in various environmental matrices. Its presence is indicative of bacterial populations, as branched-chain fatty acids are characteristic components of bacterial cell membranes. While its ubiquity is acknowledged, precise quantification is often embedded within broader lipidomic studies.

One key study of an ancient microbial mat from the McMurdo Ice Shelf in Antarctica provides valuable context for the abundance of related fatty acids. Although not singling out this compound, the study quantified total lipids at 90 μg/g dry weight of the mat material. Within this, the n-alkanoic acid fraction, which includes branched-chain fatty acids, was the most abundant at 46 μg/g dry weight. This fraction contained identified iso- and anteiso-branched fatty acids ranging from C15 to C18, confirming the presence of the structural class to which this compound belongs in this type of environment.[1][2] Further research is needed to isolate the specific concentration of anteiso-C14:0 within these and other environmental samples.

Table 1: Abundance of Lipid Fractions in an Ancient Microbial Mat[1][2]

Lipid FractionConcentration (μg/g dry weight)
Total Lipids90
n-Alkanoic Acids46
n-Alkanols8
n-Alkanes6

Biological Significance and Signaling Pathways

Branched-chain fatty acids, including this compound, play a crucial role in maintaining the fluidity and function of bacterial cell membranes, particularly in response to environmental stressors such as temperature changes.[3] The biosynthesis of these fatty acids is intricately linked to the metabolism of branched-chain amino acids.[4][5]

While direct evidence for this compound as a signaling molecule in complex environmental systems is still emerging, the broader class of fatty acids is known to be involved in bacterial communication, such as quorum sensing. These signaling systems regulate a variety of processes, including biofilm formation and virulence.[6][7] The biosynthesis of anteiso-fatty acids, initiated from precursors like 2-methylbutyryl-CoA, is a key process in many bacteria.

Below is a diagram illustrating the generalized biosynthesis pathway of anteiso-branched-chain fatty acids.

Anteiso-Fatty_Acid_Biosynthesis Generalized Biosynthesis of Anteiso-Branched-Chain Fatty Acids Ile Isoleucine KetoAcid α-keto-β-methylvalerate Ile->KetoAcid Transamination AcylCoA 2-methylbutyryl-CoA (anteiso-precursor) KetoAcid->AcylCoA Oxidative Decarboxylation FAS Fatty Acid Synthase (FASII) AcylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS BCFA Anteiso-Branched-Chain Fatty Acids (e.g., this compound) FAS->BCFA Elongation Membrane Bacterial Cell Membrane BCFA->Membrane Incorporation

Caption: Biosynthesis pathway of anteiso-fatty acids.

Experimental Protocols

The analysis of this compound in environmental samples typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Solid Matrices (Soil, Sediment, Microbial Mats)

This protocol is a modification of the Bligh and Dyer method, optimized for solid environmental samples.

  • Sample Preparation: Freeze-dry the solid sample to remove water. Homogenize the dried sample to a fine powder.

  • Extraction:

    • Weigh approximately 2-5 g of the homogenized sample into a solvent-rinsed glass centrifuge tube.

    • Add a single-phase extraction solvent mixture of chloroform (B151607), methanol (B129727), and a phosphate (B84403) buffer (1:2:0.8 v/v/v).

    • Add an internal standard, such as deuterated myristic acid (myristic acid-d27), to quantify extraction efficiency.[1][2]

    • Agitate the mixture vigorously using sonication or a vortex mixer for at least 15 minutes.

    • Centrifuge the sample to pellet the solid material.

    • Decant the supernatant into a clean glass tube.

    • Repeat the extraction process on the pellet two more times, combining the supernatants.

    • Break the single-phase extract into a two-phase system by adding chloroform and water, resulting in a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

    • After thorough mixing and centrifugation, the lower chloroform layer containing the lipids is carefully collected.

    • Evaporate the solvent under a stream of nitrogen gas.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Saponification:

    • To the dried lipid extract, add a solution of methanolic potassium hydroxide (B78521) (e.g., 0.5 M).

    • Heat the mixture at 80°C for 1 hour to hydrolyze the lipids and release the fatty acids.

  • Methylation:

    • After cooling, neutralize the solution with an acid (e.g., hydrochloric acid).

    • Add boron trifluoride in methanol (BF3-methanol, 14% w/v) and heat at 80°C for 10 minutes to convert the free fatty acids to their methyl esters.

    • Cool the reaction mixture and add hexane (B92381) to extract the FAMEs.

    • Add a saturated sodium chloride solution to facilitate phase separation.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate (B86663) and concentrate it under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the FAMEs.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is typically employed.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate (e.g., 5°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Identification and Quantification:

    • This compound methyl ester is identified by its retention time and its characteristic mass spectrum compared to an authentic standard.

    • Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard.

Below is a workflow diagram for the analysis of this compound in environmental samples.

Experimental_Workflow Analytical Workflow for this compound Sample Environmental Sample (Soil, Sediment, Microbial Mat) Extraction Lipid Extraction (Modified Bligh & Dyer) Sample->Extraction Derivatization Saponification & Methylation (FAMEs Synthesis) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis DataProcessing Data Processing (Identification & Quantification) Analysis->DataProcessing Result Concentration of This compound DataProcessing->Result

Caption: Workflow for analyzing this compound.

Conclusion

This compound is a valuable biomarker for assessing the presence and community structure of bacteria in environmental samples. While its role in cellular membrane integrity is well-established, its potential function in intercellular signaling warrants further investigation. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this and other branched-chain fatty acids. Future research focused on targeted quantification of this compound across a wider range of environmental matrices will be crucial for a more complete understanding of its distribution and ecological significance.

References

A Technical Guide to the Discovery and Isolation of 11-Methyltridecanoic Acid from Novel Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of 11-methyltridecanoic acid, a branched-chain fatty acid (BCFA), from novel microbial sources. While specific microorganisms producing high titers of this compound are not yet extensively documented in publicly available literature, this document outlines a robust and systematic approach for their identification and the subsequent purification of this target compound. The protocols and workflows described herein are based on established principles of microbiology, analytical chemistry, and lipidomics.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl groups on the carbon chain. In bacteria, iso- and anteiso-fatty acids are common constituents of membrane lipids, where they play a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors such as temperature changes. The unique physicochemical properties conferred by BCFAs make them and their derivatives of interest for various industrial and pharmaceutical applications.

A Hypothetical Workflow for Discovery and Isolation

The discovery of a novel microorganism producing this compound would likely follow a systematic screening and characterization pipeline. This process involves the isolation of candidate microbes, cultivation, extraction of lipids, and detailed analysis of the fatty acid profile.

Discovery_and_Isolation_Workflow cluster_discovery Discovery Phase cluster_isolation_characterization Isolation & Characterization Phase Sample Collection Sample Collection Microbial Isolation Microbial Isolation Sample Collection->Microbial Isolation Culturing Screening Screening Microbial Isolation->Screening Fatty Acid Profiling Optimized Cultivation Optimized Cultivation Screening->Optimized Cultivation Selection of Producer Lipid Extraction Lipid Extraction Optimized Cultivation->Lipid Extraction Biomass Fractionation & Purification Fractionation & Purification Lipid Extraction->Fractionation & Purification Crude Extract Structural Elucidation Structural Elucidation Fractionation & Purification->Structural Elucidation Purified Compound

Caption: A generalized workflow for the discovery of a novel microorganism producing this compound and the subsequent isolation of the compound.

Experimental Protocols

Microbial Isolation and Cultivation

The initial step involves the collection of samples from environments that are likely to harbor microorganisms with unique lipid profiles, such as marine sediments or extremophilic habitats.

Protocol for Isolation of Novel Bacteria:

  • Sample Preparation: Suspend 1 gram of the environmental sample (e.g., soil, sediment) in 9 mL of sterile saline solution (0.85% NaCl).

  • Serial Dilution: Perform a ten-fold serial dilution of the suspension up to 10-6.

  • Plating: Spread 100 µL of each dilution onto various agar (B569324) media (e.g., Marine Agar for marine samples, R2A for oligotrophic bacteria, Tryptic Soy Agar for general heterotrophs).

  • Incubation: Incubate the plates under conditions that mimic the source environment (e.g., temperature, pH).

  • Colony Selection: Isolate morphologically distinct colonies and purify them by re-streaking.

Screening for this compound Production

Initial screening of the isolated microorganisms is crucial to identify potential producers of the target fatty acid. This is typically achieved by analyzing the total fatty acid methyl esters (FAMEs) of the microbial biomass.

Protocol for FAMEs Analysis:

  • Cell Harvesting: Grow the isolated strains in appropriate liquid media and harvest the cells by centrifugation.

  • Lyophilization: Freeze-dry the cell pellets to obtain a consistent dry weight.

  • Transesterification: To 10 mg of lyophilized cells, add 1 mL of 2% H2SO4 in methanol.

  • Heating: Heat the mixture at 80°C for 2 hours in a sealed vial.

  • Extraction: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of saturated NaCl solution. Vortex thoroughly.

  • Analysis: Analyze the upper hexane layer containing the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).

Large-Scale Cultivation and Lipid Extraction

Once a promising candidate microorganism is identified, the next step is to produce a larger quantity of biomass for the isolation of this compound.

Protocol for Lipid Extraction:

  • Biomass Production: Cultivate the selected microorganism in a fermenter under optimized conditions to maximize biomass yield.

  • Harvesting: Harvest the cells by centrifugation or filtration.

  • Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607):methanol (2:1, v/v) and sonicate to disrupt the cells and extract the lipids.

  • Phase Separation: Add water to the mixture to induce phase separation. The lower chloroform layer containing the total lipids is collected.

  • Drying: Evaporate the solvent under a stream of nitrogen to obtain the crude lipid extract.

Purification of this compound

The crude lipid extract will contain a mixture of different lipid classes. Fractionation is required to isolate the free fatty acid or the fatty acid from a specific lipid class.

Purification_Workflow Crude Lipid Extract Crude Lipid Extract Saponification Saponification Crude Lipid Extract->Saponification Hydrolysis of Esters Acidification & Extraction Acidification & Extraction Saponification->Acidification & Extraction Liberation of Free Fatty Acids Silica (B1680970) Gel Chromatography Silica Gel Chromatography Acidification & Extraction->Silica Gel Chromatography Separation by Polarity Preparative HPLC Preparative HPLC Silica Gel Chromatography->Preparative HPLC High-Resolution Separation Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: A representative workflow for the purification of this compound from a crude microbial lipid extract.

Protocol for Purification:

  • Saponification: Dissolve the crude lipid extract in 1 M methanolic KOH and heat at 70°C for 2 hours to hydrolyze esterified fatty acids.

  • Extraction of Free Fatty Acids: Acidify the mixture with HCl and extract the free fatty acids with hexane.

  • Fractionation: The free fatty acid fraction can be further purified using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For high purity, the relevant fractions from column chromatography can be subjected to preparative reversed-phase HPLC.

Analytical Characterization

The identification and structural elucidation of this compound rely on modern analytical techniques, primarily GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of fatty acids. The fatty acids are typically converted to their more volatile methyl esters (FAMEs) prior to analysis.

Table 1: Typical GC-MS Parameters for FAME Analysis

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Table 2: Expected and Reference Mass Spectral Data for Methylated C14 Branched-Chain Fatty Acids

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound methyl ester (Expected) 24274, 87, 101, 143, 199, 211
12-Methyltridecanoic acid methyl ester (Reference) 24274, 87, 101, 143, 199, 227

Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids in bacteria typically utilizes branched-chain α-keto acids as precursors, which are derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine. These precursors are converted to their corresponding short-chain acyl-CoA primers, which then enter the fatty acid synthesis (FAS) pathway.

BCFA_Biosynthesis Branched-Chain Amino Acids\n(e.g., Leucine) Branched-Chain Amino Acids (e.g., Leucine) Branched-Chain α-Keto Acids Branched-Chain α-Keto Acids Branched-Chain Amino Acids\n(e.g., Leucine)->Branched-Chain α-Keto Acids Transamination Branched-Chain Acyl-CoA\n(e.g., Isovaleryl-CoA) Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) Branched-Chain α-Keto Acids->Branched-Chain Acyl-CoA\n(e.g., Isovaleryl-CoA) Decarboxylation Fatty Acid Synthase (FAS) II System Fatty Acid Synthase (FAS) II System Branched-Chain Acyl-CoA\n(e.g., Isovaleryl-CoA)->Fatty Acid Synthase (FAS) II System Elongation with Malonyl-ACP Elongation with Malonyl-ACP Fatty Acid Synthase (FAS) II System->Elongation with Malonyl-ACP This compound This compound Elongation with Malonyl-ACP->this compound

Caption: A simplified schematic of the biosynthetic pathway for an iso-branched-chain fatty acid like this compound.

Conclusion

The discovery of novel microorganisms capable of producing this compound holds potential for the development of new bioproducts. The technical framework presented in this guide provides a systematic approach for researchers to screen for, isolate, and characterize this and other valuable branched-chain fatty acids from previously unexplored microbial sources. The successful application of these methodologies will be crucial in unlocking the full potential of microbial lipid diversity.

Methodological & Application

Application Note: Extraction and Purification of 11-Methyltridecanoic Acid from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 11-Methyltridecanoic acid is a branched-chain fatty acid (BCFA) found in the cell membranes of various bacteria.[1] BCFAs are crucial for maintaining membrane fluidity and integrity in certain microorganisms, particularly in the absence of unsaturated fatty acids.[1][2] The unique structure of these fatty acids makes them subjects of interest in microbiology, biochemistry, and drug development for their potential roles in host-pathogen interactions and as biomarkers.[3] This document provides detailed protocols for the extraction, purification, and analysis of this compound from bacterial cultures, with a focus on providing a robust starting point for laboratory application. Bacteria from genera such as Bacillus are known to produce a significant amount of branched-chain fatty acids.[1][4]

Overall Experimental Workflow

The general workflow for isolating this compound involves several key stages, from cultivating the bacterial source to analyzing the final purified product.

G cluster_0 Phase 1: Production cluster_1 Phase 2: Extraction cluster_2 Phase 3: Purification & Analysis Culture Bacterial Culture (e.g., Bacillus subtilis) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Total Lipid Extraction (Solvent-based) Harvest->Extraction Saponification Saponification (Release of Free Fatty Acids) Extraction->Saponification Purification Chromatographic Purification (e.g., Silica (B1680970) Gel) Saponification->Purification Derivatization Methylation (FAMEs) Purification->Derivatization Analysis GC-MS Analysis Derivatization->Analysis

Caption: High-level overview of the extraction and purification process.

Experimental Protocols

Protocol 1: Bacterial Culture and Harvest

This protocol outlines the general procedure for growing bacterial cultures to maximize fatty acid production.

Materials:

  • Bacterial strain (e.g., Bacillus subtilis)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Incubator shaker

  • High-speed refrigerated centrifuge and sterile centrifuge tubes

Methodology:

  • Inoculate 500 mL of sterile growth medium with a single colony of the selected bacterial strain.

  • Incubate the culture at the optimal temperature (e.g., 37°C) with vigorous shaking (e.g., 200 rpm).

  • Grow the culture until it reaches the late stationary phase, as this allows for sufficient accumulation of fatty acid products.[5]

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet once with a sterile buffer (e.g., phosphate-buffered saline) or deionized water.

  • The resulting cell pellet can be processed immediately or lyophilized and stored at -80°C for later extraction.

Protocol 2: Total Lipid Extraction and Saponification

This protocol uses a modified Bligh-Dyer method for total lipid extraction followed by saponification to cleave fatty acids from complex lipids.[5][6]

Materials:

  • Bacterial cell pellet (wet or lyophilized)

  • Chloroform (B151607), Methanol (B129727), and Deionized Water (HPLC grade)

  • Saponification Reagent: 45g Sodium Hydroxide (NaOH) in 150ml methanol and 150ml deionized water.[7]

  • Concentrated HCl

  • Hexane (B92381)

  • Glass centrifuge tubes with Teflon-lined caps

G start Bacterial Cell Pellet add_solvents Add Chloroform:Methanol (1:1 v/v) start->add_solvents vortex Vortex vigorously to lyse cells and create a single-phase solution add_solvents->vortex phase_sep Add Chloroform & Water to induce phase separation vortex->phase_sep centrifuge Centrifuge (1,000 x g, 10 min) to separate layers phase_sep->centrifuge collect_organic Collect bottom organic layer (contains lipids) centrifuge->collect_organic dry_down Evaporate solvent under N2 stream collect_organic->dry_down saponify Add Saponification Reagent Heat at 100°C for 30 min dry_down->saponify acidify Cool and acidify with HCl to protonate fatty acids saponify->acidify extract_ffa Extract with Hexane acidify->extract_ffa final_product Hexane layer containing Free Fatty Acids (FFAs) extract_ffa->final_product

Caption: Workflow for total lipid extraction and subsequent saponification.

Methodology:

  • To the cell pellet in a glass centrifuge tube, add a 1:1 (v/v) mixture of chloroform and methanol.[5] Vortex thoroughly to create a single-phase solution, which helps in disrupting the cell membranes.

  • Induce phase separation by adding 1 volume of chloroform and 1 volume of deionized water. Vortex again.

  • Centrifuge the mixture at 1,000 x g for 10 minutes to achieve clear phase separation.[5]

  • Carefully collect the lower organic (chloroform) layer, which contains the total lipids, and transfer it to a clean glass tube.[8]

  • Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the dried lipid extract.[9]

  • Saponification: Add 1 mL of the saponification reagent to the dried lipid extract.[7]

  • Seal the tube tightly and heat in a boiling water bath (100°C) for 30 minutes, vortexing every 5-10 minutes.[7]

  • Cool the tube to room temperature. Acidify the mixture with concentrated HCl to a pH of ~2.0. This step protonates the fatty acid salts, making them soluble in organic solvents.

  • Extract the free fatty acids by adding 1.5 mL of hexane, vortexing, and centrifuging to separate the phases.

  • Collect the upper hexane layer containing the free fatty acids. Repeat the hexane extraction once more and combine the organic layers. This fraction is now ready for purification.

Protocol 3: Purification by Chromatography

Further purification of this compound from the mixed free fatty acid pool typically requires chromatographic techniques. Silica gel column chromatography is a standard approach.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Hexane and Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates and developing tank

  • Appropriate visualization stain (e.g., phosphomolybdic acid)

Methodology:

  • Prepare a silica gel slurry in 100% hexane and pack it into a glass column.

  • Concentrate the hexane extract from Protocol 2 and re-dissolve it in a minimal amount of hexane.

  • Load the sample onto the top of the silica column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Collect fractions and monitor the separation using TLC. Fatty acids are typically visualized as dark spots against a green background with a phosphomolybdic acid stain after gentle heating.

  • Pool the fractions containing the purified this compound based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain the purified fatty acid.

Protocol 4: Analysis by GC-MS

For accurate identification and quantification, fatty acids are converted to their more volatile Fatty Acid Methyl Esters (FAMEs) prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[5][7]

Materials:

  • Purified fatty acid sample

  • Anhydrous 1.25 M HCl in methanol.[5]

  • Hexane

  • Sodium bicarbonate (NaHCO₃) solution

  • GC vials

Methodology (Derivatization):

  • To the dried, purified fatty acid sample, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[5]

  • Cap the tube tightly and heat at 50°C overnight or at 80°C for 1 hour.[9]

  • Cool the reaction to room temperature.

  • Quench the reaction by adding 5 mL of an aqueous NaHCO₃ solution and 0.5 mL of hexane.[5]

  • Vortex thoroughly and centrifuge at 1,000 x g for 10 minutes.[5]

  • Carefully collect the top hexane layer, which now contains the FAMEs, and transfer it to a GC vial for analysis.[5][9]

Data Presentation

Quantitative results should be meticulously recorded to ensure reproducibility and allow for comparison across different experiments.

Table 1: Representative Yield and Purity Data

Parameter Value Method of Determination
Bacterial Strain Bacillus subtilis -
Culture Volume 1 L -
Wet Cell Mass 5.0 g Gravimetric
Total Lipid Extract 250 mg Gravimetric
Purified 11-MTA Yield 15 mg Gravimetric
Purity >98% GC-MS

Note: Values are illustrative and will vary based on the bacterial strain, culture conditions, and extraction efficiency.

Table 2: Example GC-MS Parameters for FAME Analysis

Parameter Setting
Gas Chromatograph
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Inlet Temperature 250°C
Oven Program 100°C for 2 min, ramp to 250°C at 4°C/min, hold for 5 min[9]
Carrier Gas Helium
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ion Source Temp 230°C

| Mass Range | 50-550 m/z |

Biochemical Context: BCFA Biosynthesis

The synthesis of branched-chain fatty acids in bacteria is initiated by 3-ketoacyl-ACP synthase III (FabH), which utilizes branched-chain acyl-CoA primers derived from amino acid catabolism.[4]

G cluster_input Precursors cluster_cycle Elongation Cycle cluster_output Product Primer Branched Acyl-CoA (e.g., isovaleryl-CoA) FabH FabH (3-ketoacyl-ACP synthase III) Primer->FabH Malonyl Malonyl-ACP Malonyl->FabH Condensation Condensation FabH->Condensation Elongation Further Elongation Cycles (FabB/F, FabG, FabZ) Condensation->Elongation BCFA Branched-Chain Fatty Acid (e.g., this compound) Elongation->BCFA

Caption: Simplified pathway for the initiation of BCFA synthesis.

References

Application Note: High-Sensitivity Analysis of 11-Methyltridecanoic Acid FAME by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the analysis of 11-Methyltridecanoic acid methyl ester (FAME) using gas chromatography-mass spectrometry (GC-MS). This compound is a branched-chain fatty acid found in various biological and environmental samples, and its accurate quantification is crucial in many research fields. This protocol details the necessary steps for sample preparation, including lipid extraction and derivatization, as well as optimized GC-MS instrument parameters for sensitive and reliable analysis. The presented methodologies are designed to be readily implemented in a laboratory setting for routine analysis.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] For the analysis of fatty acids, which are often non-volatile, a derivatization step to convert them into their more volatile fatty acid methyl esters (FAMEs) is standard practice.[1][2] this compound, an iso-branched saturated fatty acid, is of interest in various research areas, including microbiology, as it is a component of bacterial cell membranes.[3][4] This document provides a detailed protocol for the analysis of its FAME derivative.

Experimental Protocols

A successful analysis of this compound FAME relies on meticulous sample preparation and optimized instrument conditions.

Lipid Extraction

The initial step involves the extraction of total lipids from the sample matrix. The Folch method is a widely used and effective procedure.

  • Reagents:

  • Procedure:

    • Homogenize the sample (e.g., cell pellet, tissue) in a 2:1 (v/v) mixture of chloroform and methanol.

    • Vortex the mixture vigorously for 15 minutes.

    • Add 0.9% NaCl solution to the mixture to induce phase separation.

    • Centrifuge the sample to achieve clear separation of the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

    • Dry the collected organic phase under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids are converted to FAMEs via transesterification. An acid-catalyzed method using boron trifluoride (BF₃) in methanol is highly effective.

  • Reagents:

    • 14% Boron trifluoride in methanol (BF₃-methanol)

    • Hexane (B92381)

    • Saturated NaCl solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To the dried lipid extract, add 2 mL of 14% BF₃-methanol solution.

    • Cap the reaction vial tightly and heat at 100°C for 30 minutes.[1]

    • Cool the reaction vial to room temperature.

    • Add 1 mL of saturated NaCl solution and 2 mL of hexane to the vial.[1]

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at a low speed to separate the layers.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

    • The resulting hexane solution containing the FAMEs is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters provide a robust starting point for the analysis of this compound FAME. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnPolar capillary column (e.g., DB-FATWAX UI, Rt-2560)
Column Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-400
Ion Source Temperature230°C
Transfer Line Temp240°C
Acquisition ModeFull Scan

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative information for this compound FAME. The molecular weight is calculated based on its chemical formula (C₁₅H₃₀O₂). The retention time is an estimate and should be confirmed experimentally with a standard. The characteristic mass fragments are crucial for identification.

CompoundMolecular Weight ( g/mol )Estimated Retention Time (min)Key Mass Fragments (m/z)
This compound FAME242.4212 - 15242 (M+), 199 ([M-43]+), 143, 87, 74

Note: The molecular ion (M+) at m/z 242 may be of low abundance or absent in EI spectra.

Mandatory Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound FAME cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Lipid_Extraction Lipid Extraction (Folch Method) Sample->Lipid_Extraction Dried_Lipids Dried Lipid Extract Lipid_Extraction->Dried_Lipids Derivatization Derivatization (BF3-Methanol) Dried_Lipids->Derivatization FAME_Extract FAMEs in Hexane Derivatization->FAME_Extract GC_Injection GC Injection FAME_Extract->GC_Injection GC_Separation GC Separation (Polar Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Full Scan) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Identification Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Workflow for the GC-MS analysis of this compound FAME.

References

Application Note: Quantification of Anteiso-Fatty Acids in Complex Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of anteiso-fatty acids in complex biological matrices. Anteiso-fatty acids, characterized by a methyl branch on the antepenultimate carbon, are important components of bacterial cell membranes and are increasingly recognized for their role in various biological processes.[1] This protocol provides a comprehensive workflow, including sample preparation, optimized LC-MS/MS parameters, and data analysis guidelines, suitable for researchers in microbiology, clinical diagnostics, and drug development.

Introduction

Anteiso-fatty acids are a class of branched-chain fatty acids found predominantly in the lipids of many bacterial species.[1] Their unique structure influences membrane fluidity and environmental adaptability. The accurate quantification of anteiso-fatty acids in complex samples, such as bacterial cultures, host tissues, and environmental matrices, is crucial for understanding host-pathogen interactions, identifying bacterial biomarkers, and exploring their potential as therapeutic targets. LC-MS/MS offers high sensitivity and selectivity for the analysis of fatty acids, but challenges remain due to the low ionization efficiency of free fatty acids and the presence of isomeric compounds.[2] This method addresses these challenges through a detailed sample preparation protocol and optimized instrumental parameters.

Experimental Workflow

The overall experimental workflow for the quantification of anteiso-fatty acids is depicted below. It encompasses sample homogenization, lipid extraction, saponification to release fatty acids, derivatization (optional but recommended for enhanced sensitivity), LC-MS/MS analysis, and data processing.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Complex Matrix (e.g., bacterial pellet, tissue homogenate) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Saponification Saponification (to release fatty acids) Extraction->Saponification Derivatization Derivatization (Optional, e.g., with 3-NPH) Saponification->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quantification Quantification (using Internal Standards) Data->Quantification Reporting Reporting Quantification->Reporting Biosynthesis_Analysis cluster_bio Biosynthesis cluster_lcms LC-MS/MS Detection Principle Isoleucine Isoleucine Precursor Branched-chain Acyl-CoA Precursor Isoleucine->Precursor catabolism FAS Fatty Acid Synthase (FAS) Precursor->FAS AnteisoFA Anteiso-Fatty Acid FAS->AnteisoFA PrecursorIon Precursor Ion Selection (Q1: [M-H]⁻) AnteisoFA->PrecursorIon ionization CID Collision-Induced Dissociation (Q2: Fragmentation) PrecursorIon->CID ProductIon Product Ion Detection (Q3: Specific Fragment) CID->ProductIon

References

Derivatization techniques for branched-chain fatty acid analysis by GC

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Derivatization of Branched-Chain Fatty Acids for Gas Chromatography (GC) Analysis

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups on the fatty acid backbone. They are important components of cell membranes in certain bacteria and play significant roles in various biological processes. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of fatty acids.[1] However, the direct analysis of free fatty acids, including BCFAs, is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the GC column's stationary phase.[1][2][3] This interaction often leads to poor chromatographic performance, characterized by late-eluting peaks and significant peak tailing.[2]

To overcome these challenges, a derivatization step is essential. Derivatization is a chemical modification process that converts the polar carboxyl group of the fatty acid into a more volatile and less polar derivative, making it suitable for GC analysis.[1][4] This process neutralizes the polar functional group, which allows for improved separation based on boiling point, degree of unsaturation, and molecular geometry.[1] The two most prevalent derivatization techniques for fatty acid analysis are esterification, to form fatty acid methyl esters (FAMEs), and silylation, to form trimethylsilyl (B98337) (TMS) esters.[1][2] This document provides detailed protocols and comparative data for these key derivatization techniques.

Common Derivatization Techniques

The selection of a derivatization method depends on the sample matrix, the specific BCFAs of interest, and the presence of other functional groups.

  • Esterification (Formation of FAMEs) : This is the most common approach for fatty acid analysis.[1] The carboxyl group is converted into a methyl ester, which is significantly more volatile. This can be achieved through acid-catalyzed or base-catalyzed reactions.

    • Acid-Catalyzed Esterification : Reagents like Boron Trifluoride (BF₃) in methanol, methanolic HCl, or methanolic H₂SO₄ are widely used.[3][5] BF₃-methanol is particularly popular as it facilitates esterification under relatively mild conditions.[2]

    • Base-Catalyzed Transesterification : Reagents such as methanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are effective for converting glycerolipids into FAMEs.[6] However, this method is not suitable for derivatizing free fatty acids.[3][6]

  • Silylation (Formation of TMS Esters) : This technique converts acidic protons, such as those on carboxylic acids, into trimethylsilyl (TMS) esters.[1] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).[2][7] Silylation is a versatile method that also derivatizes other functional groups like hydroxyls and amines, which can be an advantage for analyzing multiple analyte types simultaneously.[2]

Data Presentation: Comparison of Derivatization Techniques

The following table summarizes the key parameters and characteristics of the most common derivatization methods for BCFA analysis.

ParameterAcid-Catalyzed Esterification (BF₃-Methanol)Silylation (BSTFA + 1% TMCS)
Primary Reagent 12-14% Boron Trifluoride in MethanolN,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane
Derivative Formed Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Reaction Temperature 60–100°C[1]60°C[1][2]
Reaction Time 5–60 minutes[1]60 minutes[1][2]
Extraction Solvent Hexane (B92381) or Heptane[1]Dichloromethane (optional dilution)[1]
Key Advantages - Robust for both free fatty acids and glycerolipids.- FAMEs are highly stable and can be stored.[4]- Well-established and widely documented.- Derivatizes multiple functional groups (e.g., hydroxyls, amines).[1][2]- Reaction is typically clean.
Limitations - Requires removal of catalyst post-reaction.- Harsher conditions can potentially degrade some unsaturated fatty acids.[6]- Highly sensitive to moisture; samples must be completely dry.[1][2][8]- TMS derivatives have limited stability (best if analyzed within a week).[2]- Excess reagent can interfere with chromatography.[2]

Visualization of Derivatization Reactions and Workflow

Esterification_Reaction Esterification of a Branched-Chain Fatty Acid BCFA R-COOH (Branched-Chain Fatty Acid) FAME R-COOCH₃ (Fatty Acid Methyl Ester) BCFA->FAME  BF₃ or H⁺ (catalyst)  Heat (60-100°C) Methanol CH₃OH (Methanol) Methanol->FAME Water H₂O (Water)

Caption: Chemical reaction for acid-catalyzed esterification of BCFAs.

Silylation_Reaction Silylation of a Branched-Chain Fatty Acid BCFA R-COOH (Branched-Chain Fatty Acid) TMS_Ester R-COOSi(CH₃)₃ (TMS Ester) BCFA->TMS_Ester  Heat (60°C) BSTFA BSTFA (Silylating Agent) BSTFA->TMS_Ester Byproduct CF₃CONH-Si(CH₃)₃

Caption: Chemical reaction for silylation of BCFAs using BSTFA.

GC_Workflow General Workflow for BCFA Analysis by GC cluster_workflow Sample Sample Containing BCFAs Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Dry Evaporate to Dryness (under Nitrogen stream) Extraction->Dry Derivatize Derivatization (Esterification or Silylation) Dry->Derivatize Analysis GC or GC-MS Analysis Derivatize->Analysis Data Data Processing (Peak Integration & Quantification) Analysis->Data

Caption: Experimental workflow for BCFA analysis from sample to data.

Experimental Protocols

Note: All derivatization procedures are moisture-sensitive. Ensure samples are thoroughly dried before adding reagents.[2] All work should be performed in a well-ventilated fume hood.

Protocol 1: Acid-Catalyzed Esterification using BF₃-Methanol

This protocol is suitable for converting both free fatty acids and esterified fatty acids (via transesterification) into FAMEs.

Materials:

  • Dried lipid extract (1-25 mg)

  • Boron trifluoride-methanol reagent (12-14% w/w BF₃ in methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

  • GC vials

Procedure:

  • Sample Preparation: Place the dried lipid extract (1-25 mg) into a screw-capped glass tube. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol reagent to the tube.

  • Reaction: Cap the tube tightly, vortex for 10 seconds, and place it in a heating block or water bath set to 60-80°C for 10-60 minutes.[1] The optimal time and temperature may need to be determined empirically for specific sample types.

  • Quenching and Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of saturated NaCl water solution and 1 mL of hexane.

    • Cap the tube and vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

    • Allow the layers to separate. A brief centrifugation can aid phase separation.

  • Sample Collection:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial using a Pasteur pipette.

    • For quantitative recovery, repeat the extraction step with an additional 1 mL of hexane, and combine the hexane layers.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the GC vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC or GC-MS system.

Protocol 2: Silylation using BSTFA with 1% TMCS

This protocol converts carboxylic acids into their corresponding TMS esters. It is highly effective but requires strictly anhydrous conditions.

Materials:

  • Dried lipid extract (~1 mg/mL in an aprotic solvent like acetonitrile (B52724) or pyridine)

  • BSTFA with 1% TMCS (or other silylating agent like MSTFA)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane, pyridine)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the dried sample into a GC vial. It is critical that the sample is completely free of water.[1][2] If the sample is not already in a solvent, dissolve it in a small volume of an aprotic solvent.

  • Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the sample vial. A molar excess of the reagent is required.[1][2]

  • Reaction:

    • Immediately cap the vial tightly to prevent moisture from entering.

    • Vortex for 10 seconds.

    • Heat the vial at 60°C for 60 minutes.[1][2] Optimization of time and temperature may be necessary depending on the specific BCFAs.

  • Dilution & Analysis:

    • After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added if dilution is necessary.[1]

    • The sample is now ready for immediate GC-MS analysis. Analyze within a week for best results.[2]

References

Application Note and Protocol: Synthesis of 11-Methyltridecanoic Acid Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of 11-methyltridecanoic acid, a branched-chain fatty acid of interest in various research fields. The protocol details a robust three-step synthetic pathway commencing with the formation of a phosphonium (B103445) salt, followed by a Wittig reaction to generate an unsaturated fatty acid intermediate, and concluding with catalytic hydrogenation to yield the desired saturated product. This application note also outlines the preparation of an analytical standard solution of this compound and its characterization using gas chromatography-mass spectrometry (GC-MS). All quantitative data is presented in structured tables, and the experimental workflow is visualized using diagrams.

Introduction

This compound, also known as anteiso-tetradecanoic acid, is a saturated branched-chain fatty acid. Branched-chain fatty acids are integral components of bacterial cell membranes and are also found in various natural products. Their unique structures impart distinct physical and biological properties, making them valuable subjects of study in microbiology, lipidomics, and drug discovery. The availability of a high-purity analytical standard of this compound is crucial for its accurate identification and quantification in complex biological matrices.

This application note describes a reliable method for the laboratory-scale synthesis of this compound, providing researchers with the means to produce a high-purity standard for their analytical needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name This compound[1]
Synonyms Anteisotetradecanoic acid, Anteisomyristic acid[1]
CAS Number 29709-05-5[1]
Molecular Formula C₁₄H₂₈O₂[1]
Molecular Weight 228.37 g/mol [1]
Physical State Liquid at room temperature[1]
Purity (Commercial) >98%[1]
Refractive Index (Methyl Ester) 1.436[2]

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Catalytic Hydrogenation A 10-Bromodecanoic Acid + Triphenylphosphine (B44618) B (10-Carboxydecyl)triphenylphosphonium bromide A->B Acetonitrile, Reflux C Phosphonium Salt + 2-Methylbutanal B->C D 11-Methyl-tridec-11-enoic acid C->D Strong Base (e.g., n-BuLi) E Unsaturated Fatty Acid D->E F This compound E->F H₂, Pd/C

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (10-Carboxydecyl)triphenylphosphonium bromide

This protocol is adapted from a similar synthesis of a phosphonium salt.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
10-Bromodecanoic Acid251.1610.0 g39.8
Triphenylphosphine262.2911.0 g41.9
Acetonitrile (anhydrous)41.05250 mL-
Diethyl ether (anhydrous)74.12As needed for precipitation-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (39.8 mmol) of 10-bromodecanoic acid and 11.0 g (41.9 mmol) of triphenylphosphine in 250 mL of anhydrous acetonitrile.

  • Heat the reaction mixture to reflux and maintain for 48-64 hours.

  • After cooling to room temperature, concentrate the solution in vacuo to obtain a viscous oil.

  • Dissolve the oil in a minimal amount of warm diethyl ether and then allow it to cool to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Expected Yield: ~85-95%

Step 2: Wittig Reaction - Synthesis of 11-Methyl-tridec-11-enoic acid

This is a general protocol for a Wittig reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
(10-Carboxydecyl)triphenylphosphonium bromide513.4515.0 g29.2
n-Butyllithium (n-BuLi) in hexanes (2.5 M)64.0624.5 mL61.3
2-Methylbutanal86.133.0 g34.8
Tetrahydrofuran (THF) (anhydrous)72.11300 mL-
Hydrochloric acid (1 M)36.46As needed for acidification-
Diethyl ether74.12As needed for extraction-

Procedure:

  • Suspend 15.0 g (29.2 mmol) of (10-carboxydecyl)triphenylphosphonium bromide in 200 mL of anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 24.5 mL (61.3 mmol) of 2.5 M n-butyllithium in hexanes to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change (typically to deep red or orange).

  • Stir the mixture at 0 °C for 1 hour, then cool to -78 °C (dry ice/acetone (B3395972) bath).

  • Add a solution of 3.0 g (34.8 mmol) of 2-methylbutanal in 100 mL of anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Expected Yield: ~60-80%

Step 3: Catalytic Hydrogenation - Synthesis of this compound

This is a general protocol for the hydrogenation of an alkene.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
11-Methyl-tridec-11-enoic acid226.365.0 g22.1
Palladium on Carbon (10% Pd/C)-0.5 g-
Ethanol (B145695) or Ethyl Acetate (B1210297)-150 mL-
Hydrogen gas (H₂)2.02High pressure-

Procedure:

  • Dissolve 5.0 g (22.1 mmol) of 11-methyl-tridec-11-enoic acid in 150 mL of ethanol or ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add 0.5 g of 10% Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the crude this compound.

Expected Yield: >95%

Purification and Characterization

Purification

The crude this compound can be further purified by low-temperature crystallization from a suitable solvent such as acetone or an aqueous ethanol solution to achieve high purity (>98%).

Characterization by GC-MS

The identity and purity of the synthesized this compound should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of its methyl ester derivative.

Protocol for Fatty Acid Methyl Ester (FAME) Preparation:

  • To approximately 10 mg of the purified fatty acid, add 2 mL of 2% sulfuric acid in methanol.

  • Heat the mixture at 60 °C for 1 hour in a sealed vial.

  • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.

  • Vortex the mixture and centrifuge to separate the layers.

  • The upper hexane layer containing the FAME is collected for GC-MS analysis.

GC-MS Parameters:

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temp. 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line 280 °C
Scan Range 50-500 m/z

Preparation of Analytical Standard Solution

Protocol:

  • Accurately weigh approximately 10 mg of the purified this compound into a 10 mL volumetric flask.

  • Dissolve the fatty acid in a suitable solvent (e.g., hexane, chloroform, or ethanol) and dilute to the mark. This will be your stock solution (e.g., 1 mg/mL).

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve for quantitative analysis.

Logical Relationships Diagram

Logical_Relationships Analytical Standard Preparation Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_standard_prep Standard Preparation Synthesis Chemical Synthesis (3 Steps) Purification Purification (Crystallization) Synthesis->Purification Derivatization FAME Derivatization Purification->Derivatization GCMS GC-MS Analysis (Purity & Identity) Derivatization->GCMS StockSolution Stock Solution Preparation GCMS->StockSolution Purity >98% WorkingStandards Serial Dilution to Working Standards StockSolution->WorkingStandards

Caption: Logical workflow from synthesis to analytical standard preparation.

Conclusion

The protocols detailed in this application note provide a clear and reproducible pathway for the synthesis and characterization of this compound. By following these procedures, researchers can produce a high-purity analytical standard essential for accurate and reliable quantitative studies in various scientific disciplines. The provided diagrams and tables serve to streamline the experimental process and data interpretation.

References

Application Note: Quantification of 11-Methyltridecanoic Acid in Microbial Lipidomics using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain fatty acids (BCFAs) are significant components of the cell membranes of many bacterial species, playing a crucial role in maintaining membrane fluidity. 11-Methyltridecanoic acid, an iso-C14:0 fatty acid, is one such BCFAs found in various microorganisms. Accurate quantification of this and other BCFAs is essential for understanding bacterial physiology, identifying chemotaxonomic markers, and exploring potential antimicrobial targets. This application note provides a detailed protocol for the extraction, derivatization, and quantification of this compound from microbial cultures using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

The quantification of this compound involves the extraction of total lipids from microbial cells, followed by saponification to release the fatty acids from complex lipids. The fatty acids are then derivatized to their more volatile fatty acid methyl esters (FAMEs) through acid-catalyzed methylation. The resulting FAMEs are separated and quantified by GC-MS. An internal standard, such as a non-native odd-chain fatty acid, is added at the beginning of the procedure to correct for variations in extraction and derivatization efficiency.

Data Presentation

The following table provides an illustrative example of the relative abundance of various fatty acids, including branched-chain fatty acids, that might be found in a microbial sample, such as Staphylococcus aureus. The data is presented as the percentage of the total fatty acid content.[1]

Fatty AcidAbbreviationRelative Abundance (%)
This compoundiso-C14:05 - 15
12-Methyltridecanoic acidanteiso-C14:01 - 5
Iso-pentadecanoic acidiso-C15:020 - 40
Anteiso-pentadecanoic acidanteiso-C15:030 - 50
Iso-hexadecanoic acidiso-C16:01 - 5
Palmitic acidC16:05 - 15
Stearic acidC18:0< 5

Note: This data is for illustrative purposes and the actual fatty acid composition can vary significantly depending on the microbial species and growth conditions.[2]

Experimental Protocols

Materials and Reagents
  • Microbial cell culture

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (sterile)

  • Internal Standard solution (e.g., 10 mg/mL Pentadecanoic acid in ethanol)

  • Saponification reagent: 45 g NaOH, 150 mL methanol, 150 mL deionized water[3]

  • Methylation reagent: 325 mL 6.0 N HCl, 275 mL methanol[3]

  • Extraction solvent: 1:1 (v/v) Hexane:Methyl tert-butyl ether (MTBE)[3]

  • Wash solution: 10.8 g NaOH in 900 mL deionized water[3]

  • Anhydrous sodium sulfate (B86663)

  • Glass screw-cap culture tubes (13x100 mm) with Teflon-lined caps

  • GC vials with inserts

Equipment
  • Centrifuge

  • Vortex mixer

  • Water bath or heating block

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)[4]

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Harvest Harvest Microbial Cells Wash Wash Cells with Saline Harvest->Wash Spike Spike with Internal Standard Wash->Spike Lyse Cell Lysis & Lipid Extraction Saponify Saponification Lyse->Saponify Spike->Lyse Methylate Acid Methylation Saponify->Methylate Extract_FAMEs Extract FAMEs Methylate->Extract_FAMEs Dry Dry Extract Extract_FAMEs->Dry Reconstitute Reconstitute in Hexane Dry->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the quantification of this compound.

Detailed Protocol
  • Cell Harvesting and Washing:

    • Harvest approximately 40 mg of bacterial cells from a culture plate or pellet from a liquid culture by centrifugation.[3]

    • Wash the cell pellet twice with a sterile 0.9% NaCl solution to remove any residual medium components.

  • Lipid Extraction and Saponification:

    • Transfer the washed cell pellet to a clean 13x100 mm glass culture tube.

    • Add a known amount of the internal standard solution (e.g., 50 µL of 10 mg/mL Pentadecanoic acid).

    • Add 1.0 mL of the saponification reagent to the tube.

    • Securely seal the tube with a Teflon-lined cap and vortex briefly.

    • Heat the tube in a boiling water bath for 30 minutes, with vigorous vortexing for 5-10 seconds every 10 minutes.[3]

  • Methylation:

    • Cool the tube to room temperature.

    • Uncap the tube and add 2.0 mL of the methylation reagent.[3]

    • Recap the tube, vortex briefly, and heat at 80°C for 10 minutes.[3]

  • FAME Extraction:

    • Cool the tube to room temperature.

    • Add 1.25 mL of the extraction solvent (Hexane:MTBE).[3]

    • Recap the tube and gently mix on a rotator for 10 minutes.

    • Centrifuge the tube at low speed to separate the phases.

    • Carefully transfer the upper organic phase containing the FAMEs to a clean tube.

    • Add 3.0 mL of the wash solution to the collected organic phase, recap, and mix on a rotator for 5 minutes.[3]

    • Centrifuge to separate the phases and transfer approximately two-thirds of the upper organic phase to a clean GC vial.

    • Pass the final extract through a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Analyze the FAME extract using a GC-MS system. A typical temperature program is as follows: initial temperature of 170°C, ramp to 270°C at 5°C/minute.[3]

    • The mass spectrometer should be operated in full scan mode to identify the FAMEs and in selected ion monitoring (SIM) mode for accurate quantification.

Quantification
  • Create a calibration curve using a series of standard solutions containing known concentrations of this compound methyl ester and the internal standard.

  • Identify the this compound methyl ester peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway

Biosynthesis of this compound (iso-C14:0)

The biosynthesis of iso-branched-chain fatty acids, such as this compound, initiates from the amino acid valine. Valine is catabolized to isobutyryl-CoA, which serves as the primer for the fatty acid synthase (FASII) system.[5] Malonyl-CoA is then sequentially added to elongate the fatty acid chain, ultimately resulting in the formation of 11-methyltridecanoyl-ACP, which is then converted to this compound.

G Valine Valine Keto_Isovalerate α-Ketoisovalerate Valine->Keto_Isovalerate Transamination Isobutyryl_CoA Isobutyryl-CoA Keto_Isovalerate->Isobutyryl_CoA Oxidative Decarboxylation FASII Fatty Acid Synthase II (FASII) Isobutyryl_CoA->FASII Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASII Elongation Units Methyltridecanoyl_ACP 11-Methyltridecanoyl-ACP FASII->Methyltridecanoyl_ACP Chain Elongation Methyltridecanoic_Acid This compound Methyltridecanoyl_ACP->Methyltridecanoic_Acid Thioesterase

Caption: Biosynthesis pathway of this compound from valine.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in microbial lipidomics. The described GC-MS method, coupled with a robust sample preparation procedure, allows for accurate and reliable measurement of this and other branched-chain fatty acids. This methodology is a valuable tool for researchers investigating microbial physiology, taxonomy, and the development of novel antimicrobial strategies.

References

Solid-Phase Extraction for the Isolation of Branched-Chain Fatty Acids: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more alkyl branches on the carbon chain, most commonly methyl groups at the iso (second to last carbon) or anteiso (third to last carbon) position.[1] Found predominantly in bacterial cell membranes, ruminant-derived food products, and the human gut, BCFAs play a significant role in maintaining membrane fluidity and have been implicated in various physiological and pathological processes.[1][2][3] Their unique structures and biological activities make them important targets in microbiological research, nutritional science, and drug development.

Isolating BCFAs from complex biological matrices is a critical step for their accurate quantification and downstream analysis. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and concentration of fatty acids, providing cleaner extracts and improved analytical sensitivity compared to traditional liquid-liquid extraction methods.[4] This application note provides detailed protocols for the solid-phase extraction of BCFAs from biological samples using two common approaches: reversed-phase and anion-exchange SPE.

Principles of Solid-Phase Extraction for Fatty Acids

SPE separates analytes from a sample matrix based on their affinity for a solid sorbent. For BCFA isolation, the choice of sorbent and solvent conditions is tailored to the physicochemical properties of the fatty acids.

  • Reversed-Phase SPE (RP-SPE): This method utilizes a nonpolar stationary phase, such as C18-bonded silica.[4][5] BCFAs, being hydrophobic due to their alkyl chains, are retained on the C18 sorbent while more polar, water-soluble components of the sample matrix are washed away. The retained BCFAs are then eluted with a nonpolar organic solvent.[4] C18 stationary phases have been shown to be effective for the analysis of long-chain BCFAs.[5]

  • Anion-Exchange SPE (AX-SPE): This technique employs a stationary phase with positively charged functional groups, such as quaternary ammonium (B1175870) (strong anion exchange, SAX) or aminopropyl groups.[4][6][7] At a pH above their pKa (~4.8), the carboxylic acid group of BCFAs is deprotonated, carrying a negative charge. This allows them to be retained on the positively charged anion-exchange sorbent. Neutral and cationic matrix components are washed away. The BCFAs are then eluted by a solvent that neutralizes the charge interaction, typically an acidic solution that protonates the fatty acids.[4]

Data Presentation

The efficiency of an SPE method is primarily evaluated by its recovery rate, which is the percentage of the analyte of interest that is recovered after the entire extraction process. The following table summarizes representative recovery data for branched-chain fatty acids using a solid-phase extraction method.

Branched-Chain Fatty AcidSorbent TypeMatrixAverage Recovery (%)Reproducibility (%RSD)Reference
Isobutyric AcidPolymer-basedFecal/Intestinal98.34 - 137.83%≤ 1.30%[8]
Isovaleric AcidPolymer-basedFecal/Intestinal98.34 - 137.83%≤ 1.30%[8]

Note: The data presented is for short-chain BCFAs using Bond Elut Plexa SPE columns and is representative of the high recovery rates achievable with optimized SPE protocols.[8]

Experimental Protocols

The following are detailed protocols for the isolation of BCFAs from a liquid sample (e.g., bacterial culture supernatant, plasma) using C18 reversed-phase and strong anion-exchange SPE cartridges.

Protocol 1: Reversed-Phase SPE using C18 Cartridges

This protocol is suitable for isolating BCFAs based on their hydrophobicity.

Materials and Reagents:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • SPE Vacuum Manifold

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • Acetonitrile (B52724) (HPLC grade)

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • Sample pre-treated to be free of cellular debris (e.g., centrifuged and filtered)

Methodology:

  • Sorbent Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Pass 3 mL of methanol through each cartridge to activate the C18 chains. Do not allow the sorbent bed to dry.[9]

  • Sorbent Equilibration:

    • Pass 3 mL of deionized water through each cartridge to equilibrate the sorbent to an aqueous environment. Ensure a small amount of water remains on top of the sorbent bed to prevent drying.[9]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise flow rate (approximately 1 mL/min). This ensures efficient retention of the BCFAs.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Follow with a wash of 3 mL of 50% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the retained BCFAs by passing 2 mL of acetonitrile through the cartridge.[4]

  • Drying and Reconstitution:

    • Evaporate the eluted solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried BCFA extract in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).

Protocol 2: Anion-Exchange SPE using SAX Cartridges

This protocol leverages the acidic nature of BCFAs for selective isolation.

Materials and Reagents:

  • Strong Anion Exchange (SAX) SPE Cartridges (e.g., 500 mg, 3 mL)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Deionized Water

  • Ammonium Hydroxide (for pH adjustment)

  • Formic Acid

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • Sample pre-treated to be free of cellular debris

Methodology:

  • Sample Pre-treatment:

    • Adjust the pH of the sample to > 8.0 using a dilute solution of ammonium hydroxide. This ensures the carboxylic acid group of the BCFAs is deprotonated (negatively charged).

  • Sorbent Conditioning:

    • Place the SAX SPE cartridges on the vacuum manifold.

    • Pass 3 mL of methanol through each cartridge.

  • Sorbent Equilibration:

    • Equilibrate the cartridges by passing 3 mL of deionized water (pH adjusted to > 8.0) through the sorbent. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pH-adjusted sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water (pH > 8.0) to remove polar, non-ionic interferences.

    • Follow with a wash of 3 mL of methanol to remove non-polar, non-ionic interferences that are not retained by the ion-exchange mechanism.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the BCFAs by passing 2 mL of a solution of 2% formic acid in methanol through the cartridge. The acidic solution protonates the BCFAs, neutralizing their charge and releasing them from the sorbent.[4]

  • Drying and Reconstitution:

    • Evaporate the eluted solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried BCFA extract in a suitable solvent for downstream analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the described SPE protocols.

SPE_Workflow_Reversed_Phase start Start: Pre-treated Sample conditioning 1. Conditioning (Methanol) start->conditioning equilibration 2. Equilibration (Water) conditioning->equilibration loading 3. Sample Loading equilibration->loading p1 loading->p1 wash1 4a. Wash (Water) wash2 4b. Wash (50% Methanol) wash1->wash2 p2 wash2->p2 elution 5. Elution (Acetonitrile) p3 elution->p3 drydown 6. Dry & Reconstitute end Final Extract for Analysis drydown->end p1->wash1 waste1 Polar Impurities p1->waste1 To Waste p2->elution waste2 Less Hydrophobic Impurities p2->waste2 To Waste p3->drydown

Caption: Workflow for reversed-phase solid-phase extraction of BCFAs.

SPE_Workflow_Anion_Exchange start Start: Sample (pH > 8.0) conditioning 1. Conditioning (Methanol) start->conditioning equilibration 2. Equilibration (Water, pH > 8.0) conditioning->equilibration loading 3. Sample Loading equilibration->loading p1 loading->p1 wash1 4a. Wash (Water, pH > 8.0) wash2 4b. Wash (Methanol) wash1->wash2 p2 wash2->p2 elution 5. Elution (2% Formic Acid in Methanol) p3 elution->p3 drydown 6. Dry & Reconstitute end Final Extract for Analysis drydown->end p1->wash1 waste1 Neutral & Cationic Impurities p1->waste1 To Waste p2->elution waste2 Non-polar, Non-ionic Impurities p2->waste2 To Waste p3->drydown

Caption: Workflow for anion-exchange solid-phase extraction of BCFAs.

References

High-resolution GC column selection for separating fatty acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for High-Resolution Gas Chromatography Column Selection in the Separation of Fatty Acid Isomers

Introduction

The accurate analysis of fatty acid isomers is critical in nutrition, food science, and pharmaceutical development due to the distinct physiological effects of different isomers. For instance, the differentiation between cis and trans fatty acids is a regulatory requirement for food labeling in many countries because of the adverse health effects associated with trans fats.[1] Gas chromatography (GC) is the premier technique for fatty acid analysis, offering the high resolution necessary to separate complex mixtures of isomers.[2][3] However, achieving this separation is critically dependent on the selection of the appropriate capillary GC column.

Fatty acids are typically derivatized to their more volatile and less polar fatty acid methyl esters (FAMEs) prior to GC analysis to improve chromatographic performance.[4][5][6] The separation of these FAMEs, particularly geometric (cis/trans) and positional isomers, requires highly polar stationary phases that can discriminate based on subtle differences in molecular structure and polarity.[7][8] This document provides a detailed guide to selecting the optimal high-resolution GC column for fatty acid isomer analysis, complete with experimental protocols and data to aid researchers, scientists, and drug development professionals.

Experimental Workflow

The overall process for fatty acid isomer analysis involves sample preparation (lipid extraction and derivatization), GC analysis, and data interpretation. The workflow is designed to ensure reproducible and accurate quantification of individual fatty acid isomers.

Fatty Acid Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Biological or Food Sample LipidExtraction Lipid Extraction (e.g., Soxhlet, Folch) Sample->LipidExtraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol or Methanolic HCl) LipidExtraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation High-Resolution GC Column (e.g., Cyanopropyl or Ionic Liquid Phase) GC_Injection->Separation Detection Detection (FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram PeakID Peak Identification (vs. Standards) Chromatogram->PeakID Quantification Quantification (Peak Area Integration) PeakID->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for fatty acid isomer analysis.

Sample Preparation: Derivatization to FAMEs

For GC analysis, fatty acids must be converted into their corresponding methyl esters (FAMEs).[9] This process, known as transesterification, increases the volatility of the analytes. Below are two common protocols.

Protocol 1: Boron Trifluoride (BF₃)-Methanol Method [10]

  • Lipid Extraction: Extract lipids from the homogenized sample using an appropriate method (e.g., Soxhlet extraction with petroleum ether).[3]

  • Esterification:

    • Place approximately 100 mg of the extracted lipid sample into a vial.

    • Add 2 mL of 14% BF₃-Methanol reagent and 1 mL of hexane (B92381).

    • Cap the vial tightly and heat at 100°C for 1 hour.[11]

    • Allow the vial to cool to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of deionized water and 1 mL of hexane to the vial.

    • Vortex the mixture for 30 seconds and centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC injection.[11]

Protocol 2: Acid-Catalyzed Methanolic HCl Method [11]

  • Lipid Extraction: Follow the lipid extraction procedure as described in Protocol 1.

  • Esterification:

    • To the dried lipid extract, add 2 mL of 1.25 M methanolic HCl.

    • Add 1 mL of hexane.

    • Cap the vial tightly and heat at 100°C for 1 hour.

    • Let the vial cool to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of saturated NaCl solution and another 1 mL of hexane.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs for analysis.

High-Resolution GC Column Selection

Choosing the correct stationary phase is the most critical step for separating fatty acid isomers.[12] The separation is based on differences in analyte interactions with the stationary phase.[12] Highly polar columns are essential for resolving geometric and positional isomers.[8][13]

Column Selection Guide Start Start: Define Analytical Goal Goal What is the primary separation challenge? Start->Goal Isomer_Type Cis/Trans Isomer Separation Required? Goal->Isomer_Type Isomer Separation Routine_Analysis Routine FAME Profiling (Chain length & unsaturation) Goal->Routine_Analysis General Profiling Complex_Mix Highly Complex Mixture? (e.g., C18:1, C18:2 positional isomers) Isomer_Type->Complex_Mix Yes Cyanopropyl Use Highly Polar Cyanopropyl Column (e.g., SP-2560, HP-88, DB-FastFAME) Isomer_Type->Cyanopropyl No Complex_Mix->Cyanopropyl No, Standard Trans Fat Analysis Ionic_Liquid Use Extremely Polar Ionic Liquid Column (e.g., SLB-IL111) Complex_Mix->Ionic_Liquid Yes, Highest Resolution Needed PEG_WAX Use a PEG (WAX) Column (e.g., DB-WAX, FAMEWAX) Routine_Analysis->PEG_WAX

Caption: Decision tree for selecting a GC column for FAME analysis.

Stationary Phase Comparison

The choice of stationary phase dictates the selectivity for different FAME isomers. Cyanopropyl and ionic liquid phases are the most effective for resolving challenging isomer groups.

Stationary Phase TypePolarityKey Characteristics & ApplicationsExample Columns
Cyanopropyl Silicone HighThe industry standard for cis/trans FAME isomer separations.[8] Excellent for resolving positional and geometric isomers as required by regulatory methods (e.g., AOAC).[1][14] Longer columns (100 m) provide the highest resolution.[15]Agilent J&W DB-FastFAME, HP-88[8][16], Supelco SP-2560[1], Restek Rt-2560[15]
Ionic Liquid (IL) Extremely HighOffers unique selectivity and superior resolution for complex geometric and positional FAME isomers, especially C18 isomers.[2][4] Provides increased retention of unsaturated FAMEs.[4] Can resolve isomers that co-elute on traditional cyanopropyl phases.Supelco SLB-IL111[2][4]
Polyethylene Glycol (PEG) Medium-HighGood for general-purpose FAME analysis, separating based on chain length and degree of unsaturation.[8] Generally not suitable for resolving cis and trans isomers.[8]Agilent J&W DB-Wax, HP-INNOWAX[8]

Protocols for High-Resolution GC Analysis

The following protocols provide starting conditions for different analytical needs. Optimization may be required based on the specific sample matrix and target analytes.

Protocol 3: High-Resolution Separation of Complex FAMEs (including C18 cis/trans isomers)

This method is designed for detailed analysis of complex mixtures, such as partially hydrogenated vegetable oils, and complies with regulatory methods like AOAC 996.06.[1][17]

  • Column: SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness)[1][15]

  • Carrier Gas: Helium or Hydrogen

  • Oven Program:

    • Initial Temperature: 100°C, hold for 4 min

    • Ramp: 3°C/min to 240°C

    • Hold: Hold at 240°C for 15-20 min

  • Injector: Split injection (e.g., 100:1 ratio), Temperature: 250°C

  • Detector: Flame Ionization Detector (FID), Temperature: 260-300°C

  • Expected Outcome: Baseline separation of most C18:1, C18:2, and C18:3 cis and trans positional isomers. Analysis time is typically over 60 minutes.[17]

Protocol 4: Fast Separation of Common FAMEs (including cis/trans isomers)

This method is suitable for quality control applications where higher throughput is needed.

  • Column: Agilent J&W DB-FastFAME (60 m or 90 m x 0.25 mm ID, 0.25 µm film thickness)[16]

  • Carrier Gas: Hydrogen

  • Oven Program (for 90 m column):

    • Initial Temperature: 100°C, hold for 2 min

    • Ramp 1: 25°C/min to 170°C

    • Ramp 2: 3°C/min to 230°C, hold for 5 min

  • Injector: Split injection, Temperature: 250°C

  • Detector: FID, Temperature: 260°C

  • Expected Outcome: Analysis of a 57-component FAME mix, including key C18:1, C18:2, and C18:3 cis/trans isomers, in under 50 minutes.[16] The 60m column can separate CLA isomers in under 25 minutes.[16]

Protocol 5: Ultimate Resolution of Geometric Isomers with an Ionic Liquid Column

This method is for challenging separations where cyanopropyl columns may not provide baseline resolution.[4]

  • Column: SLB-IL111 (100 m x 0.25 mm ID, 0.20 µm film thickness)

  • Carrier Gas: Helium or Hydrogen

  • Oven Program: Isothermal at 180°C (for C18 isomer focus) or a slow temperature ramp (e.g., 2°C/min) for broader profiles.

  • Injector: Split injection, Temperature: 250°C

  • Detector: FID, Temperature: 270°C

  • Expected Outcome: Enhanced separation of cis/trans FAME isomers. For example, the SLB-IL111 can resolve C18:1Δ9c (oleic acid) from all trans FAMEs, which is significant for accurate trans fat quantification in food.[4]

Quantitative Data and Performance Comparison

The selection of a GC column directly impacts key performance metrics such as resolution and analysis time. The table below summarizes the performance of different high-resolution columns for critical fatty acid isomer separations.

Column TypeDimensionsApplicationKey Separation AchievedAnalysis Time
Agilent J&W DB-FastFAME [16]30 m x 0.25 mm, 0.25 µmNutritional FAME analysisSeparation of 37-component FAME mix< 22 min
Agilent J&W DB-FastFAME [16]60 m x 0.25 mm, 0.25 µmComplex FAMEs with CLA isomersSeparation of C18:2 and C18:3 region, including CLA isomers< 25 min
Agilent J&W DB-FastFAME [16][17]90 m x 0.25 mm, 0.25 µmHigh-resolution of positional isomersBaseline separation of C18:1 trans-11 and C18:1 cis-6 (Rs > 1.4)< 50 min
SP-2560 [1]100 m x 0.25 mm, 0.20 µmDetailed cis/trans FAME analysis (AOAC method)High-resolution of a 37-component FAME mix~70 min
SP-2560 (Fast GC) [1]75 m x 0.18 mm, 0.14 µmHigh-throughput cis/trans analysisSimilar resolution to 100m column for C18 isomer mix~35 min (50% faster)
SLB-IL111 [4]100 m x 0.25 mm, 0.20 µmHighly detailed cis/trans analysisBaseline separation of four geometric isomers of linoleic acid (C18:2) methyl ester.[2] Resolves C18:1Δ9c from all trans isomers.[4]Varies (often isothermal)

Conclusion

The successful separation of fatty acid isomers by gas chromatography is fundamentally dependent on the choice of a highly polar stationary phase.

  • Cyanopropyl silicone columns (e.g., SP-2560, DB-FastFAME) are the established workhorses, providing excellent resolution for most cis/trans isomer applications and are specified in many official methods.[1][14][15] Longer columns (≥90 m) offer the best resolving power for complex positional isomers.[16]

  • Ionic liquid columns (e.g., SLB-IL111) represent the next level in polarity, offering unique selectivity that can resolve isomers that are difficult or impossible to separate on even the best cyanopropyl columns.[2][4] They are particularly powerful for detailed research on C18 and other unsaturated fatty acid isomers.

  • For routine analysis where cis/trans separation is not the primary goal, PEG (WAX) columns offer a robust and reliable option.[8]

By matching the column's stationary phase and dimensions to the specific analytical challenge, and by following optimized sample preparation and GC protocols, researchers can achieve accurate and reproducible quantification of fatty acid isomers for a wide range of applications.

References

Application Note and Protocol for the Analysis of 11-Methyltridecanoic Acid from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Methyltridecanoic acid is a branched-chain fatty acid (BCFA) that can serve as a valuable biomarker in soil ecology. BCFAs are characteristic components of the cell membranes of certain microbial groups, particularly Gram-positive bacteria.[1][2] Their analysis in soil can provide insights into the microbial community structure, biomass, and ecological responses to environmental changes.[1] Accurate and reproducible quantification of specific BCFAs like this compound requires robust sample preparation to extract the lipid fraction from the complex soil matrix, followed by derivatization to a volatile form for gas chromatography-mass spectrometry (GC-MS) analysis.

This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound from soil samples. The methodology is based on a modified Bligh and Dyer lipid extraction, which is effective for a broad range of fatty acids, including polar lipids, followed by esterification to form fatty acid methyl esters (FAMEs).[3][4]

Principle

The protocol involves an initial single-phase extraction of lipids from freeze-dried soil using a chloroform (B151607):methanol (B129727):buffer solution. This is followed by a phase separation to isolate the lipid-containing chloroform layer. The extracted lipids are then transesterified to their corresponding FAMEs using boron trifluoride-methanol (BF₃-methanol), a widely used and effective reagent for this purpose.[1][5] The resulting FAMEs, including 11-methyltridecanoate, are volatile and suitable for separation, identification, and quantification by GC-MS.

Data Presentation

Table 1: Typical Performance Characteristics for Fatty Acid Analysis from Soil by GC-MS

ParameterTypical ValueNotes
Extraction Efficiency
Bligh & Dyer Method90-95% for total fatty acidsEfficiency can be sample-dependent, with higher recovery for polar lipids.[3]
Derivatization Efficiency
BF₃-Methanol>95%Dependent on reaction conditions (temperature, time) and absence of water.[6]
Analytical Performance (GC-MS)
Limit of Detection (LOD)0.05 - 10 µMVaries depending on the specific compound and instrument sensitivity.[2]
Limit of Quantification (LOQ)0.5 - 30 µMGenerally 3-10 times the LOD.[2]
Linearity (R²)>0.99For calibration curves within the working concentration range.[2]
Recovery85-115%Overall method recovery, including extraction and derivatization steps.

Experimental Protocols

1. Materials and Reagents

  • Soil Samples: Freeze-dried and sieved (e.g., <2 mm mesh).

  • Solvents (HPLC or equivalent grade): Chloroform (CHCl₃), Methanol (MeOH), Hexane (B92381).

  • Phosphate Buffer: 0.1 M, pH 7.4.

  • Derivatization Reagent: 14% Boron trifluoride in methanol (BF₃-methanol).

  • Internal Standard: Nonadecanoic acid (19:0) or a similar odd-chain fatty acid.

  • Sodium Sulfate (B86663) (Na₂SO₄): Anhydrous.

  • Nitrogen Gas: High purity.

  • Glassware: Centrifuge tubes with PTFE-lined caps, Pasteur pipettes, vials for GC-MS.

2. Sample Preparation and Lipid Extraction (Modified Bligh & Dyer Method)

  • Weigh 1-5 g of freeze-dried soil into a 50 mL glass centrifuge tube. The amount of soil can be adjusted based on the expected organic matter content.

  • Add a known amount of internal standard (e.g., 19:0 fatty acid) to each sample.

  • To each tube, add 10 mL of a single-phase extraction solvent mixture of chloroform:methanol:phosphate buffer (1:2:0.8 v/v/v).

  • Cap the tubes tightly and vortex for 1 minute.

  • Place the tubes on a shaker for 2-4 hours at room temperature for thorough extraction.

  • Centrifuge the tubes at approximately 2000 x g for 10 minutes to pellet the soil particles.

  • Carefully transfer the supernatant to a new glass tube.

  • To the remaining soil pellet, add another 5 mL of the extraction solvent, vortex, centrifuge, and combine the supernatant with the first extract.

  • To the combined supernatant, add 5 mL of chloroform and 5 mL of deionized water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

  • Vortex the mixture for 1 minute and centrifuge at 2000 x g for 10 minutes to achieve clear phase separation.

  • The lower chloroform phase contains the lipids. Carefully remove the upper aqueous phase using a Pasteur pipette.

  • Wash the chloroform phase by adding 2 mL of a 1:1 methanol:water solution, vortexing, and re-centrifuging.

  • Collect the lower chloroform phase and dry it under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 2 mL of 14% BF₃-methanol reagent.[7]

  • Cap the tube tightly and heat at 60°C for 15-30 minutes in a water bath or heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-5ms, DB-23, or similar).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split, depending on the concentration of the analytes.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), ramps to a higher temperature (e.g., 250°C) to elute the FAMEs, and holds for a period to ensure all compounds have eluted. This program should be optimized for the specific column and analytes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Acquisition Mode: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_derivatization Derivatization cluster_analysis Analysis soil_sample 1. Soil Sample (1-5g, freeze-dried) add_is 2. Add Internal Standard (e.g., 19:0) soil_sample->add_is extraction 3. Lipid Extraction (CHCl3:MeOH:Buffer) add_is->extraction centrifuge1 4. Centrifugation extraction->centrifuge1 collect_supernatant 5. Collect Supernatant centrifuge1->collect_supernatant phase_separation 6. Phase Separation (Add CHCl3 & H2O) collect_supernatant->phase_separation collect_lipid_layer 7. Collect Lipid Layer (Lower Chloroform Phase) phase_separation->collect_lipid_layer dry_extract 8. Dry Extract (Nitrogen Stream) collect_lipid_layer->dry_extract add_bf3 9. Add BF3-Methanol dry_extract->add_bf3 heat 10. Heat at 60°C add_bf3->heat extract_fames 11. Extract FAMEs (Hexane) heat->extract_fames dry_fames 12. Dry with Na2SO4 extract_fames->dry_fames gcms_analysis 13. GC-MS Analysis dry_fames->gcms_analysis data_processing 14. Data Processing & Quantification gcms_analysis->data_processing

Caption: Workflow for this compound analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Interference in 11-Methyltridecanoic Acid GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Methyltridecanoic acid analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the GC-MS analysis of this compound.

Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for my this compound methyl ester (FAME) peak?

Answer:

Poor peak shape for your this compound FAME peak can be attributed to several factors. Tailing is often caused by active sites in the GC system that interact with the analyte. Fronting can be a result of column overload.

Troubleshooting Steps:

  • Check for Active Sites:

    • Injector Liner: The glass liner in the injector is a common source of activity. Deactivated liners are recommended. If you suspect your liner is contaminated or no longer inert, replace it.

    • Column Contamination: The front end of the GC column can accumulate non-volatile residues, leading to active sites. A small trim of the column (e.g., 10-20 cm) from the injector end can resolve this.

    • Septum Bleed: A degraded or incorrect septum can introduce contaminants. Ensure you are using a high-quality, low-bleed septum and replace it regularly.

  • Address Potential Column Overload:

    • Reduce Injection Volume: Injecting too much sample can saturate the column. Try reducing the injection volume.

    • Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample.

    • Increase Split Ratio: If you are using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

  • Optimize GC Parameters:

    • Injector Temperature: An injector temperature that is too low can cause slow volatilization and peak tailing. Ensure the temperature is appropriate for the FAMEs being analyzed.

    • Oven Temperature Program: An initial oven temperature that is too high can cause solvents to vaporize too quickly, leading to band broadening. Conversely, a ramp rate that is too fast may not allow for proper separation.

Question: I am not detecting my this compound peak, or the signal is very weak. What are the possible causes?

Answer:

A missing or weak peak for this compound can stem from issues with sample preparation, injection, or the GC-MS system itself.

Troubleshooting Steps:

  • Verify Sample Preparation and Derivatization:

    • Incomplete Derivatization: Fatty acids require derivatization to become volatile enough for GC analysis.[1][2][3] Ensure your derivatization to the methyl ester (FAME) is complete. See the detailed experimental protocol below.

    • Sample Degradation: Ensure proper storage of your sample and standards to prevent degradation.

  • Check the Injection Process:

    • Syringe Issues: Inspect the syringe for blockage or damage. Ensure it is drawing and dispensing the correct volume.

    • Injector Problems: A leak in the injector can lead to sample loss. Check for leaks around the septum and fittings.

  • Evaluate GC-MS System Performance:

    • Column Performance: A degraded or broken column will result in poor or no chromatography.

    • MS Detector Sensitivity: Check the MS tune report to ensure the detector is functioning correctly. If sensitivity is low, cleaning the ion source may be necessary.

    • Leaks in the MS System: Air leaks in the mass spectrometer will significantly reduce sensitivity. Perform a leak check.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatization for this compound analysis?

A1: Derivatization is a critical step to increase the volatility and thermal stability of fatty acids like this compound, making them suitable for GC-MS analysis.[1][2][3] The most common method is esterification to form fatty acid methyl esters (FAMEs).[1]

Q2: How can I differentiate this compound from other isomeric fatty acids?

A2: Branched-chain fatty acids like this compound can be challenging to separate from their straight-chain or other branched isomers due to similar boiling points. High-resolution capillary GC columns, such as those with a polar stationary phase (e.g., DB-WAX), can improve separation.[4] Additionally, the mass spectrum of the methyl ester of this compound will have a characteristic fragmentation pattern that can be used for identification.

Q3: What are common sources of interference from the sample matrix?

A3: Biological samples can contain complex matrices that may interfere with the analysis.[5] Co-eluting compounds can mask the analyte peak or interfere with its ionization in the mass spectrometer, a phenomenon known as matrix effect.[5] Proper sample cleanup, such as solid-phase extraction (SPE), can help to remove these interferences.

Q4: What are the expected mass spectral fragments for this compound methyl ester?

A4: The electron ionization (EI) mass spectrum of methyl 12-methyltridecanoate (an isomer of this compound methyl ester) shows characteristic ions. While the exact spectrum for the 11-methyl isomer may differ slightly, key fragments for branched FAMEs often include ions resulting from cleavage at the branch point. For methyl 12-methyltridecanoate, prominent ions are observed at m/z 74 (the McLafferty rearrangement product characteristic of methyl esters) and 143.

Quantitative Data Summary

Table 1: Mass Spectral Data for Methyl 12-methyltridecanoate (Isomer of this compound methyl ester)

PropertyValue
Molecular FormulaC15H30O2
Molecular Weight242.40 g/mol
Key Mass Fragments (m/z)74, 55, 75, 143, 69

Data sourced from PubChem CID 21204.

Table 2: Typical GC-MS Parameters for FAME Analysis

ParameterRecommended Setting
GC Column DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio) or Splitless
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Program Initial temp: 100 °C, hold for 2 min; Ramp: 3 °C/min to 240 °C; Hold: 10 min
MS Transfer Line Temp 240 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

These are general parameters and may require optimization for your specific instrument and application.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)

This protocol is based on a common acid-catalyzed esterification method.

Materials:

  • Dried lipid extract or this compound standard

  • Boron trifluoride (BF3) in methanol (B129727) (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the dried sample in a reaction vial, add 1 mL of 14% BF3 in methanol.

  • Cap the vial tightly and vortex briefly.

  • Heat the mixture at 80-100°C for 10-20 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial to stop the reaction and extract the FAMEs.

  • Vortex vigorously for 1 minute.

  • Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

Visualizations

Experimental_Workflow Experimental Workflow for this compound GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Lipid_Extraction Lipid Extraction from Biological Matrix Drying Drying of Lipid Extract Lipid_Extraction->Drying Add_BF3_Methanol Add 14% BF3 in Methanol Drying->Add_BF3_Methanol Heating Heat at 80-100°C Add_BF3_Methanol->Heating Extraction Extract FAMEs with Hexane Heating->Extraction Drying_Extract Dry Extract with Sodium Sulfate Extraction->Drying_Extract GC_Injection Inject into GC-MS Drying_Extract->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Workflow for this compound GC-MS Analysis.

Troubleshooting_Tree Troubleshooting Decision Tree for Poor/No Peak Start Poor or No Peak for this compound Check_Standard Analyze a fresh, known standard Start->Check_Standard Standard_OK Standard gives a good peak? Check_Standard->Standard_OK Sample_Issue Issue is likely with the sample Standard_OK->Sample_Issue Yes System_Issue Issue is with the GC-MS system Standard_OK->System_Issue No Check_Derivatization Verify derivatization protocol was followed correctly Sample_Issue->Check_Derivatization Check_Matrix Investigate matrix effects (e.g., run a spiked sample) Sample_Issue->Check_Matrix Check_Injection Check syringe and injector for leaks/blockages System_Issue->Check_Injection Check_GC_Column Inspect and trim the GC column Check_Injection->Check_GC_Column Check_MS_Tune Review MS tune report for sensitivity Check_GC_Column->Check_MS_Tune

References

Troubleshooting low recovery of 11-Methyltridecanoic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 11-Methyltridecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal recovery of this compound from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its extraction?

A1: this compound is a C14 branched-chain saturated fatty acid. Its key characteristics relevant to extraction are:

  • Anteiso-structure: The methyl group is on the antepenultimate (n-3) carbon, which can slightly increase its polarity compared to its linear counterpart, myristic acid.

  • Saturated Nature: Being a saturated fatty acid, it is relatively stable and less prone to oxidation compared to unsaturated fatty acids.

  • Solubility: Like other long-chain fatty acids, it is soluble in organic solvents and poorly soluble in water.

Q2: Which are the most recommended extraction methods for this compound?

A2: Standard lipid extraction methods are effective for this compound. The most common and well-validated methods are:

  • Folch Method: A robust method using a chloroform:methanol (2:1, v/v) solvent system.

  • Bligh and Dyer Method: A modification of the Folch method that uses a smaller solvent-to-sample ratio, making it suitable for samples with high water content.[1]

  • Solid-Phase Extraction (SPE): Can be used for sample cleanup and fractionation, often employing aminopropyl-bonded silica (B1680970) columns.

Q3: What is a suitable internal standard for the quantification of this compound?

A3: An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. For this compound, odd-chain fatty acids are excellent choices. Tridecanoic acid (C13:0) or pentadecanoic acid (C15:0) are commonly used as internal standards for the analysis of long-chain fatty acids.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving these issues.

Logical Flow for Troubleshooting Low Recovery

Troubleshooting_Flow start Low Recovery Observed sample_prep 1. Review Sample Preparation start->sample_prep extraction_method 2. Evaluate Extraction Method sample_prep->extraction_method If sample prep is optimal post_extraction 3. Assess Post-Extraction Steps extraction_method->post_extraction If extraction is optimal quantification 4. Check Quantification post_extraction->quantification If post-extraction is optimal solution Problem Resolved quantification->solution If quantification is correct

Caption: A step-by-step logical workflow for troubleshooting low recovery of this compound.

Inadequate Sample Preparation
Potential Issue Explanation & Troubleshooting Steps
Incomplete Cell Lysis Explanation: For cellular samples (e.g., microbial pellets, tissues), the solvent must penetrate the cells to extract the lipids. Incomplete disruption of cell walls or membranes will lead to poor recovery. Troubleshooting: - Ensure thorough homogenization, sonication, or bead beating of the sample before adding the extraction solvent. - For tough-walled organisms like yeast or bacteria, consider enzymatic digestion prior to solvent extraction.
Improper Sample Drying Explanation: For methods that require dried samples, residual water can interfere with the extraction efficiency of nonpolar solvents. Troubleshooting: - Ensure samples are completely lyophilized (freeze-dried) before extraction. - For liquid samples, ensure the correct solvent-to-water ratio is used as specified in the protocol (e.g., Bligh and Dyer).
Sample Adsorption Explanation: Fatty acids can adsorb to the surfaces of plastic tubes and pipette tips. Troubleshooting: - Use glass vials and syringes wherever possible. - If plasticware must be used, rinse it with the extraction solvent to recover any adsorbed analyte.
Suboptimal Liquid-Liquid Extraction (LLE)
Potential Issue Explanation & Troubleshooting Steps
Incorrect Solvent Polarity Explanation: While this compound is nonpolar, a mixture of polar and nonpolar solvents is often required to efficiently extract it from complex biological matrices. Troubleshooting: - For general lipid extraction, the chloroform:methanol (2:1, v/v) mixture used in the Folch method is highly effective.
Phase Separation Issues Explanation: Incomplete separation of the organic and aqueous phases will result in the loss of the analyte. Troubleshooting: - Ensure the correct ratio of chloroform, methanol, and water is used to induce proper phase separation. - Centrifuge the sample at a sufficient speed and for an adequate duration to achieve a clear separation between the layers. - The addition of a salt solution (e.g., 0.9% NaCl) can help to sharpen the phase separation.
Emulsion Formation Explanation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. Troubleshooting: - To break emulsions, try gentle centrifugation, adding a small amount of saturated NaCl solution, or passing the mixture through a glass wool plug.
Incomplete Extraction Explanation: A single extraction may not be sufficient to recover all of the analyte. Troubleshooting: - Perform a second or even third extraction of the aqueous phase and the solid pellet with the organic solvent and pool the organic extracts.
Inefficient Solid-Phase Extraction (SPE)
Potential Issue Explanation & Troubleshooting Steps
Inappropriate Sorbent Explanation: The choice of SPE sorbent is critical for retaining and eluting the analyte. Troubleshooting: - For isolating fatty acids, aminopropyl-bonded silica is a common choice. It can be operated in a weak anion exchange mode to retain the carboxylic acid group.
Incorrect pH Explanation: The pH of the sample and solvents will determine the ionization state of the carboxylic acid and its interaction with the sorbent. Troubleshooting: - For anion exchange SPE, the pH of the sample should be about 2 units above the pKa of the carboxylic acid (~4.8) to ensure it is deprotonated and can bind to the sorbent.
Wash Solvent Too Strong Explanation: The wash solvent may be eluting the this compound along with the interferences. Troubleshooting: - Use a less polar or weaker wash solvent to remove interferences without affecting the analyte.
Elution Solvent Too Weak Explanation: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Troubleshooting: - For anion exchange, elute with a solvent containing a competing acid (e.g., acetic acid or formic acid) to displace the analyte.

Experimental Protocols

Modified Folch Method for Lipid Extraction

This protocol is suitable for a wide range of biological samples.

Materials:

  • Homogenizer or sonicator

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

Procedure:

  • Homogenize the sample (e.g., 100 mg of tissue) in a glass tube.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of a suitable solvent for subsequent analysis.

Workflow for the Folch Extraction Method

Folch_Workflow sample 1. Sample Homogenization add_solvent 2. Add Chloroform:Methanol (2:1) sample->add_solvent vortex1 3. Vortex add_solvent->vortex1 add_salt 4. Add 0.9% NaCl vortex1->add_salt vortex2 5. Vortex add_salt->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge collect_phase 7. Collect Lower Organic Phase centrifuge->collect_phase dry_down 8. Evaporate Solvent collect_phase->dry_down reconstitute 9. Reconstitute for Analysis dry_down->reconstitute

Caption: A step-by-step workflow diagram for the modified Folch lipid extraction method.

Data Presentation: Expected Recovery Ranges

While specific recovery data for this compound is not widely published, the recovery for total long-chain fatty acids using robust methods like the Folch or Bligh and Dyer is generally high. A one-step extraction/methylation procedure has been shown to yield higher recovery of total fatty acids compared to the traditional Folch method.[2]

Method Analyte Class Typical Recovery Range Reference
Folch MethodTotal Lipids>95%[1]
Bligh and DyerTotal Lipids>95% (for low-lipid samples)[1]
One-Step Extraction/MethylationTotal Fatty AcidsGenerally higher than Folch[2]
Solid-Phase ExtractionShort-Chain Fatty Acids96.5% - 108.8%[3]

Note: These are general recovery ranges. The actual recovery of this compound can be affected by the sample matrix and adherence to the protocol. It is crucial to validate the method with spiked samples to determine the recovery in your specific matrix.

References

Technical Support Center: Optimizing Derivatization for Anteiso-Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the derivatization of anteiso-fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of anteiso-fatty acids?

A1: Derivatization is a critical step in the analysis of anteiso-fatty acids, particularly for gas chromatography (GC) based methods.[1][2] In their free form, fatty acids are highly polar and have low volatility, which can lead to poor peak shape, peak tailing, and inaccurate quantification during GC analysis.[1][2] Derivatization converts the fatty acids into less polar and more volatile esters, typically fatty acid methyl esters (FAMEs), making them suitable for GC analysis.[2][3] For high-performance liquid chromatography (HPLC), while not always mandatory, derivatization is highly recommended as it improves peak shape and enhances detection sensitivity, especially when using UV or fluorescence detectors.[4]

Q2: What are the most common derivatization methods for anteiso-fatty acids?

A2: The two most prevalent methods for derivatizing fatty acids, including anteiso-isomers, are acid-catalyzed esterification and silylation.[1][3]

  • Acid-Catalyzed Esterification: This method typically employs Boron Trifluoride-Methanol (BF3-Methanol) or methanolic HCl to convert fatty acids into their corresponding FAMEs.[1][2][5] It is a robust method that is effective for both free fatty acids and those bound in complex lipids.[3]

  • Silylation: This technique uses reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[1][3] This method is also effective for other functional groups like hydroxyls and amines.[1][3]

Q3: Are there any specific challenges associated with derivatizing anteiso-fatty acids compared to straight-chain fatty acids?

A3: The primary challenge with anteiso-fatty acids is potential steric hindrance due to the methyl branch at the antepenultimate carbon. This can sometimes lead to slightly slower reaction kinetics compared to their straight-chain counterparts. Therefore, optimizing reaction time and temperature is crucial to ensure complete derivatization. Additionally, the resulting FAMEs of anteiso- and iso-fatty acids are structural isomers with very similar physicochemical properties, which can lead to co-elution during chromatographic analysis, making accurate quantification challenging.[4][6]

Q4: How can I confirm that my derivatization reaction is complete?

A4: To ensure complete derivatization, you can analyze aliquots of a representative sample at different reaction times.[2] Plot the peak area of the derivatized anteiso-fatty acid against the derivatization time. The optimal reaction time is reached when the peak area no longer increases with longer incubation, indicating that the reaction has gone to completion.[2] If complete derivatization is not achieved, consider increasing the amount of derivatizing reagent or re-evaluating the reaction temperature.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete derivatization due to insufficient reagent.Increase the molar excess of the derivatizing reagent (e.g., BF3-Methanol or BSTFA). A 10x molar excess is a good starting point.[1]
Presence of water in the sample or reagents.Both acid-catalyzed esterification and silylation are moisture-sensitive.[1][2] Ensure samples are completely dry before adding reagents. Use high-quality, anhydrous solvents and reagents.[2] Consider adding a water scavenger like 2,2-dimethoxypropane (B42991) for the BF3-Methanol method.[2]
Inadequate reaction time or temperature.Optimize the reaction conditions. For BF3-Methanol, typical conditions are heating at 60-100°C for 10-60 minutes.[3] For BSTFA, 60°C for 60 minutes is common.[1][3] As mentioned in the FAQs, perform a time-course experiment to determine the optimal reaction time for your specific anteiso-fatty acids.[2]
Degraded derivatization reagent.Store derivatization reagents according to the manufacturer's instructions to prevent degradation.[2] Use fresh reagents if degradation is suspected.
Poor Peak Shape (Tailing) Incomplete derivatization.Follow the solutions for "Low or No Product Yield" to ensure complete conversion to the less polar ester form.
Active sites in the GC inlet or column.Use a deactivated GC inlet liner and a high-quality capillary column suitable for FAME analysis. Regular maintenance of the GC system is crucial.
Inconsistent Results/Poor Reproducibility Variability in sample preparation.Ensure consistent sample handling, including accurate weighing, solvent volumes, and reaction conditions for all samples and standards.
Instability of derivatives.TMS derivatives can be unstable and prone to hydrolysis.[1] Analyze silylated samples as soon as possible after preparation, preferably within a week.[1] FAMEs are generally more stable.
Co-elution of Anteiso- and Iso-Fatty Acid Isomers Insufficient chromatographic resolution.This is a common challenge due to the similar structures of these isomers.[4][6] Use a long, highly polar capillary column for GC analysis to improve separation. For HPLC, specialized columns like silver-ion or chiral columns may be necessary.[4]

Quantitative Data Summary

The efficiency of different derivatization methods can vary. The following tables summarize findings from comparative studies on fatty acid derivatization.

Table 1: Comparison of Derivatization Methods for Fatty Acid Analysis

Derivatization MethodKey AdvantagesKey DisadvantagesReported Derivatization Rate
Methanolic HCl Suitable for a wide range of lipids including free fatty acids, polar lipids, triacylglycerols, and cholesterol esters.[5]Can be corrosive.>80% for all tested lipid classes.[5]
BF3-Methanol + NaOH Effective for a broad spectrum of lipid classes.[5]Two-step process can be more time-consuming.>80% for all tested lipid classes.[5]
BF3-Methanol (7% in Hexane (B92381)/MeOH) Widely used and commercially available.Insufficient for transesterification of cholesterol esters and triacylglycerols.[5]Lower yields for certain lipid classes.[5]
Potassium Hydroxide (B78521) (KOH) in Methanol Simple and rapid for transesterification.Fails to derivatize free fatty acids.[5]Low yields when free fatty acids are present.[5]
Trimethylsulfonium hydroxide (TMSH) Fast and simple one-step reaction.Insufficient derivatization for polyunsaturated fatty acids (<50%).[5]Low efficiency for PUFAs.[5]

Table 2: Summary of Reagents and Conditions for Common Derivatization Protocols

ParameterAcid-Catalyzed (BF₃-Methanol)Silylation (BSTFA)
Primary Reagent 12-14% BF₃ in Methanol[3]BSTFA + 1% TMCS[3]
Sample Amount 1-25 mg[2]~100 µL of 1 mg/mL solution[3]
Reaction Temperature 60-100°C[2][3]60°C[3]
Reaction Time 10-60 minutes[2][3]60 minutes[3]
Extraction Solvent Hexane or Heptane[2][3]Dichloromethane (B109758) (optional dilution)[3]
Key Advantage Robust for both free fatty acids and glycerolipids.[3]Derivatizes multiple functional groups.[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This protocol is a widely used method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.

Materials:

  • Lipid sample or dried lipid extract

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane or Heptane (anhydrous)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube.[2] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol to the sample tube.[2]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 10-60 minutes.[2][3] The optimal time and temperature should be determined empirically for anteiso-fatty acids to ensure complete reaction. A common starting point is 80°C for 1 hour.

  • Cooling: After heating, cool the tube to room temperature.

  • Extraction: Add 1 mL of water and 1 mL of hexane (or heptane) to the tube.[2]

  • Mixing and Phase Separation: Cap the tube and vortex vigorously for 30 seconds to extract the FAMEs into the organic (upper) layer.[1] Allow the layers to separate. Centrifugation can aid in phase separation.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean vial.

  • Drying: Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and gently swirling.[2]

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This method converts fatty acids into their trimethylsilyl (TMS) esters and is also effective for other functional groups.

Materials:

  • Dried sample containing fatty acids

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)

  • GC autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the dried sample (e.g., equivalent to 1 mg/mL of fatty acid mixture) in an autosampler vial.[3] This method is highly sensitive to moisture, so ensure the sample is completely dry.[1]

  • Reagent Addition: Add a molar excess of the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the vial.[1][3]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][3]

  • Cooling and Dilution: After the vial has cooled to room temperature, the sample can be diluted with an appropriate solvent like dichloromethane if necessary.[3]

  • Analysis: The sample is now ready for immediate GC-MS analysis.[1]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction (for FAMEs) cluster_analysis Analysis start Anteiso-Fatty Acid Sample dry Dry Sample (if aqueous) start->dry add_reagent Add Derivatizing Reagent (e.g., BF3-Methanol or BSTFA) dry->add_reagent heat Heat (Optimize Time & Temp) add_reagent->heat add_solvent Add Water & Organic Solvent heat->add_solvent gcms GC-MS Analysis heat->gcms For TMS Esters (after cooling) vortex Vortex & Separate Phases add_solvent->vortex collect Collect Organic Layer vortex->collect dry_extract Dry with Na2SO4 collect->dry_extract dry_extract->gcms

Caption: Experimental workflow for anteiso-fatty acid derivatization.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes reagent_issue Reagent Issue start->reagent_issue Yes water Presence of Water start->water Yes end Proceed to Analysis start->end No optimize Optimize Time/Temp incomplete_rxn->optimize add_reagent Increase Reagent Molar Excess incomplete_rxn->add_reagent fresh_reagent Use Fresh Reagent reagent_issue->fresh_reagent dry_sample Ensure Anhydrous Conditions water->dry_sample

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Quantification of 11-Methyltridecanoic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 11-Methyltridecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification of this compound.[1] In complex biological matrices such as plasma or serum, common sources of matrix effects include phospholipids, salts, and proteins.[1] Failure to address these effects can compromise the reliability of the analytical method.[2]

Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?

A2: Matrix effects in LC-MS/MS, particularly with electrospray ionization (ESI), occur when co-eluting compounds interfere with the ionization process of the target analyte in the mass spectrometer's ion source.[3] Compounds with high polarity, basicity, and mass are potential candidates for causing these effects.[3] One theory suggests that interfering compounds can deprotonate and neutralize the analyte ions, reducing the formation of protonated analyte ions.[3] Another theory posits that less volatile compounds can affect the efficiency of droplet formation and evaporation, thereby hindering the release of charged analyte ions into the gas phase.[3]

Q3: How can I evaluate the extent of matrix effects in my this compound assay?

A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike experiment.[3] This involves comparing the peak area of this compound in a clean, neat solution to its peak area in an extracted blank matrix sample that has been spiked with the same concentration of the analyte.[3] A significant difference in the signal response between the two samples indicates the presence and magnitude of matrix effects.[3] The calculation of the Matrix Factor (MF) provides a quantitative measure of this effect.[2]

Q4: What is a stable isotope-labeled (SIL) internal standard, and can it help mitigate matrix effects for this compound?

A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (e.g., this compound-d3) where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium (B1214612), carbon-13).[1][4] SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical physicochemical properties to the analyte.[1] In theory, they co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte's signal.[5] However, it is crucial to verify that the SIL internal standard co-elutes with the native analyte and is affected by the matrix in the same way, as differential matrix effects can still occur.[5]

Q5: What are the best practices for minimizing or eliminating matrix effects?

A5: A multi-faceted approach is often necessary to combat matrix effects:

  • Effective Sample Preparation: The primary goal is to remove interfering matrix components while efficiently extracting this compound. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[1][2]

  • Chromatographic Separation: Optimizing the LC method to achieve chromatographic separation of this compound from co-eluting matrix components is a critical step.[3] This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[3][6]

  • Use of a Suitable Internal Standard: Employing a stable isotope-labeled internal standard that co-elutes with the analyte is the most recognized technique for compensating for matrix effects that cannot be eliminated through sample cleanup or chromatography.[3][5]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby minimizing matrix effects. However, this approach is only feasible if the assay has sufficient sensitivity to detect the diluted analyte.[3]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Signal Suppression (Low Analyte Response) 1. Co-eluting endogenous compounds (e.g., phospholipids) competing for ionization.[1]2. High salt concentration in the final extract.1. Improve Sample Preparation: Implement a more rigorous cleanup method like SPE or LLE to remove interferences.[1][2]2. Optimize Chromatography: Adjust the gradient to better separate the analyte from the suppression zone.[3]3. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of interfering substances.[3]
Signal Enhancement (High Analyte Response) 1. Co-eluting matrix components that enhance the ionization of this compound.1. Enhance Chromatographic Resolution: Modify the LC method to separate the analyte from the enhancing compounds.[3]2. Utilize Matrix-Matched Standards: Prepare calibration standards in an extract of the same blank matrix to compensate for the enhancement.
Poor Reproducibility of Quality Control (QC) Samples 1. Variable matrix effects between different lots of biological matrix or individual samples.[1]2. Inconsistent sample preparation and extraction recovery.1. Evaluate Matrix Factor in Multiple Lots: Assess the matrix effect in at least six different sources of the biological matrix to check for variability.[1]2. Use a SIL Internal Standard: This is the most effective way to correct for variability in both matrix effects and recovery.[5]3. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples.
Inconsistent Internal Standard Performance 1. The SIL internal standard does not co-elute perfectly with the analyte, leading to differential matrix effects (isotope effect).[1][5]2. The internal standard is not added at a consistent concentration.1. Verify Co-elution: Overlay the chromatograms of the analyte and the SIL internal standard to confirm they have the same retention time.[5]2. Check for Isotope Effects: The deuterium isotope effect can sometimes cause a slight shift in retention time.[1][5] If this occurs, a 13C-labeled internal standard might be a better choice.3. Ensure Accurate Pipetting: Verify the accuracy and precision of the pipettes used for adding the internal standard.

Quantitative Data Summary

The following table presents illustrative data from a post-extraction spike experiment in human plasma to evaluate the matrix effect on the quantification of this compound.

Sample Type Analyte Mean Peak Area (n=3) Matrix Factor (MF) IS-Normalized MF
Neat SolutionThis compound1,500,000--
Neat SolutionThis compound-d3 (IS)1,450,000--
Post-Extraction SpikeThis compound975,0000.650.98
Post-Extraction SpikeThis compound-d3 (IS)960,0000.66-

Calculations:

  • Matrix Factor (MF): (Mean Peak Area in Post-Extraction Spike) / (Mean Peak Area in Neat Solution)[2]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Internal Standard (IS) Normalized MF: (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)[1]

    • A value close to 1.0 (typically 0.85-1.15) indicates that the internal standard is effectively compensating for the matrix effect.

Experimental Protocols

Protocol: Quantitative Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol describes a common method for assessing matrix effects for this compound in a biological matrix like human plasma.

  • Prepare a Neat Standard Solution:

    • Prepare a solution of this compound and its stable isotope-labeled internal standard (e.g., this compound-d3) in a clean solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).

  • Prepare Blank Matrix Extract:

    • Select at least six different lots of blank human plasma.

    • Extract each blank plasma sample using your established sample preparation protocol (e.g., protein precipitation followed by liquid-liquid extraction) without the addition of the analyte or internal standard.

  • Prepare Post-Extraction Spiked Samples:

    • To the final extracts from the blank plasma samples, spike in the this compound and its internal standard to achieve the same final concentration as the neat standard solution.

  • LC-MS/MS Analysis:

    • Analyze both the neat standard solution and the post-extraction spiked samples in triplicate using your validated LC-MS/MS method.

  • Data Analysis and Calculation:

    • Calculate the mean peak areas for the analyte and the internal standard from both the neat solution and the post-extraction spiked samples.

    • Calculate the Matrix Factor (MF) for both the analyte and the internal standard for each lot of the matrix.

    • Calculate the Internal Standard Normalized Matrix Factor for each lot.

    • Evaluate the coefficient of variation (%CV) of the IS-Normalized MF across the different lots. A %CV of ≤15% is generally considered acceptable.

Visualizations

Workflow for Quantitative Evaluation of Matrix Effects cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis Analysis & Calculation prep_neat Prepare Neat Standard Solution (Analyte + IS in Solvent) analysis Analyze Neat and Spiked Samples by LC-MS/MS prep_neat->analysis Analyze prep_blank Extract Blank Matrix (e.g., 6 lots of plasma) spike_matrix Spike Analyte + IS into Blank Matrix Extract prep_blank->spike_matrix Spike spike_matrix->analysis Analyze calc Calculate Peak Areas, Matrix Factor (MF), and IS-Normalized MF analysis->calc Calculate

Caption: Workflow for Quantitative Evaluation of Matrix Effects.

Troubleshooting Logic for Inaccurate Quantification start Inaccurate or Irreproducible Quantification of This compound check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is check_cleanup Is Sample Cleanup Sufficient? check_is->check_cleanup Yes use_is Implement a co-eluting SIL-IS check_is->use_is No check_chrom Is Chromatography Optimized? check_cleanup->check_chrom Yes improve_cleanup Improve Sample Cleanup (e.g., use SPE or LLE) check_cleanup->improve_cleanup No optimize_chrom Optimize LC Method (gradient, column, etc.) check_chrom->optimize_chrom No matrix_matched Use Matrix-Matched Calibrators check_chrom->matrix_matched Yes

Caption: Troubleshooting Logic for Inaccurate Quantification.

References

Calibration curve issues in 11-Methyltridecanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11-Methyltridecanoic Acid Quantification

Welcome to the technical support center for the quantification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with calibration curves for this compound quantification, which is often analyzed as its methyl ester, methyl 11-methyltridecanoate.

Issue 1: Poor Linearity of the Calibration Curve (R² < 0.995)

Question: My calibration curve for this compound (or its methyl ester) is not linear. What are the possible causes and solutions?

Answer: Poor linearity in your calibration curve can stem from several factors, from standard preparation to instrument settings. A non-linear relationship between concentration and response will lead to inaccurate quantification.[1][2]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Standard Preparation Review the preparation of your stock and working standard solutions. Ensure accurate weighing and dilutions. It is good practice to prepare standards from a common stock solution initially, but for validation, independent standards are ideal to avoid propagation of a single weighing error.[3][4]
Inappropriate Concentration Range The concentration of your standards may fall outside the linear dynamic range of the detector.[5] Solution: Prepare a new set of standards with a narrower concentration range, focusing on the expected concentration of your samples.[5]
Detector Saturation At high concentrations, the detector response may become non-linear.[5] Solution: Dilute your higher concentration standards and re-analyze. If linearity improves, adjust your calibration range accordingly.
Inconsistent Derivatization The conversion of this compound to its more volatile methyl ester (FAME) may be incomplete or inconsistent across standards.[6][7] Solution: Optimize the derivatization protocol. Ensure consistent reaction times, temperatures, and reagent concentrations for all standards and samples.[8][9]
Matrix Effects If using matrix-matched standards, co-eluting substances from the matrix can suppress or enhance the analyte signal, leading to non-linearity.[10][11] Solution: Evaluate matrix effects using a post-extraction spike comparison.[10] If significant effects are present, consider further sample cleanup, dilution of the sample extract, or using a stable isotope-labeled internal standard.[11][12]

Troubleshooting Workflow for Poor Calibration Curve Linearity

start Poor Linearity (R² < 0.995) prep_check Verify Standard Preparation start->prep_check range_check Assess Concentration Range prep_check->range_check OK solution_prep Prepare Fresh Standards prep_check->solution_prep Errors Found deriv_check Evaluate Derivatization Efficiency range_check->deriv_check OK solution_range Adjust Concentration Range range_check->solution_range Inappropriate matrix_check Investigate Matrix Effects deriv_check->matrix_check OK solution_deriv Optimize Derivatization deriv_check->solution_deriv Inconsistent instrument_check Check GC-MS Performance matrix_check->instrument_check Absent solution_matrix Improve Sample Cleanup/Use SIL-IS matrix_check->solution_matrix Present solution_instrument Perform Instrument Maintenance instrument_check->solution_instrument Issue Found end_goal Linear Curve (R² > 0.995) instrument_check->end_goal OK solution_prep->end_goal solution_range->end_goal solution_deriv->end_goal solution_matrix->end_goal solution_instrument->end_goal

Caption: A logical workflow for troubleshooting poor calibration curve linearity.

Issue 2: High Variability in Analyte Response

Question: I am observing inconsistent peak areas for the same concentration standard. What could be the cause?

Answer: High variability in analyte response can compromise the precision and accuracy of your quantification. This issue is often related to the injection process, sample stability, or inconsistent matrix effects.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Injection Volume The autosampler may not be functioning correctly, leading to variable injection volumes. Solution: Check the autosampler for proper operation, including the syringe and injection port settings.[10]
Poor Sample Homogeneity If your sample is not properly mixed, the aliquot taken for injection may not be representative. Solution: Ensure thorough vortexing or homogenization of samples before transferring to vials.[10]
Analyte Degradation This compound or its methyl ester may be degrading in the sample vial. Solution: Prepare fresh standards and samples. Store them at an appropriate temperature (e.g., -20°C) and minimize their time at room temperature before analysis.[3]
Active Sites in the GC System Active sites in the inlet liner or the front of the column can cause peak tailing and variable responses.[10][13] Solution: Use a deactivated inlet liner and trim the front end of the GC column.[10]
Inconsistent Matrix Effects Variability in the composition of the sample matrix between replicates can lead to inconsistent ion suppression or enhancement.[10] Solution: Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for these variations.[12]

Frequently Asked Questions (FAQs)

Q1: Why is this compound often used as an internal standard?

A1: this compound is an odd-chain fatty acid, which is not commonly found in significant amounts in most biological systems.[3] This minimizes the risk of interference from endogenous compounds in the sample. As a saturated fatty acid, its chemical behavior is similar to many other fatty acids of interest during extraction, derivatization, and GC-MS analysis, allowing for accurate correction of variations during sample preparation and analysis.[3][14]

Q2: What are matrix effects and how can they impact my analysis?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting substances from the sample matrix.[10][15] These effects can lead to either signal suppression (lower response) or enhancement (higher response), resulting in inaccurate quantification.[10][11] In complex biological matrices like plasma or serum, phospholipids, salts, and proteins are common sources of matrix effects.[10][16]

Q3: How do I perform derivatization of this compound for GC-MS analysis?

A3: For GC analysis, carboxylic acids like this compound need to be converted into more volatile esters, typically fatty acid methyl esters (FAMEs).[6][7] A common method is acid-catalyzed transesterification using boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[8][17] The sample is heated with the reagent, and the resulting FAMEs are then extracted with a non-polar solvent like hexane (B92381) for injection into the GC-MS.[8][9]

Q4: What are typical GC-MS parameters for the analysis of this compound methyl ester?

A4: While optimal parameters depend on the specific instrument, a typical starting point for FAME analysis would be:

  • Column: A polar capillary column, such as one with a Carbowax-type (polyethylene glycol) stationary phase, is commonly used for FAME separation.[6][7]

  • Injector Temperature: 250-260°C.[18]

  • Oven Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 240°C.

  • Carrier Gas: Helium or hydrogen.[19]

  • MS Detection: Electron impact (EI) ionization at 70 eV is standard.[18] Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[20]

Experimental Protocols

Protocol 1: Lipid Extraction and Derivatization to FAMEs

This protocol describes a general method for extracting lipids from a biological sample and converting them to FAMEs for GC-MS analysis.

Materials:

  • Biological sample (e.g., plasma, serum, tissue homogenate)

  • Internal Standard Solution (e.g., this compound in methanol)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Boron trifluoride-methanol (BF3-methanol) solution (14%)[21]

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

Procedure:

  • Lipid Extraction (Modified Folch Method):

    • To a known amount of sample (e.g., 100 µL of plasma) in a glass tube, add a precise volume of the internal standard solution.[21]

    • Add a 20-fold excess of chloroform:methanol (2:1, v/v).[8]

    • Vortex vigorously for 2 minutes.[8]

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation and vortex again.[8]

    • Centrifuge at 2000 x g for 10 minutes.[8]

    • Carefully collect the lower organic phase (chloroform layer) and transfer it to a new glass tube.[8][21]

    • Dry the lipid extract under a gentle stream of nitrogen.[8]

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1-2 mL of 14% BF3-methanol solution.[8][21]

    • Cap the tube tightly and heat at 60-100°C for 10-30 minutes.[8][21]

    • Cool the tube to room temperature.[8]

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to extract the FAMEs.[8][9]

    • Vortex for 1 minute and centrifuge to separate the phases.[8]

    • Transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous sodium sulfate.[9][21]

    • Transfer the dried extract to a GC vial for analysis.[8]

Experimental Workflow for FAME Analysis

start Biological Sample add_is Add Internal Standard (this compound) start->add_is extraction Lipid Extraction (Chloroform:Methanol) add_is->extraction dry_down1 Dry Extract (Nitrogen Stream) extraction->dry_down1 derivatization Derivatization to FAMEs (BF3-Methanol, Heat) dry_down1->derivatization fame_extraction FAME Extraction (Hexane) derivatization->fame_extraction dry_down2 Dry Hexane Layer (Na2SO4) fame_extraction->dry_down2 analysis GC-MS Analysis dry_down2->analysis

Caption: A generalized workflow for the preparation of FAMEs for GC-MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for calibration curves in fatty acid analysis.

Table 1: Linearity of Internal Standards in Fatty Acid Analysis

Internal StandardAnalytical MethodConcentration RangeCoefficient of Determination (R²)
Tridecanoic Acid (C13:0)GC-MS12.5 - 1250 ng/mL> 0.995[19]
Myristic Acid (C14:0)GC-FIDNot Specified> 0.99[22]
Palmitic Acid (C16:0)GC-FIDNot Specified> 0.99[22]
Oleic Acid (C18:1)GC-FIDNot Specified> 0.99[22]
Linoleic Acid (C18:2)GC-FIDNot Specified> 0.99[22]

Note: The linearity of the free acid is indicative of the performance of its methylated form.[19]

Table 2: Example of Matrix Effect Evaluation

This table illustrates how to present data from a post-extraction spike experiment to evaluate matrix effects.

AnalytePeak Area (Neat Solution)Peak Area (in Matrix)Matrix Factor (MF)1
Analyte of Interest1,500,0001,125,0000.75 (Suppression)
This compound (IS)1,600,0001,200,0000.75 (Suppression)

1Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[10][12] In this example, the internal standard effectively compensates for the matrix effect as it experiences the same degree of suppression as the analyte.

References

Preventing degradation of 11-Methyltridecanoic acid during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11-Methyltridecanoic Acid

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample storage.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent quantitative results for this compound across samples. 1. Sample Degradation: The fatty acid may have degraded in some samples due to improper storage. 2. Inaccurate Quantification: Variability in sample preparation and analysis.1. Review Storage Protocol: Ensure all samples were consistently stored at the recommended temperature (-80°C for long-term), protected from light, and under an inert atmosphere. 2. Use an Internal Standard: Incorporate an internal standard (e.g., a deuterated analog or a C19:0/C21:0 fatty acid) during sample preparation to normalize for variations in extraction and injection.[1]
Evidence of sample oxidation (e.g., off-odors, discoloration, unexpected peaks in GC-MS). 1. Exposure to Oxygen: The sample was not stored under an inert atmosphere (e.g., nitrogen or argon). 2. Presence of Pro-oxidants: Contamination with metal ions can catalyze oxidation. 3. Inadequate Antioxidant Protection: For samples in solution or complex matrices.1. Inert Atmosphere: Always flush the headspace of the storage container with an inert gas before sealing. 2. Use Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your sample matrix. 3. Add Antioxidants: For solutions or lipid extracts, add a suitable antioxidant such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[2][3]
Reduced recovery of this compound after freeze-thaw cycles. Repeated phase transitions: Freezing and thawing can lead to sample degradation and loss of analyte.Aliquot Samples: Before initial freezing, divide the sample into smaller, single-use aliquots to avoid the need for repeated freeze-thaw cycles of the entire sample.
Contamination of samples with other fatty acids. 1. Leaching from plasticware: Storage in plastic containers can introduce contaminants. 2. Cross-contamination: Improper handling or cleaning of laboratory equipment.1. Use Appropriate Containers: Store this compound, especially in organic solvents, in glass vials with Teflon-lined caps (B75204). 2. Dedicated Glassware: Use dedicated and thoroughly cleaned glassware for handling fatty acid standards and samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: As a saturated fatty acid, this compound is relatively stable compared to unsaturated fatty acids. The primary degradation pathway during storage is oxidation, although this occurs at a much slower rate.[4] Oxidation can be initiated by factors such as heat, light, and the presence of metal ions.

Q2: What is the optimal storage temperature for this compound?

A2: For long-term storage (months to years), it is recommended to store this compound at -80°C.[3][5] For short-term storage (days to weeks), -20°C is generally acceptable.

Q3: Should I store this compound as a solid or in a solvent?

A3: Storing this compound as a dry, solid powder is acceptable for long-term storage, provided it is in a tightly sealed container under an inert atmosphere and protected from light. If stored in a solvent, use a high-purity organic solvent like ethanol (B145695) or hexane, and store the solution at -20°C or -80°C in a glass vial with a Teflon-lined cap.

Q4: How can I prevent the oxidation of this compound in my samples?

A4: To prevent oxidation, you should:

  • Store samples at low temperatures (-20°C or -80°C).

  • Protect samples from light by using amber vials or storing them in the dark.

  • Remove oxygen from the storage container by flushing with an inert gas like nitrogen or argon.

  • For solutions, consider adding an antioxidant such as BHT or BHA.[2][3]

Q5: How many freeze-thaw cycles can my this compound sample withstand?

A5: It is best to avoid freeze-thaw cycles altogether, as they can accelerate degradation. It is highly recommended to aliquot your sample into single-use volumes before the initial freezing.

Q6: What type of container should I use to store this compound?

A6: For solid samples, a tightly sealed glass container is suitable. For solutions in organic solvents, always use glass vials with Teflon-lined caps to prevent leaching of plasticizers.

Q7: How can I check if my this compound sample has degraded?

A7: You can assess degradation by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Compare the peak area of this compound in your stored sample to a freshly prepared standard. A significant decrease in the peak area suggests degradation.

  • Appearance of Degradation Products: Look for the appearance of new, smaller peaks in the chromatogram that may correspond to oxidation products.

  • Peroxide Value: For bulk oils or fats, a peroxide value test can indicate the extent of primary oxidation.

Quantitative Data on Fatty Acid Stability

Storage Condition Duration Analyte Class Observed Degradation Reference
-80°C in Solvent with Antioxidant>2 yearsSaturated Fatty Acids in Red Blood CellsStable[3]
-80°C>10 yearsSaturated Fatty Acids in PlasmaStable[3]
-20°C<6 monthsSaturated Fatty Acids in Red Blood CellsStable[3]
Room Temperature1 yearSaturated Fatty Acids in Dried Blood SpotsSome degradation observed compared to frozen samples.[6]
140-160°C8 hoursSaturated Fatty Acids (C16:0, C18:0)Uniform degradation to shorter chain fatty acids and alkanes.[7]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol uses elevated temperature to accelerate the degradation process and predict long-term stability.

Objective: To assess the stability of this compound under accelerated oxidative conditions.

Methodology: The Rancimat method is an accelerated aging test that measures the induction time until the formation of volatile secondary oxidation products.[1]

  • Sample Preparation:

    • Accurately weigh a known amount of this compound into the Rancimat reaction vessel.

    • If testing the effect of antioxidants, add the desired concentration of the antioxidant to the sample.

  • Instrumentation Setup:

    • Set the Rancimat instrument to the desired temperature (e.g., 110°C).

    • Pass a constant stream of purified air through the sample.

  • Data Collection:

    • The volatile oxidation products are passed into a measuring vessel containing deionized water.

    • The instrument continuously measures the conductivity of the water. A sharp increase in conductivity indicates the end of the induction period.

  • Analysis:

    • The induction time is the time until the rapid increase in conductivity. A longer induction time indicates greater oxidative stability.

Protocol 2: Quantification of this compound Degradation by GC-MS

Objective: To quantify the concentration of this compound in a sample over time to determine its degradation rate under specific storage conditions.

Methodology: This method uses gas chromatography-mass spectrometry (GC-MS) with an internal standard for accurate quantification.

  • Sample Preparation:

    • At each time point of the stability study, take an aliquot of the stored sample.

    • Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0, or a deuterated analog of this compound) to the aliquot.

  • Lipid Extraction and Derivatization:

    • Extract the lipids from the sample using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

    • Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by derivatization (e.g., using BF3-methanol or acidic methanol).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a polar wax column) to separate the FAMEs.

    • Set the mass spectrometer to scan for the characteristic ions of the this compound methyl ester and the internal standard methyl ester.

  • Quantification:

    • Calculate the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard methyl ester.

    • Determine the concentration of this compound in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the standard and the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

General Fatty Acid Degradation Pathway (Oxidation) Fatty_Acid This compound Free_Radical Fatty Acid Free Radical Fatty_Acid->Free_Radical Initiation Initiators Initiators (Heat, Light, Metal Ions) Initiators->Free_Radical Peroxy_Radical Peroxy Radical Free_Radical->Peroxy_Radical Propagation Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Lipid_Hydroperoxide Lipid Hydroperoxide (Primary Oxidation Product) Peroxy_Radical->Lipid_Hydroperoxide Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Lipid_Hydroperoxide->Secondary_Products Decomposition Experimental Workflow for Stability Testing Sample This compound Sample Storage Store under defined conditions (Temperature, Light, Atmosphere) Sample->Storage Aliquoting Take aliquots at T0, T1, T2... Storage->Aliquoting Internal_Standard Add Internal Standard Aliquoting->Internal_Standard Extraction Lipid Extraction & Derivatization Internal_Standard->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Quantification Quantify Analyte Concentration GC_MS->Quantification Analysis Determine Degradation Rate Quantification->Analysis Logical Relationships for Preventing Degradation Degradation Degradation of This compound Low_Temp Low Temperature Storage (-20°C to -80°C) Low_Temp->Degradation Inhibits Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Inert_Atmosphere->Degradation Inhibits Light_Protection Protection from Light Light_Protection->Degradation Inhibits Antioxidants Use of Antioxidants (e.g., BHT) Antioxidants->Degradation Inhibits Proper_Container Proper Container (Glass, Teflon cap) Proper_Container->Degradation Prevents Contamination Avoid_Freeze_Thaw Avoid Freeze-Thaw (Aliquot samples) Avoid_Freeze_Thaw->Degradation Minimizes

References

Technical Support Center: Enhancing Sensitivity for Low-Abundance Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance branched-chain fatty acids (BCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of BCFAs using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Troubleshooting

Question: Why am I seeing poor peak shape (tailing or fronting) for my BCFA-derived fatty acid methyl esters (FAMEs)?

Answer: Poor peak shape in GC-MS analysis of FAMEs can be attributed to several factors:

  • Active Sites in the GC System: The presence of active sites in the injector liner, column, or detector can lead to peak tailing. Ensure that the liner is clean and deactivated. If the column is old, consider trimming the first few centimeters or replacing it entirely.

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting. Try diluting your sample or reducing the injection volume.[1]

  • Improper Derivatization: Incomplete or improper derivatization of BCFAs to FAMEs can result in free fatty acids that interact with the column, causing tailing. Review your derivatization protocol for optimal reaction time, temperature, and reagent concentration.

  • Incorrect Injection Technique: For splitless injections, an initial oven temperature that is too high can cause issues. Consider lowering the initial temperature.[2]

Question: I am observing low sensitivity and weak signals for my low-abundance BCFAs. How can I improve this?

Answer: Enhancing the sensitivity for low-abundance BCFAs in GC-MS often requires optimization at multiple stages:

  • Derivatization Efficiency: The choice of derivatization reagent is critical. Reagents like boron trifluoride (BF3)-methanol are effective for converting fatty acids to their more volatile methyl esters.[3] Ensure the derivatization reaction goes to completion.

  • Injector Parameters: Optimize the injector temperature and injection mode (split vs. splitless). For trace analysis, a splitless injection is generally preferred to introduce more of the sample onto the column.

  • Column Choice: Use a column with a stationary phase appropriate for FAMEs analysis. High-polarity phases are often used for separating complex fatty acid mixtures.[3]

  • Detector Settings: Ensure the MS detector is properly tuned and calibrated. Check for any contamination in the ion source that could be suppressing the signal.[4]

Question: My chromatogram shows baseline noise or drift. What are the likely causes and solutions?

Answer: Baseline instability can obscure low-abundance peaks. Here are common causes and their solutions:

  • Column Bleed: This occurs when the stationary phase degrades at high temperatures. Condition the column properly before use and avoid exceeding its maximum operating temperature.[5]

  • Contamination: Contamination in the carrier gas, injector, or column can lead to a noisy baseline. Use high-purity carrier gas and ensure all components of the sample path are clean.[1][4]

  • Detector Issues: A contaminated detector can also be a source of noise. Refer to your instrument manual for cleaning procedures.[4]

LC-MS Troubleshooting

Question: I am having trouble separating isomeric BCFAs using reverse-phase LC-MS. What can I do?

Answer: The separation of BCFA isomers is challenging due to their similar physicochemical properties. Consider the following:

  • Column Selection: The choice of LC column is crucial for isomer selectivity. A study comparing seven different UHPLC columns found that a Chiralpak IG-U column showed the best selectivity for short- and medium-chain BCFA isomers, while a C18 column was better for long-chain isomers.[6][7][8][9]

  • Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic solvent ratio and the use of additives, can significantly impact separation. Experiment with different gradient profiles.

  • Temperature: Column temperature can affect selectivity. Evaluate the separation at different temperatures to find the optimal condition.[7][8]

Question: My BCFA peaks are showing significant ion suppression in the MS. How can I mitigate this?

Answer: Ion suppression is a common issue in LC-MS, especially with complex biological samples. Here are some strategies to address it:

  • Improve Chromatographic Separation: Ensure that your BCFAs are well-separated from co-eluting matrix components that can cause ion suppression.

  • Sample Preparation: Employ a robust sample preparation method to remove interfering substances. This could include liquid-liquid extraction or solid-phase extraction.

  • Matrix-Matched Calibration: Prepare your calibration standards in a matrix that is similar to your samples to compensate for matrix effects.

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte of interest can help to correct for ion suppression.

Question: I am observing retention time shifts in my LC-MS runs. What could be the cause?

Answer: Retention time instability can compromise the reliability of your data. Potential causes include:

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phases regularly and ensure accurate composition.

  • Pump Performance: Issues with the LC pump, such as leaks or malfunctioning check valves, can cause flow rate fluctuations.

  • Column Temperature: Fluctuations in the column oven temperature can affect retention times. Ensure the temperature is stable.

Frequently Asked Questions (FAQs)

Sample Preparation

  • What is the best way to store samples to prevent degradation of low-abundance BCFAs? For long-term storage, it is recommended to store samples at -80°C to minimize enzymatic and oxidative degradation.[10] For fecal samples, immediate freezing after collection is advised.[11][12][13]

  • What are the key considerations for extracting low-abundance BCFAs from complex matrices? The choice of extraction solvent is critical. A common method for total fatty acid analysis involves hydrolysis to release fatty acids from lipids, followed by extraction with an organic solvent.[14] It is also important to minimize contamination from external sources during sample preparation.[15]

Derivatization

  • Why is derivatization necessary for GC-MS analysis of BCFAs? Free fatty acids are not volatile enough for GC analysis and their polar carboxyl group can interact with the GC column, leading to poor peak shape. Derivatization converts them into more volatile and less polar esters, typically fatty acid methyl esters (FAMEs), which are more suitable for GC analysis.[14]

  • Which derivatization reagent is best for enhancing the sensitivity of BCFA detection? Several reagents are available, and the best choice may depend on the specific application. A comprehensive comparison of four derivatization methods found that m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) methylation was the most accurate and reproducible.[16][17] Boron trifluoride (BF3) in methanol (B129727) is also a widely used and effective reagent.[3]

Data Interpretation

  • How can I confidently identify BCFA isomers in my mass spectrometry data? Unambiguous identification of BCFA isomers can be challenging due to their similar fragmentation patterns. Co-elution with authentic standards is the gold standard for identification. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can sometimes provide fragment ions that are characteristic of the branching position.[18]

  • What are some common pitfalls in the quantification of BCFAs? Common pitfalls include incomplete extraction, inefficient derivatization, ion suppression in LC-MS, and the lack of appropriate internal standards.[19][20] Careful method validation, including assessment of linearity, accuracy, and precision, is essential for reliable quantification.

Quantitative Data Summary

Table 1: Comparison of Derivatization Methods for Fatty Acid Analysis by GC-MS
Derivatization MethodKey FeaturesDerivatization EfficiencyReproducibility (RSD)
m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) methylation Least work-intensiveHighLow
Two-step (NaOEt and BSTFA) More complex procedureModerate to HighModerate
Two-step (KOH and BSTFA) More complex procedureModerate to HighModerate
Acid-catalyzed methylation (ACM) Common and effectiveHighLow to Moderate

Data summarized from a comparative study on derivatization methods for oil analysis. Absolute efficiency and reproducibility can vary based on the specific fatty acid and matrix.[16][17]

Table 2: Performance of UHPLC Columns for the Separation of BCFA Isomers
UHPLC ColumnColumn ChemistryBest Suited ForKey Performance Characteristic
Chiralpak IG-U Polysaccharide-based chiral stationary phaseShort and medium-chain BCFA isomersSuperior isomer selectivity
Acquity UPLC CSH C18 Charged surface hybrid C18Long-chain BCFA isomersGood selectivity for longer chains
Chiralpak IA-U, IB-U, IC-U, ID-U, IH-U Other polysaccharide-based chiral stationary phasesVaried selectivity for different isomersOffers a range of selectivities to screen for optimal separation

Based on a systematic study on the retention and isomer selectivity of seven commercially available UHPLC columns.[6][7][8][9]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification for GC-MS Analysis

This protocol describes a general procedure for the preparation of fatty acid methyl esters (FAMEs) from a lipid extract using boron trifluoride (BF3)-methanol.

Materials:

Procedure:

  • To the dried lipid extract in a glass tube, add 1 mL of 14% BF3-methanol solution.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

Visualizations

Signaling Pathways and Workflows

BCFA_Biosynthesis cluster_bcaa Branched-Chain Amino Acids (BCAAs) cluster_intermediates Intermediate Steps cluster_fas Fatty Acid Synthesis BCAA Isoleucine / Leucine / Valine KetoAcids Branched-Chain α-Keto Acids BCAA->KetoAcids BCAT (Transaminase) AcylCoA Branched-Chain Acyl-CoAs KetoAcids->AcylCoA BKD (Dehydrogenase) BCFA Branched-Chain Fatty Acids (BCFAs) AcylCoA->BCFA FASII (Elongation)

Caption: Biosynthesis of BCFAs from branched-chain amino acids.[6][7][21][22][23]

PPARalpha_Activation BCFA Branched-Chain Fatty Acids (BCFAs) PPARa PPARα BCFA->PPARa binds & activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE heterodimerizes with RXR and binds to RXR RXR RXR->PPRE TargetGenes Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->TargetGenes regulates

Caption: Activation of PPARα signaling pathway by BCFAs.[24][25][26][27][28]

References

Technical Support Center: Trace Analysis of 11-Methyltridecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of 11-Methyltridecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its trace analysis important?

This compound is a branched-chain fatty acid. Its trace analysis is significant in various research areas, including its potential role as a biomarker for metabolic diseases and for understanding diet-microbiome interactions. Due to its typically low endogenous abundance, it also serves as an excellent internal standard for the quantitative analysis of other fatty acids in complex biological matrices like plasma, serum, and tissues.[1][2]

Q2: What are the primary sources of contamination in this compound trace analysis?

Contamination can arise from several sources, including:

  • Laboratory Environment: Dust and aerosols in the lab can contain fatty acids.

  • Glassware and Plasticware: Improperly cleaned glassware can introduce interfering compounds. Plasticizers from plastic containers can also be a significant source of contamination.

  • Solvents and Reagents: Impurities in solvents and derivatizing agents can introduce contaminants that co-elute with the analyte.

  • Sample Handling: Cross-contamination between samples can occur through improper handling techniques.

Q3: How can I minimize contamination from glassware?

A rigorous glassware cleaning protocol is essential. This typically involves:

  • Washing with a phosphate-free detergent.

  • Rinsing thoroughly with tap water followed by deionized water.

  • Soaking in an acid bath (e.g., 10% hydrochloric acid or 10% nitric acid) for at least one hour, preferably overnight.

  • Rinsing multiple times with distilled deionized water.

  • Drying in an oven. For organic carbon analysis, ashing the glassware in a muffle furnace at high temperatures (e.g., 550°C for 4 hours) after acid washing is recommended.

Q4: What are the recommended solvents and reagents for minimizing contamination?

Always use high-purity, GC-grade, or "distilled in glass" solvents. For fatty acid extraction, common solvent systems include chloroform (B151607)/methanol (B129727) (2:1, v/v) as used in the Folch method, or hexane (B92381)/isopropanol. For derivatization, high-quality reagents such as 14% Boron Trifluoride (BF3) in methanol or anhydrous methanolic HCl are recommended. Ensure that derivatization reagents have low moisture content, as water can impede the reaction.

Troubleshooting Guides

Issue 1: High Background Noise in GC-MS Chromatogram

Possible Causes:

  • Contaminated carrier gas

  • Column bleed

  • Septum bleed

  • Contaminated injection port liner

  • Contaminated solvent or reagents

Troubleshooting Steps:

StepActionRationale
1 Check Carrier Gas Purity Ensure the use of high-purity carrier gas (e.g., Helium 99.999%) and that gas purifiers are functioning correctly.
2 Condition the GC Column Bake out the column at a temperature slightly above the analysis temperature, but below the column's maximum limit, to remove any contaminants.
3 Replace Septum and Liner The injector septum can release volatile compounds at high temperatures. The liner can accumulate non-volatile residues. Regular replacement is crucial.
4 Run a Solvent Blank Inject a high-purity solvent to determine if the contamination is from the solvent or the injection system.
5 Check Reagent Purity Prepare a reagent blank (including derivatization agents) to identify any contamination from the reagents used in sample preparation.
Issue 2: Ghost Peaks Appearing in Chromatograms

Possible Causes:

  • Carryover from a previous injection of a highly concentrated sample.

  • Contamination in the syringe or autosampler.

  • Thermal breakdown of non-volatile compounds in the injector.

Troubleshooting Steps:

StepActionRationale
1 Solvent Washes Run several solvent blank injections after a high-concentration sample to wash out any residual analyte from the system.
2 Clean the Syringe Thoroughly clean the autosampler or manual syringe with appropriate high-purity solvents.
3 Clean the Injector Port If ghost peaks persist, the injector port may need to be disassembled and cleaned.
Issue 3: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Active sites in the injector liner or column.

  • Column contamination or degradation.

  • Improper injection technique.

  • Sample overload.

Troubleshooting Steps:

StepActionRationale
1 Use a Deactivated Liner Ensure the use of a high-quality, deactivated injector liner to minimize analyte interaction.
2 Column Maintenance Trim a small portion (e.g., 0.5 meters) from the front of the column to remove accumulated non-volatile residues.
3 Optimize Injection Ensure a fast and smooth injection to achieve a narrow sample band at the start of the column.
4 Dilute the Sample If peak fronting is observed, it may be due to column overload. Dilute the sample and re-inject.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Modified Folch Method)
  • To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma).[2]

  • Add a known amount of an internal standard if required.

  • Add a 2:1 (v/v) mixture of chloroform:methanol. The total solvent volume should be about 20 times the sample volume.[2]

  • Vortex the mixture vigorously for 2 minutes.[2]

  • Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.[2]

  • Vortex again for 30 seconds.[2]

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.[2]

  • Carefully collect the lower chloroform layer containing the lipids.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol
  • Evaporate the extracted lipid sample to dryness under a stream of nitrogen.

  • Add 1-2 mL of 14% BF3 in methanol to the dried extract.[2]

  • Cap the tube tightly and heat at 60-100°C for 10-20 minutes.[3]

  • Cool the tube to room temperature.[2]

  • Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution or water to stop the reaction and extract the FAMEs.[2]

  • Vortex for 1 minute and centrifuge to separate the phases.[2]

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[2]

Data Presentation

Table 1: Comparison of Common Derivatization Methods for Fatty Acid Analysis

Derivatization MethodReagentTypical ConditionsAdvantagesDisadvantages
Acid-Catalyzed Esterification Anhydrous Methanolic HCl2 hours at reflux or overnight at 50°CEffective for both free fatty acids and esterified lipids.[4]Requires anhydrous conditions; water can lead to incomplete reaction.[4]
Boron Trifluoride-Methanol 12-14% BF₃ in Methanol2 minutes at reflux for free fatty acids; longer for complex lipids.[4]Rapid reaction time.[4]Reagent is corrosive and moisture-sensitive.
Base-Catalyzed Transesterification 0.5 M Sodium Methoxide in Methanol2 minutes at room temperature.[4]Very fast and occurs at room temperature.Only effective for transesterification of glycerolipids; does not derivatize free fatty acids.

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for this compound Trace Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_processing Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition GCMS->Data Processing Peak Integration & Quantification Data->Processing Report Final Report Processing->Report

Caption: Experimental Workflow for this compound Trace Analysis.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for High Background Contamination Start High Background Detected SolventBlank Run Solvent Blank Start->SolventBlank ContaminationSource Contamination in Blank? SolventBlank->ContaminationSource ReagentBlank Prepare Reagent Blank ContaminationSource->ReagentBlank Yes SystemCheck Check GC System (Septum, Liner, Gas) ContaminationSource->SystemCheck No ReagentSource Contamination in Reagent Blank? ReagentBlank->ReagentSource ReagentIssue Source is Reagents/Solvents ReagentSource->ReagentIssue Yes GlasswareCheck Review Glassware Cleaning ReagentSource->GlasswareCheck No SystemIssue Source is GC System SystemCheck->SystemIssue GlasswareIssue Source is Glassware GlasswareCheck->GlasswareIssue

Caption: Troubleshooting Logic for High Background Contamination.

References

Validation & Comparative

Validating 11-Methyltridecanoic Acid as a Biomarker for Microbial Biomass: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of microbial biomass is fundamental in diverse research fields, from environmental science and microbial ecology to drug development and clinical diagnostics. Traditional methods based on culturing are often inadequate as they fail to represent the full spectrum of microbial life. This has led to the development of culture-independent techniques that rely on the analysis of specific molecular biomarkers. Among these, fatty acids, particularly branched-chain fatty acids (BCFAs), have emerged as valuable indicators of microbial presence and community structure.

This guide provides a comprehensive comparison of 11-methyltridecanoic acid, a specific BCFA, and other alternative biomarkers for estimating microbial biomass. We will delve into the supporting experimental data, detailed methodologies, and a comparative analysis of the available techniques to assist researchers in selecting the most appropriate method for their specific needs.

This compound: A Specific Bacterial Marker

This compound, also known as iso-C14:0, is a branched-chain fatty acid. BCFAs are characteristic components of the cell membranes of many bacterial species, particularly Gram-positive bacteria and actinomycetes[1][2]. Their presence in a sample is a strong indicator of bacterial biomass.

Studies on Bacillus subtilis, a common soil and gut bacterium, have identified 12-methyltridecanoic acid (an isomer of this compound) as one of the fatty acids produced by this organism[3][4]. The biosynthesis of this fatty acid is linked to the metabolism of specific amino acid precursors, further solidifying its biological origin[3]. While not universally present in all bacteria, its detection can serve as a qualitative and potentially quantitative marker for the presence of specific bacterial groups.

However, to validate its use as a general biomarker for total microbial biomass, its abundance and distribution across a wide range of microbial species need to be considered. For a broader assessment of the entire microbial community, a panel of biomarkers is often more effective.

Comparative Analysis of Microbial Biomass Biomarkers

Several alternative biomarkers are commonly used to quantify microbial biomass. The choice of biomarker depends on the research question, the sample matrix, and the available analytical instrumentation. Below is a comparison of this compound (representing BCFAs) with other widely used methods.

Biomarker/MethodPrincipleAdvantagesDisadvantagesTypical Application
This compound (and other BCFAs) via FAME Analysis Analysis of characteristic fatty acids in microbial cell membranes by Gas Chromatography (GC).Relatively low cost; provides information on community structure (e.g., Gram-positive vs. Gram-negative); well-established protocols.Not all microbes have BCFAs; fatty acid profiles can be influenced by environmental conditions; requires derivatization.Soil and sediment microbial ecology; food microbiology.
Phospholipid Fatty Acids (PLFAs) Analysis of fatty acids from intact polar lipids, representing viable microbial cells.Measures viable biomass; provides detailed community structure information; sensitive to changes in microbial communities.More complex and expensive extraction than FAME; PLFAs degrade rapidly after cell death, requiring careful sample handling.Soil health assessment; studies of living microbial communities.
Quantitative PCR (qPCR) Amplification and quantification of specific microbial genes (e.g., 16S rRNA for bacteria, ITS for fungi).Highly sensitive and specific; can target particular microbial groups; does not require culturing.Can quantify DNA from dead cells; primer bias can affect accuracy; does not directly measure biomass.Clinical diagnostics; detection of specific pathogens; microbial diversity studies.
ATP Measurement Quantification of adenosine (B11128) triphosphate (ATP), an energy-carrying molecule in all living cells.Rapid and simple; provides a measure of metabolically active biomass.ATP levels can vary with physiological state; can be contributed by non-microbial sources in some samples.Water quality monitoring; sanitation verification.
Fumigation-Extraction Measurement of the carbon or nitrogen released from microbial cells after lysis by chloroform (B151607) fumigation.Provides a measure of total microbial biomass C or N; relatively simple and inexpensive.Does not provide information on community structure; can be affected by soil type and organic matter content.Agricultural and soil science for total microbial biomass.

Experimental Protocols

Accurate quantification of fatty acid biomarkers relies on robust and standardized experimental procedures. The most common method for analyzing fatty acids like this compound is Fatty Acid Methyl Ester (FAME) analysis.

Protocol for Fatty Acid Methyl Ester (FAME) Analysis

This protocol outlines the key steps for the extraction and derivatization of fatty acids from a microbial sample for subsequent analysis by Gas Chromatography (GC).

1. Saponification:

  • Aseptically transfer a known amount of microbial biomass into a clean glass tube.

  • Add 1 mL of saponification reagent (e.g., 45g NaOH, 150ml methanol, 150ml deionized water).

  • Seal the tubes and heat in a boiling water bath for 30 minutes, with vortexing at the beginning and midpoint.

2. Methylation:

  • Cool the tubes and add 2 mL of methylation reagent (e.g., 325ml 6.0N HCl, 275ml methanol).

  • Seal and heat at 80°C for 10 minutes.

3. Extraction:

  • Cool the tubes and add 1.25 mL of extraction solvent (e.g., 1:1 methyl tert-butyl ether and hexane).

  • Mix by gentle inversion for 10 minutes.

  • Remove the lower aqueous phase and discard.

4. Base Wash:

  • Add 3 mL of a dilute NaOH solution (e.g., 10.8g NaOH in 900ml deionized water) to the remaining organic phase.

  • Mix by gentle inversion for 5 minutes.

  • Transfer the upper organic phase containing the FAMEs to a clean GC vial for analysis.

5. GC Analysis:

  • Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column and a flame ionization detector (FID) or mass spectrometer (MS).

  • Identify and quantify the fatty acids based on their retention times and comparison with known standards.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

biomarker_validation_workflow cluster_discovery Discovery & Characterization cluster_analytical Analytical Validation cluster_clinical Clinical/Environmental Validation cluster_implementation Implementation discovery Hypothesize Biomarker (e.g., this compound) characterization Initial Characterization (e.g., presence in bacteria) discovery->characterization protocol Develop & Optimize Analytical Method (FAME-GC/MS) characterization->protocol performance Assess Performance (Sensitivity, Specificity, Linearity) protocol->performance correlation Correlate with Established Methods (e.g., PLFA, qPCR, Cell Counts) performance->correlation application Test in Relevant Samples (e.g., Soil, Clinical Isolates) correlation->application guide Develop Guidelines for Use application->guide

Caption: Experimental workflow for validating a novel microbial biomarker.

bcfa_biomarker_logic microbial_biomass Total Microbial Biomass bacterial_biomass Bacterial Biomass microbial_biomass->bacterial_biomass component of gram_positive Gram-Positive Bacteria (e.g., Bacillus, Actinomycetes) bacterial_biomass->gram_positive includes bcfa Branched-Chain Fatty Acids (BCFAs) (iso- and anteiso- forms) gram_positive->bcfa are major components of cell membranes specific_bcfa This compound (iso-C14:0) bcfa->specific_bcfa is an example of

Caption: Logical relationship of this compound to microbial biomass.

Conclusion

This compound, as a representative of branched-chain fatty acids, holds promise as a specific biomarker for certain bacterial groups. Its presence is a strong indicator of bacterial biomass, particularly from Gram-positive bacteria. However, for a comprehensive and quantitative assessment of the total microbial biomass, it is often advantageous to use a multi-biomarker approach or to select a method that captures a broader range of microorganisms.

The comparison of different biomarker methodologies reveals a trade-off between specificity, cost, and the type of information obtained. Fatty acid analysis, through both FAME and PLFA methods, provides valuable insights into the viable microbial community structure. In contrast, qPCR offers high sensitivity for specific targets, and methods like ATP measurement and fumigation-extraction provide a rapid assessment of total active or total microbial biomass, respectively. The selection of the most appropriate biomarker and analytical method will ultimately depend on the specific research objectives and the characteristics of the samples being investigated.

References

A Comparative Analysis of Fatty Acid Profiles in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fatty acid profiles of three distinct bacterial strains: the Gram-negative bacterium Pseudomonas aeruginosa, and the Gram-positive bacteria Bacillus subtilis and Lactobacillus casei. The data presented is supported by experimental methodologies to aid in the understanding and replication of these findings. Fatty acid profiling is a crucial tool in bacterial chemotaxonomy, physiological studies, and for identifying novel targets for antimicrobial drug development.

Comparative Fatty Acid Profiles

The fatty acid composition of a bacterium is a stable and reproducible characteristic when cultured under standardized conditions.[1] This profile, however, can be influenced by environmental factors such as temperature and growth medium.[2] The following table summarizes the quantitative fatty acid profiles of the selected bacterial strains, showcasing their distinct lipid signatures. Pseudomonas aeruginosa is characterized by a significant proportion of saturated straight-chain, monounsaturated, and hydroxy fatty acids. In contrast, Bacillus subtilis is dominated by branched-chain fatty acids, and Lactobacillus casei presents a mix of saturated and monounsaturated straight-chain fatty acids.

Fatty AcidCommon NamePseudomonas aeruginosa PAO1 (% of Total Fatty Acids)Bacillus subtilis ONU551 (% of Total Fatty Acids)Lactobacillus casei (Predominant Fatty Acids)
Saturated Straight-Chain
C12:0Lauric acidPresent0.36%-
C14:0Myristic acidPresent0.28%Major
C16:0Palmitic acid~19-30%1.30%Major
C18:0Stearic acidPresent-Major
Monounsaturated
C16:1ω7cPalmitoleic acid~25-45%1.21% (as C16:1ω11c)Present
C18:1ω7ccis-Vaccenic acid~20-35%-Major (as C18:1ω9)
Branched-Chain
iso-C14:0-0.52%-
iso-C15:0-34.72%-
anteiso-C15:0-33.72%-
iso-C16:0-1.85%-
iso-C17:0-7.11%-
anteiso-C17:0-10.24%-
Hydroxy Fatty Acids
3-OH-C10:0Present--
3-OH-C12:0Present--
Other
C18:2Linoleic acid--Major

Note: The percentages for Pseudomonas aeruginosa can vary significantly with culture conditions (e.g., biofilm vs. planktonic growth). The data for Lactobacillus casei indicates the major fatty acids present, as a full quantitative profile was not available in the cited literature.

Experimental Protocols

The analysis of bacterial fatty acids is most commonly performed by converting the fatty acids into their more volatile methyl esters (Fatty Acid Methyl Esters or FAMEs), followed by separation and identification using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Fatty Acid Methyl Ester (FAME) Analysis

This protocol outlines the key steps for the extraction, derivatization, and analysis of bacterial fatty acids.

1. Cell Culture and Harvesting:

  • Culture bacteria under standardized conditions (e.g., Trypticase Soy Broth Agar at 30°C for 24 hours) to ensure a reproducible fatty acid profile.[1]

  • Harvest approximately 40mg of bacterial cells from the third quadrant of a streaked plate.[1]

2. Saponification:

  • Add 1.0 ml of a saponification reagent (e.g., 15% w/v NaOH in 50% aqueous methanol) to the harvested cells.

  • Seal the tubes and heat in a boiling water bath for 30 minutes, with vortexing every 5-10 minutes to lyse the cells and release the fatty acids from lipids.

3. Methylation (Derivatization):

  • Cool the tubes and add 2.0 ml of a methylation reagent (e.g., 6.0 N HCl in methanol).[1]

  • Seal and heat the tubes at 80°C for 10 minutes. This step converts the free fatty acids to their corresponding methyl esters.[1]

4. Extraction:

  • Rapidly cool the tubes and add 1.25 ml of an extraction solvent (e.g., a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether).

  • Gently mix the tubes for 10 minutes to extract the FAMEs into the organic phase.

  • Remove the aqueous (lower) phase.

5. Base Wash:

  • Add 3.0 ml of a dilute NaOH solution (e.g., 0.3 N NaOH) to the organic phase and mix for 5 minutes. This step removes residual reagents and underivatized fatty acids.

  • Transfer the upper organic phase containing the FAMEs to a clean vial for analysis.

6. GC-MS Analysis:

  • Analyze the extracted FAMEs using a gas chromatograph equipped with a mass spectrometer.

  • Example GC Parameters:

    • Column: HP-5ms capillary column (30 m x 0.25 mm).[3]

    • Carrier Gas: Helium or Hydrogen.[1][3]

    • Oven Temperature Program: Initial temperature of 100°C for 2 minutes, ramp to 150°C for 4 minutes, then ramp to 250°C at 4°C/min.[3]

    • Injector Temperature: 250°C.

    • Detector: Mass Spectrometer or Flame Ionization Detector.[3]

  • Identify and quantify the FAMEs by comparing their retention times and mass spectra to a known standard mixture.[1]

Signaling Pathways and Workflows

Bacterial Fatty Acid Synthesis Pathway

Bacteria typically synthesize fatty acids via the Type II fatty acid synthase (FAS II) system, which involves a series of discrete enzymes. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is then transferred to an acyl carrier protein (ACP). The initial condensation reaction is catalyzed by FabH. Subsequent elongation cycles involve a ketoacyl-ACP reductase (FabG), a dehydratase (FabZ), and an enoyl-ACP reductase (FabI), with each cycle adding two carbons to the growing acyl chain. The synthesis of unsaturated fatty acids in many bacteria occurs through an anaerobic pathway involving the FabA enzyme, which introduces a double bond at the C10 stage. In contrast, the synthesis of branched-chain fatty acids, characteristic of many Gram-positive bacteria like Bacillus subtilis, utilizes branched-chain primers such as isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA instead of acetyl-CoA.

Fatty_Acid_Synthesis acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fabH FabH acetyl_coa->fabH malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp FabD malonyl_acp->fabH elongation Elongation Cycle (FabG, FabZ, FabI) saturated_fa Saturated Fatty Acids (e.g., Palmitoyl-ACP) elongation->saturated_fa n cycles branched_fa Branched-Chain Fatty Acids elongation->branched_fa n cycles fabA FabA elongation->fabA at C10 stage unsaturated_fa Unsaturated Fatty Acids (e.g., cis-Vaccenoyl-ACP) fabH->elongation fabH->elongation initiates BCFAs fabD FabD fabA->unsaturated_fa branched_primer Branched-Chain Primers (from amino acids) branched_primer->fabH in Gram+

Caption: Generalized bacterial fatty acid synthesis pathway (FAS II).

Experimental Workflow for FAME Analysis

The following diagram illustrates the logical flow of the experimental procedure for analyzing bacterial fatty acid profiles, from sample preparation to data analysis.

FAME_Workflow culture 1. Bacterial Culture (Standardized Conditions) harvest 2. Cell Harvesting culture->harvest saponification 3. Saponification (NaOH, Heat) harvest->saponification methylation 4. Methylation (HCl/Methanol, Heat) saponification->methylation extraction 5. FAME Extraction (Hexane/MTBE) methylation->extraction wash 6. Base Wash (dilute NaOH) extraction->wash gcms 7. GC-MS Analysis wash->gcms analysis 8. Data Analysis (Peak ID & Quantification) gcms->analysis

Caption: Experimental workflow for FAME analysis by GC-MS.

References

11-Methyltridecanoic Acid: A Comparative Guide to its Role as a Taxonomic Marker for the Genus Legionella

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 11-methyltridecanoic acid (iso-C14:0) as a taxonomic marker for the bacterial genus Legionella, contrasted with other established identification methods. Experimental data and detailed protocols are presented to support an objective evaluation of its utility in chemotaxonomy.

Introduction to Chemotaxonomy and Legionella

The genus Legionella comprises a diverse group of Gram-negative bacteria, some of which are significant human pathogens responsible for Legionnaires' disease. Accurate and rapid identification of Legionella species is crucial for clinical diagnostics, epidemiological surveillance, and environmental monitoring. Cellular fatty acid analysis is a well-established chemotaxonomic tool that provides a stable, genetically determined phenotypic marker for bacterial identification. Branched-chain fatty acids are particularly abundant in the cell membranes of Legionella species, and their specific profiles can be used for differentiation. This guide focuses on the role of this compound (iso-C14:0) within the broader context of the cellular fatty acid profile of Legionella.

Comparative Analysis of Taxonomic Markers

The identification of Legionella species can be approached through various methodologies, each with its own advantages and limitations. Here, we compare the use of this compound as part of the overall fatty acid profile with two other common techniques: 16S rRNA gene sequencing and serotyping.

Taxonomic Marker/MethodPrincipleAdvantagesDisadvantages
This compound (as part of FAME analysis) Analysis of the composition of cellular fatty acid methyl esters (FAMEs) by gas chromatography.Provides a comprehensive chemical fingerprint. Can differentiate between closely related species based on quantitative differences in fatty acid profiles. Relatively rapid and cost-effective for routine analysis.Requires standardized culture conditions as fatty acid composition can be influenced by environmental factors. Interpretation of complex profiles can be challenging.
16S rRNA Gene Sequencing Sequencing of the highly conserved 16S ribosomal RNA gene to determine phylogenetic relationships.Considered the "gold standard" for bacterial identification and classification. Provides high discriminatory power at the genus and species level.[1][2][3][4]Can be more time-consuming and expensive than FAME analysis. May not always differentiate between very closely related subspecies.
Serotyping Identification based on the antigenic properties of cell surface lipopolysaccharides (LPS).Useful for epidemiological tracking of specific serogroups, particularly Legionella pneumophila serogroup 1, which is responsible for the majority of human infections.[5][6][7]Limited to the availability of specific antisera. Does not identify all Legionella species or serogroups. Can be subject to cross-reactivity.

Quantitative Data: Fatty Acid Profiles of Legionella Species

The following table summarizes the relative percentages of major fatty acids, including this compound (iso-C14:0), in various Legionella species. This data highlights the quantitative variations that can be used for taxonomic differentiation.

Fatty AcidL. pneumophilaL. micdadeiL. bozemanaeL. dumoffiiL. gormaniiL. jordanisL. oakridgensis
i-14:0 (this compound) 2.5 1.8 2.1 2.0 1.9 1.9 1.5
i-15:02.01.51.81.71.82.12.5
a-15:015.110.512.511.813.014.210.1
16:1ω7c5.28.16.57.26.84.59.5
16:010.512.511.813.111.510.813.2
i-16:020.118.519.819.220.521.118.9
a-17:08.27.17.87.58.18.57.2
cyc-17:03.54.23.84.03.63.14.5

Data is presented as the mean percentage of total fatty acids and is compiled from published studies for illustrative purposes. Actual percentages can vary slightly based on culture conditions and analytical methods.

Experimental Protocols

Cellular Fatty Acid Methyl Ester (FAME) Analysis

A standardized protocol is essential for reproducible fatty acid profiling. The following is a typical workflow for FAME analysis by gas chromatography-mass spectrometry (GC-MS).

  • Bacterial Culture: Inoculate a suitable medium, such as Buffered Charcoal Yeast Extract (BCYE) agar (B569324), with the bacterial isolate. Incubate under optimal conditions (e.g., 35-37°C for 48-72 hours) to obtain a pure culture.

  • Harvesting: Aseptically collect a loopful of bacterial cells from the agar plate.

  • Saponification: Place the harvested cells in a tube with a strong base (e.g., methanolic sodium hydroxide) and heat in a boiling water bath. This process hydrolyzes the lipids to release the fatty acids as sodium salts.

  • Methylation: Add a methanol/hydrochloric acid solution and heat to convert the fatty acids into their volatile methyl esters (FAMEs).

  • Extraction: Extract the FAMEs into an organic solvent, such as hexane (B92381) or a hexane/methyl tert-butyl ether mixture.

  • Washing: Wash the organic phase with a dilute base solution to remove any remaining reactants.

  • Analysis by GC-MS: Inject the final organic phase containing the FAMEs into a gas chromatograph equipped with a mass spectrometer. The different FAMEs are separated based on their boiling points and retention times on the GC column and identified by their mass spectra.

Visualizing the Workflow

The following diagram illustrates the key steps in the FAME analysis workflow.

FAME_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture (BCYE Agar) Harvest Harvest Cells Culture->Harvest Saponification Saponification (NaOH, Heat) Harvest->Saponification Methylation Methylation (HCl/Methanol, Heat) Saponification->Methylation Extraction Extraction (Hexane) Methylation->Extraction Wash Base Wash Extraction->Wash GCMS GC-MS Analysis Wash->GCMS Data Data Interpretation (Peak Identification & Quantification) GCMS->Data

Figure 1. Experimental workflow for FAME analysis.

Signaling Pathway and Logical Relationships

The taxonomic identification of Legionella involves a logical progression from initial isolation to species-level confirmation. The following diagram illustrates the relationship between different identification methods.

Legionella_ID_Pathway cluster_initial Initial Characterization cluster_presumptive Presumptive Identification cluster_confirmatory Confirmatory Identification Isolate Suspected Legionella Isolate Gram Gram Stain (Gram-negative) Isolate->Gram Culture Culture on BCYE Gram->Culture FAME FAME Analysis (iso-C14:0 present) Culture->FAME Chemotaxonomic Profiling Serotyping Serotyping Culture->Serotyping Antigenic Typing rRNA 16S rRNA Sequencing FAME->rRNA For definitive ID Serotyping->rRNA For definitive ID Species Species Confirmation rRNA->Species

Figure 2. Logical flow for Legionella identification.

Conclusion

This compound (iso-C14:0) is a consistent but relatively minor component of the cellular fatty acid profile of Legionella species. While its presence is a characteristic feature of the genus, its utility as a standalone taxonomic marker is limited. However, when considered as part of a comprehensive fatty acid methyl ester (FAME) analysis, the quantitative variations of iso-C14:0 in conjunction with other major branched-chain fatty acids provide a robust method for the differentiation of Legionella species. For definitive identification, particularly in clinical and forensic settings, FAME analysis should be used in conjunction with genotypic methods such as 16S rRNA gene sequencing.

References

Unveiling the Fatty Acid Fingerprints: A Comparative Analysis of 11-Methyltridecanoic Acid and Other Branched-Chain Fatty Acids in Pathogenic vs. Non-Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of bacterial lipid profiles reveals distinct differences in the composition of branched-chain fatty acids (BCFAs), such as 11-methyltridecanoic acid, between pathogenic and non-pathogenic bacteria. These findings, crucial for researchers, scientists, and drug development professionals, offer potential new targets for antimicrobial therapies and diagnostics. This guide provides a detailed comparison, supported by experimental data and protocols, to illuminate the role of these unique fatty acids in bacterial physiology and virulence.

Branched-chain fatty acids are integral components of the cell membranes of many bacteria, influencing membrane fluidity, stress resistance, and interaction with the host environment.[1][2][3] In pathogenic bacteria, the precise composition of BCFAs can be a critical determinant of their ability to cause disease.[2][4] Understanding the quantitative differences in specific BCFAs, like this compound, between pathogenic and non-pathogenic species can, therefore, provide valuable insights into bacterial pathogenesis and identify novel biomarkers.

Quantitative Comparison of Branched-Chain Fatty Acid Levels

While specific quantitative data for this compound is not extensively reported across a wide range of comparative studies, analysis of major branched-chain fatty acids in representative pathogenic and non-pathogenic bacteria highlights significant compositional differences. The following table summarizes the relative percentages of dominant BCFAs from selected studies. It is important to note that fatty acid profiles can vary depending on growth conditions such as temperature and media composition.[5][6][7]

Fatty AcidPathogenic BacteriaNon-Pathogenic Bacteria
Staphylococcus aureus Bacillus subtilis
iso-C15:09.3% - 34.72%[8][9]34.72%[8]
anteiso-C15:046.6%[9]33.72%[8]
iso-C17:0-7.11%[8]
anteiso-C17:034.7%[9]10.24%[8]
Listeria monocytogenes Lactobacillus acidophilus
iso-C15:0Major component[5]Minor component[10]
anteiso-C15:0Major component[5]Minor component[10]
iso-C17:0Major component[5]Not typically a major component
anteiso-C17:0Major component[5]Not typically a major component

Note: "-" indicates that the fatty acid was not reported as a major component in the referenced studies. The data for Lactobacillus acidophilus indicates that BCFAs are not the predominant fatty acids, in contrast to the other listed bacteria.[10]

Experimental Protocols: Quantification of Bacterial Fatty Acids

The following is a generalized protocol for the extraction, derivatization, and analysis of bacterial fatty acids, based on common methodologies cited in the literature.

1. Cell Culture and Harvesting:

  • Cultivate bacteria under controlled conditions (e.g., specific media, temperature, and growth phase).

  • Harvest bacterial cells by centrifugation.

  • Wash the cell pellet with a suitable buffer to remove residual media components.

2. Saponification and Extraction of Fatty Acids:

  • Resuspend the cell pellet in a saponification reagent (e.g., methanolic sodium hydroxide).

  • Heat the suspension to hydrolyze lipids and release fatty acids.

  • Acidify the mixture to protonate the free fatty acids.

  • Extract the fatty acids into an organic solvent (e.g., hexane (B92381) or a chloroform-methanol mixture).

3. Methylation of Fatty Acids:

  • Evaporate the organic solvent to dryness.

  • Add a methylation reagent (e.g., boron trifluoride in methanol (B129727) or methanolic HCl) to the dried fatty acids.

  • Heat the mixture to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).

4. FAMEs Extraction and Analysis:

  • Extract the FAMEs into an organic solvent (e.g., hexane).

  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

  • Identify individual FAMEs based on their retention times and mass spectra compared to known standards.

  • Quantify the relative abundance of each fatty acid by integrating the peak areas in the chromatogram.

Signaling and Biosynthetic Pathways

Branched-chain fatty acids are synthesized from branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[3] In some bacteria, the intermediates of this pathway also serve as precursors for the synthesis of diffusible signal factors (DSFs), which are involved in quorum sensing and the regulation of virulence.[3] The following diagram illustrates the link between BCAA metabolism, BCFA synthesis, and DSF production in bacteria like Xanthomonas campestris.

bacterial_bcfa_synthesis cluster_bcaa Branched-Chain Amino Acid Metabolism cluster_bcfa Branched-Chain Fatty Acid Synthesis cluster_dsf Diffusible Signal Factor Production BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCAcylCoA Branched-Chain Acyl-CoA BCKA->BCAcylCoA Oxidative Decarboxylation BCFA Branched-Chain Fatty Acids (e.g., this compound) BCAcylCoA->BCFA Fatty Acid Synthase (FASII) DSF Diffusible Signal Factors BCAcylCoA->DSF Biosynthesis Pathway

Biosynthetic pathway linking BCAA metabolism to BCFA and DSF synthesis.

This integrated pathway highlights a potential mechanism by which pathogenic bacteria can coordinate virulence factor production with membrane composition in response to environmental cues. Further research into the specific enzymes and regulatory networks governing these pathways could unveil novel targets for therapeutic intervention.

References

Statistical analysis of fatty acid compositional data including 11-Methyltridecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of fatty acid profiles is paramount for understanding biological systems and developing novel therapeutics. This guide provides a comprehensive comparison of statistical methodologies for analyzing fatty acid compositional data, with a special consideration for datasets including less common fatty acids like 11-Methyltridecanoic acid. We will delve into the intricacies of compositional data and compare traditional statistical approaches with the more robust methods of compositional data analysis (CoDA). Furthermore, this guide presents a comparison of common experimental protocols for fatty acid analysis.

The Challenge of Compositional Data

Comparing Statistical Approaches

A fundamental issue with analyzing compositional data using standard statistical methods is the problem of subcompositional coherence.[2] If a subset of fatty acids is analyzed, the relationships between them can appear different than when they are considered as part of the whole composition.[1] Compositional data analysis addresses this by transforming the data to an unconstrained space, allowing for the valid application of standard multivariate techniques.

Statistical MethodDescriptionAdvantagesDisadvantagesWhen to Use
Standard Statistical Methods (e.g., ANOVA, PCA on raw proportions) Direct application of methods like t-tests, ANOVA, and Principal Component Analysis (PCA) to the raw percentage or proportion data.Simple to implement and widely understood.Can lead to spurious correlations and incorrect conclusions due to the compositional constraints of the data.[1][3] Not subcompositionally coherent.[2]Generally not recommended for final analysis but can be used for preliminary exploratory data visualization.
Log-Ratio Transformations (Compositional Data Analysis - CoDA) Involves transforming the compositional data using functions like the centered log-ratio (clr), isometric log-ratio (ilr), or additive log-ratio (alr) before applying multivariate analysis.[1][2]Statistically valid for compositional data.[3] Overcomes the issues of negative bias and spurious correlations. Allows for the use of standard multivariate statistical techniques on the transformed data.[3]Requires a deeper understanding of the underlying mathematical principles. The choice of transformation can influence the interpretation of the results.The recommended approach for the rigorous statistical analysis of fatty acid compositional data.
Generalized Linear Models (GLMs) A flexible generalization of ordinary linear regression that allows for response variables that have error distribution models other than a normal distribution. For proportional data, a beta distribution is often used.[4]Can be a valid approach for modeling proportional data.The interpretation might be less straightforward compared to CoDA, especially when dealing with high-dimensional fatty acid profiles.Useful when the research question focuses on the effect of certain treatments on the proportion of specific fatty acids.[4]

The following diagram illustrates the logical workflow for choosing an appropriate statistical analysis method for fatty acid compositional data.

Statistical Analysis Workflow Start Fatty Acid Compositional Data Traditional Traditional Statistical Methods (e.g., PCA on raw %) Start->Traditional Incorrect Approach CoDA Compositional Data Analysis (CoDA) Start->CoDA Correct Approach LogRatio Log-Ratio Transformation (clr, ilr, alr) CoDA->LogRatio Multivariate Multivariate Analysis (PCA, PLS-DA, etc.) LogRatio->Multivariate Interpretation Interpretation of Results Multivariate->Interpretation Fatty Acid Analysis Workflow Sample Biological Sample (e.g., plasma, tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., Acid-Catalyzed) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (Chromatograms) GCMS->Data Processing Data Processing (Peak Integration, Identification) Data->Processing Statistical Statistical Analysis (CoDA) Processing->Statistical

References

Isotopic Labeling Strategies to Elucidate 11-Methyltridecanoic Acid Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of the branched-chain fatty acid 11-methyltridecanoic acid is hypothesized to follow a modified fatty acid synthesis pathway, incorporating a methyl branch derived from a propionate (B1217596) precursor. To rigorously confirm this proposed biosynthetic route, isotopic labeling studies are indispensable. This guide provides a comparative overview of isotopic labeling strategies, drawing on established methodologies from analogous biosynthetic systems, to provide a robust framework for investigating the formation of this compound.

Comparative Analysis of Isotopic Labeling Approaches

Isotopic labeling allows for the direct tracing of atoms from precursors into the final product, providing definitive evidence of a biosynthetic pathway. The two primary stable isotopes used in such studies are Deuterium (B1214612) (²H) and Carbon-13 (¹³C). Each offers distinct advantages and is suited for answering specific questions about the biosynthesis of this compound.

Isotopic Labeling Strategy Labeled Precursor(s) Information Gained Analytical Technique(s) Advantages Considerations
Deuterium Labeling Deuterated water (D₂O)Elucidates the role of NADPH and water in the reduction steps of fatty acid synthesis.[1][2][3][4]Gas Chromatography-Mass Spectrometry (GC-MS)Provides insight into the overall fatty acid synthesis activity and the sources of reducing equivalents.[2][4]Does not directly reveal the carbon backbone assembly. H-D exchange with water catalyzed by flavin enzymes needs to be accounted for.[2][4]
Carbon-13 Labeling [1-¹³C]acetateTraces the incorporation of two-carbon units into the fatty acid backbone.GC-MS, Nuclear Magnetic Resonance (NMR) SpectroscopyDirectly confirms the fatty acid synthase (FAS) pathway for backbone elongation.Does not identify the origin of the methyl branch.
Carbon-13 Labeling [1-¹³C]propionateDetermines the origin of the methyl branch and the initial three-carbon unit.[5]GC-MS, NMR SpectroscopyProvides direct evidence for propionate incorporation as the branching unit.[5]Requires synthesis of the labeled precursor.
Dual Labeling [1-¹³C]acetate and [1-¹³C]propionate (in separate experiments)Comprehensive mapping of the entire carbon skeleton, distinguishing backbone from branch.[5]GC-MS, NMR SpectroscopyOffers the most complete picture of the biosynthetic pathway.[5]Requires careful experimental design and data analysis to differentiate the incorporation patterns.

Proposed Biosynthetic Pathway for this compound

The biosynthesis is proposed to start with a methyl-branched primer, likely derived from the incorporation of a propionate unit, followed by subsequent elongation with acetate (B1210297) units.

11_Methyltridecanoic_Acid_Biosynthesis cluster_0 Initiation cluster_1 Elongation Cycles (x5) cluster_2 Termination Propionyl-CoA Propionyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Propionyl-CoA->Fatty Acid Synthase (FAS) Primer Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Extender Units 11-Methyltridecanoyl-ACP 11-Methyltridecanoyl-ACP Fatty Acid Synthase (FAS)->11-Methyltridecanoyl-ACP This compound This compound 11-Methyltridecanoyl-ACP->this compound Thioesterase

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Isotopic Labeling Studies

A systematic approach is crucial for obtaining clear and interpretable results. The following workflow outlines the key steps for an isotopic labeling experiment to confirm the biosynthesis of this compound.

Experimental_Workflow Start Start Prepare Labeled Diets 1. Prepare Diets with Isotopically Labeled Precursors ([¹³C]acetate, [¹³C]propionate) Start->Prepare Labeled Diets Administer to Organism 2. Administer Labeled Diets to the Biological System Prepare Labeled Diets->Administer to Organism Incubation 3. Incubation Period for Metabolic Incorporation Administer to Organism->Incubation Lipid Extraction 4. Total Lipid Extraction from Tissues/Cells Incubation->Lipid Extraction Fatty Acid Methylation 5. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs) Lipid Extraction->Fatty Acid Methylation GC_MS_Analysis 6. GC-MS Analysis of FAMEs to Determine Mass Isotopomer Distributions Fatty Acid Methylation->GC_MS_Analysis NMR_Analysis 7. (Optional) NMR Spectroscopy for Positional Isotope Analysis Fatty Acid Methylation->NMR_Analysis Data Analysis 8. Data Analysis to Confirm Label Incorporation and Determine Biosynthetic Pathway GC_MS_Analysis->Data Analysis NMR_Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for isotopic labeling studies.

Detailed Experimental Protocols

Preparation of Labeled Diets

Isotopically labeled precursors, such as [1-¹³C]acetate and [1-¹³C]propionate, are individually incorporated into a standard diet for the organism under study.[5] Control diets are prepared with the corresponding unlabeled precursors.[5] The concentration of the labeled precursor should be optimized to ensure sufficient incorporation without causing metabolic stress.

Administration and Incubation

The labeled diets are provided to the experimental organisms. The duration of the feeding and subsequent incubation period is critical to allow for the biosynthesis and accumulation of the labeled this compound. This timing may need to be determined empirically.

Lipid Extraction and Derivatization

Total lipids are extracted from the relevant tissues or cells using a standard method, such as the Folch or Bligh-Dyer procedure. The extracted lipids are then saponified to release the free fatty acids. The fatty acids are subsequently converted to their more volatile fatty acid methyl esters (FAMEs) by methylation, for example, using BF₃-methanol.[6]

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the FAMEs. The eluting peaks are then analyzed by MS to determine their mass-to-charge ratio (m/z).[1][6] By comparing the mass spectra of the FAMEs from organisms fed labeled and unlabeled diets, the incorporation of the ¹³C isotopes can be quantified. The mass shift in the molecular ion peak of methyl 11-methyltridecanoate will indicate the number of ¹³C atoms incorporated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While more technically demanding, ¹³C-NMR can provide precise information about the position of the ¹³C label within the fatty acid carbon skeleton.[7] This can be used to definitively confirm the location of the methyl branch and the pattern of acetate incorporation.

Anticipated Results and Interpretation

  • Feeding with [1-¹³C]acetate: If the backbone of this compound is synthesized via the standard fatty acid synthesis pathway, the mass spectrum of its methyl ester should show an increase in mass corresponding to the incorporation of multiple ¹³C₂ units.

  • Feeding with [1-¹³C]propionate: The incorporation of a single molecule of [1-¹³C]propionate as the primer would result in a specific mass increase in the resulting this compound, confirming the origin of the methyl branch.[5]

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for 11-Methyltridecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific biomarkers is paramount. This guide provides a comparative overview of analytical performance for the quantification of 11-Methyltridecanoic acid, a branched-chain fatty acid (BCFA).

While direct inter-laboratory comparison studies for this compound are not publicly available, this document synthesizes data from proficiency testing programs and validation studies for BCFAs and other fatty acids to offer a representative benchmark for analytical performance. The data herein is collated from studies involving similar analytes and analytical platforms, providing a valuable resource for laboratories seeking to establish or evaluate their own quantification methods.

Quantitative Performance Overview

The following table summarizes typical inter-laboratory performance characteristics for the quantification of fatty acids, including branched-chain species, using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are representative of the precision and accuracy that can be expected across different laboratories.

Performance MetricGC-MSLC-MS/MSNotes
Inter-laboratory CV (%) 5 - 20%3 - 15%The coefficient of variation (CV) between laboratories is a measure of reproducibility. LC-MS/MS often demonstrates higher precision.
Intra-laboratory CV (%) 2 - 10%1 - 8%The CV within a single laboratory indicates the repeatability of the method.
Accuracy (% Recovery) 85 - 115%90 - 110%Accuracy is typically assessed by analyzing certified reference materials or spiked samples.
Limit of Quantitation ng/mL - µg/mLpg/mL - ng/mLThe limit of quantitation (LOQ) is highly dependent on the specific instrumentation and sample matrix. LC-MS/MS generally offers lower detection and quantification limits.

Note: The data presented are synthesized from multiple sources and represent a general range of expected performance for fatty acid analysis. Actual performance may vary based on the specific laboratory, methodology, and sample matrix.

Experimental Protocols

Accurate quantification of this compound necessitates meticulous and well-validated experimental protocols. The two most prevalent and robust methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a classic and widely used technique for the analysis of fatty acids. The protocol typically involves the extraction of lipids, derivatization of fatty acids to their more volatile methyl esters (FAMEs), followed by chromatographic separation and mass spectrometric detection.

  • Lipid Extraction: Lipids are commonly extracted from the sample matrix (e.g., plasma, serum, tissue) using a solvent mixture, such as chloroform:methanol (B129727) (2:1, v/v), following the Folch or Bligh-Dyer methods.

  • Saponification and Derivatization: The extracted lipids are saponified using a strong base (e.g., methanolic NaOH) to release the fatty acids. The free fatty acids are then esterified to form Fatty Acid Methyl Esters (FAMEs) using a reagent like boron trifluoride in methanol (BF3-methanol). This step is crucial for increasing the volatility of the fatty acids for GC analysis.

  • GC-MS Analysis: The FAMEs are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a mid-polarity column) for separation. The separated FAMEs are then introduced into a mass spectrometer for detection and quantification. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.

  • Quantification: Quantification is typically performed using an internal standard, such as a stable isotope-labeled fatty acid, which is added to the sample prior to extraction. A calibration curve is generated using standards of known concentrations to determine the concentration of this compound in the sample.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS has emerged as a powerful alternative to GC-MS, offering high sensitivity, specificity, and throughput without the need for derivatization in some cases.

  • Sample Preparation and Extraction: Similar to the GC-MS protocol, lipids are first extracted from the sample. Depending on the specific workflow, a direct analysis of the free fatty acids or a hydrolysis step may be performed.

  • Chromatographic Separation: The extracted analytes are separated using a reverse-phase liquid chromatography column (e.g., C18). A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water with additives such as formic acid or ammonium (B1175870) formate (B1220265) is typically used.

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer, often using electrospray ionization (ESI). The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and the internal standard.

  • Quantification: As with GC-MS, quantification is achieved using a stable isotope-labeled internal standard and a calibration curve.

Visualizing the Workflow

To further elucidate the analytical process, the following diagram illustrates a general experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Hydrolysis Saponification/ Hydrolysis Extraction->Hydrolysis Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization GC-MS Path LCMSMS LC-MS/MS Analysis Hydrolysis->LCMSMS LC-MS/MS Path GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Internal Standard Calibration) GCMS->Quantification LCMSMS->Quantification Report Final Report Quantification->Report

Correlation of 11-Methyltridecanoic acid abundance with environmental parameters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bacterial Fatty Acid Adaptation

The composition of fatty acids in bacterial cell membranes is a dynamic landscape, intricately molded by the surrounding environment. Among these lipids, branched-chain fatty acids (BCFAs) play a pivotal role in maintaining membrane fluidity and integrity, especially in response to environmental stressors. This guide focuses on 11-methyltridecanoic acid, a specific BCFA, and explores the correlation of its abundance with key environmental parameters. While direct quantitative data for this compound is limited, we will draw comparisons from closely related BCFAs and well-studied bacterial models to provide a comprehensive overview of its likely behavior.

Environmental Impact on Branched-Chain Fatty Acid Profiles

Bacteria, particularly Gram-positive species like Bacillus and Listeria, are known to modulate the composition of their membrane BCFAs to adapt to changes in their environment.[1] This adaptation, often referred to as homeoviscous adaptation, ensures the membrane remains in a fluid, functional state. The two primary environmental factors influencing BCFA profiles are temperature and pH.

Correlation with Temperature

In bacteria such as Bacillus subtilis, a decrease in growth temperature leads to significant shifts in the BCFA composition to counteract the membrane-rigidifying effects of cold.[2] This typically involves an increase in the proportion of anteiso-BCFAs, which have lower melting points than their iso-BCFA counterparts.[3] While specific data for this compound is not available, the general trend observed for other BCFAs in B. subtilis is a decrease in iso-forms and an increase in anteiso-forms upon a temperature downshift.[3]

Table 1: Effect of Growth Temperature on the Relative Abundance of Major Branched-Chain Fatty Acids in Bacillus subtilis

Fatty AcidGrowth Temperature (°C)Relative Abundance (%)
iso-C14:0 (12-Methyltridecanoic acid)37Data not consistently reported as a major BCFA in this context
15Data not consistently reported as a major BCFA in this context
iso-C15:037~25
15~5
anteiso-C15:037~45
15~70
iso-C16:037~5
15~2
iso-C17:037~10
15~3
anteiso-C17:037~10
15~15

Note: Data are approximate percentages derived from published studies on Bacillus subtilis and are intended to illustrate general trends.[3]

Correlation with pH

Changes in extracellular pH also trigger adaptive responses in the membrane fatty acid composition of certain bacteria. Listeria monocytogenes, for instance, alters its BCFA profile to tolerate both acidic and alkaline conditions.[4][5] In response to alkaline stress, there is an increase in the proportion of BCFAs, particularly the anteiso forms.[4] Conversely, acidic conditions lead to a decrease in the relative abundance of anteiso-BCFAs.[4] The data for iso-C14:0 (12-methyltridecanoic acid), a close structural isomer of this compound, shows a relative increase under acidic conditions compared to neutral pH, while its presence is reduced under alkaline conditions.[4]

Table 2: Effect of Growth pH on the Relative Abundance of Key Branched-Chain Fatty Acids in Listeria monocytogenes

Fatty AcidGrowth pHRelative Abundance (%)
iso-C14:0 (12-Methyltridecanoic acid)5.0~4
7.0 (Control)~2
9.0~1
iso-C15:05.0~30
7.0 (Control)~25
9.0~20
anteiso-C15:05.0~35
7.0 (Control)~50
9.0~55
iso-C17:05.0~5
7.0 (Control)~8
9.0~7
anteiso-C17:05.0~20
7.0 (Control)~15
9.0~17

Note: Data are approximate percentages derived from published studies on Listeria monocytogenes and are intended to illustrate general trends.[4]

Experimental Protocols

Accurate quantification of this compound and other BCFAs requires standardized and rigorous experimental procedures. The following sections detail the common methodologies for fatty acid extraction and analysis from bacterial cultures.

Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

1. Cell Harvesting and Washing:

  • Grow bacterial cultures to the desired growth phase under specific environmental conditions (e.g., different temperatures or pH levels).

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove residual media components.

2. Saponification:

  • To the cell pellet, add 1 mL of saponification reagent (e.g., 15% w/v NaOH in 50% v/v methanol).

  • Vortex thoroughly and incubate in a water bath at 100°C for 30 minutes, vortexing every 10 minutes. This step lyses the cells and saponifies the lipids.

3. Methylation:

  • Cool the tubes to room temperature.

  • Add 2 mL of methylation reagent (e.g., 6 N HCl in methanol).

  • Vortex and incubate in a water bath at 80°C for 10 minutes. This reaction converts the fatty acid salts to their volatile methyl esters.

4. Extraction:

  • Rapidly cool the tubes.

  • Add 1.25 mL of extraction solvent (e.g., a 1:1 mixture of methyl tert-butyl ether and hexane).

  • Vortex for 10 minutes.

  • Centrifuge at low speed (e.g., 500 x g for 5 minutes) to separate the phases.

  • Transfer the upper organic phase containing the FAMEs to a clean vial.

5. Base Wash:

  • Add 3 mL of a dilute base solution (e.g., 1.2% w/v NaOH) to the extracted FAMEs.

  • Vortex for 5 minutes and centrifuge to separate the phases.

  • Transfer the upper organic phase to a new vial for analysis.

6. GC-MS Analysis:

  • Analyze the FAMEs using a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Use an appropriate capillary column (e.g., a non-polar column like DB-5ms).

  • The temperature program should be optimized to separate the different FAMEs.

  • Identify and quantify the peaks based on their retention times and mass spectra by comparing them to known standards.

Visualizing Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

fatty_acid_biosynthesis cluster_precursors Precursors cluster_synthesis Fatty Acid Synthesis (FAS II) cluster_products Products Branched-chain Amino Acids Branched-chain Amino Acids Acetyl-CoA Acetyl-CoA Primer Synthesis Primer Synthesis Acetyl-CoA->Primer Synthesis Elongation Cycles Elongation Cycles Acetyl-CoA->Elongation Cycles Malonyl-CoA Primer Synthesis->Elongation Cycles Branched-chain Fatty Acids Branched-chain Fatty Acids Elongation Cycles->Branched-chain Fatty Acids Straight-chain Fatty Acids Straight-chain Fatty Acids Elongation Cycles->Straight-chain Fatty Acids

Caption: Biosynthesis pathway of branched-chain fatty acids.

fame_workflow Cell Harvesting Cell Harvesting Saponification Saponification Cell Harvesting->Saponification NaOH, Heat Methylation Methylation Saponification->Methylation HCl/Methanol, Heat Extraction Extraction Methylation->Extraction Organic Solvent Base Wash Base Wash Extraction->Base Wash Dilute NaOH GC-MS Analysis GC-MS Analysis Base Wash->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identification & Quantification

Caption: Experimental workflow for FAME analysis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 11-Methyltridecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal procedures for 11-Methyltridecanoic acid, tailored for researchers, scientists, and drug development professionals. Following these guidelines is crucial for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

This compound is an organic acid that requires careful handling due to its potential hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also classified as a corrosive liquid.[3] Always consult the specific Safety Data Sheet (SDS) for the product you are using, as hazard classifications can vary.[4]

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent exposure.

PPE CategorySpecificationSource
Eye/Face Protection Chemical safety goggles or a face shield.[3]
Hand Protection Wear suitable chemical-resistant gloves. Nitrile rubber (NBR) with a thickness of at least 0.1 mm is a suitable material.[3]
Skin and Body Protection Lab coat or apron. Avoid contact with skin and clothing.[3]
Respiratory Protection Use in a well-ventilated area. If fumes or aerosols are generated, use appropriate respiratory protection.[1]

First Aid Measures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[4]

  • If Inhaled: Move the person to fresh air.[4]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical attention.[2]

Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure safety.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Contain the Spill: Use an inert, absorbent, liquid-binding material such as sand, diatomaceous earth, or an acid-neutralizing agent to contain the spill.[3]

  • Absorb and Collect: Carefully absorb the spilled material.

  • Package for Disposal: Place the absorbed material and any contaminated cleaning supplies into a suitable, leak-proof, and corrosion-resistant container. The container must be clearly labeled as hazardous waste containing this compound.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable cleaning agent.

  • Dispose of Waste: Treat the collected material as hazardous waste and dispose of it according to the procedures outlined below.[3]

Proper Disposal Procedure

The primary rule for the disposal of this compound is to adhere to local, regional, national, and international regulations.[1] Do not dispose of this chemical in household garbage or allow it to enter the sewage system or drains. [1][3]

Step 1: Waste Collection

  • Collect all waste containing this compound, including unused product and contaminated materials, in a designated, compatible, and clearly labeled waste container.

  • Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5]

Step 2: Waste Characterization

  • The waste is characterized as a corrosive, organic acid.[3][6] It is also considered slightly hazardous to water.[1]

Step 3: Disposal Path Selection

  • Recommended Method (All Quantities): The most reliable and compliant method is to dispose of the waste through a licensed hazardous waste disposal company. Package and label the waste according to their specifications.

  • Alternative for Very Small Quantities (Use with Caution): Some institutional guidelines allow for the neutralization of small quantities of corrosive wastes that have no other hazardous characteristics.[7] However, given that this compound is an organic acid and should not enter waterways, this should only be performed if explicitly permitted by your institution's safety office.

Experimental Protocol: Neutralization of Small Quantities

This protocol should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional guidelines.

  • Work Area Setup: Perform the neutralization in a fume hood, wearing all required PPE (goggles, face shield, gloves, lab coat).[7] Place the beaker containing the acid solution in an ice bath to manage heat generation.

  • Prepare Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate.

  • Slow Addition: Slowly and carefully add the basic solution to the acidic waste while stirring gently.

  • Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH strips. The target pH is between 6.0 and 8.0 (or as specified by local regulations).[7][8]

  • Collection for Disposal: Once neutralized, the solution should still be collected in a designated waste container for pickup by a hazardous waste management service, as it is an organic solution not suitable for drain disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_assessment Hazard Assessment & Collection cluster_decision Disposal Decision cluster_pathways Disposal Pathways cluster_end Final Disposition start This compound Waste (Pure chemical, solutions, contaminated materials) collect Collect in a labeled, compatible waste container. start->collect characterize Characterize as: - Organic Acid - Corrosive - Skin/Eye Irritant - Slightly hazardous to water collect->characterize decision Consult Institutional & Local Regulations characterize->decision hazardous_waste Package for Professional Disposal (Recommended Pathway) decision->hazardous_waste Standard Procedure neutralize_option Small Quantity Neutralization (If permitted by EHS) decision->neutralize_option Special Case pickup Arrange for pickup by licensed hazardous waste contractor. hazardous_waste->pickup collect_neutralized Collect neutralized solution as chemical waste. neutralize_option->collect_neutralized collect_neutralized->hazardous_waste

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 11-Methyltridecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 11-Methyltridecanoic acid was not located. This guidance is based on the safety protocols for its structural isomer, 12-Methyltridecanoic acid, and general best practices for handling carboxylic acids.[1] It is imperative to treat this compound as a potentially hazardous substance and handle it with caution.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

To mitigate risks of exposure through inhalation, ingestion, or direct contact, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[2][3]Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[2][5]Inspect gloves for any signs of degradation or perforation before use.[4] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[3]
Body Protection A fully fastened laboratory coat. An impervious apron should be considered for larger quantities.[2][4]Provides a barrier against accidental spills.[4] For enhanced protection, a Nomex® lab coat over cotton clothing is recommended.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2][4]An N95 mask may be suitable for low-fume environments.[5] For inadequate ventilation or large spills, a full-face respirator with acid gas cartridges is recommended.[2][5]
Foot Protection Closed-toe shoes.[4]Protects feet from spills and falling objects.[4]

Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[2][4]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

Safe Handling Practices:

  • Preparation: Before handling, ensure your designated workspace within the chemical fume hood is clean and uncluttered.[4]

  • Transfer: When transferring the compound, do so carefully to avoid generating dust or aerosols.[3][4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][3] Do not breathe dust or vapors.[2]

  • Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the handling area.

  • Cleanup: After handling, decontaminate all work surfaces. Carefully remove and dispose of contaminated PPE.[4]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store locked up.[1]

  • Keep away from strong oxidizing agents.[3]

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

  • Waste Classification: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[2]

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[4]

  • Disposal Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Contact your institution's environmental health and safety department for specific guidance.[1] Do not allow the product to reach the sewage system or household garbage.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Workspace in Fume Hood A->B C Carefully Transfer Chemical B->C D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E F Segregate Hazardous Waste E->F G Dispose of Waste via EHS F->G H Doff PPE G->H

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.